molecular formula C9H8N2O B158907 7-Methoxyquinazoline CAS No. 10105-37-0

7-Methoxyquinazoline

Cat. No.: B158907
CAS No.: 10105-37-0
M. Wt: 160.17 g/mol
InChI Key: CHRMMMLUWHPZAH-UHFFFAOYSA-N
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Description

7-Methoxyquinazoline is a high-purity chemical compound that serves as a valuable scaffold and key synthetic intermediate in medicinal chemistry and organic synthesis research . The quinazoline core is recognized for its broad spectrum of bioactivities, making it a privileged structure in drug discovery . This compound is particularly useful as a precursor for the development of novel therapeutic agents, with research applications spanning the investigation of anticancer, antimicrobial, and antidiabetic activities . Its versatile structure allows researchers to functionalize it at various positions, enabling the exploration of structure-activity relationships and the creation of diverse compound libraries for biological screening . Available for research and development purposes, this product is meticulously synthesized to ensure high purity and consistency, meeting stringent quality standards for research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-8-3-2-7-5-10-6-11-9(7)4-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRMMMLUWHPZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10105-37-0
Record name 7-methoxyquinazoline
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Foundational & Exploratory

7-Methoxyquinazoline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the physical and chemical properties of 7-Methoxyquinazoline, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in the field of oncology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental protocols, and conceptual visualizations to support further investigation and application of this compound.

It is important to note that while the quinazoline core is extensively studied, specific experimental data for the parent this compound is limited in publicly accessible literature. Therefore, much of the quantitative data presented herein is based on high-quality computational predictions.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These values are crucial for understanding the compound's behavior in various experimental and biological systems.

Table 1: Physical Properties of this compound (Predicted)

PropertyValueSource
Molecular Formula C₉H₈N₂O-
Molecular Weight 160.18 g/mol -
Appearance White to off-white solidPredicted
Melting Point 95-105 °CPredicted
Boiling Point 315.7 ± 22.0 °C at 760 mmHgPredicted
Solubility Soluble in DMSO and MethanolInferred from related compounds[1]

Table 2: Chemical Properties of this compound (Predicted)

PropertyValueSource
pKa (most basic) 3.5 ± 0.1Predicted
LogP 1.8 ± 0.3Predicted

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (ppm)MultiplicityAssignment
~9.2sH2
~9.0sH4
~8.0dH5
~7.5dH8
~7.2ddH6
~4.0s-OCH₃

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (ppm)Assignment
~163C7
~155C4
~152C8a
~150C2
~130C5
~125C6
~120C4a
~105C8
~56-OCH₃

Table 5: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (-OCH₃)
1620-1580StrongC=N Stretch (quinazoline ring)
1500-1400StrongAromatic C=C Stretch
1250-1200StrongAryl-O Stretch (asymmetric)
1050-1000StrongAryl-O Stretch (symmetric)

Table 6: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
160100[M]⁺ (Molecular Ion)
132High[M - CO]⁺
117High[M - CH₃ - CO]⁺
104Medium[M - 2CO]⁺
90Medium[C₆H₄N]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is through the Niementowski quinazoline synthesis.[2][3] This method involves the condensation of an anthranilic acid derivative with formamide.

Materials:

  • 2-Amino-4-methoxybenzoic acid

  • Formamide

  • Glycerol (as a high-boiling solvent/heating bath)

  • Ethanol

  • Activated charcoal

  • Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

  • Filtration apparatus

Procedure:

  • A mixture of 2-amino-4-methoxybenzoic acid (1 equivalent) and formamide (5-10 equivalents) is placed in a round-bottom flask.

  • The flask is heated in a glycerol bath to 120-130°C for 1-2 hours.

  • The temperature is then raised to 140-160°C and maintained for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and cold water is added to precipitate the crude product.

  • The precipitate is collected by vacuum filtration and washed with cold water.

  • The crude product is then recrystallized from ethanol. Activated charcoal can be used to decolorize the solution if necessary.

  • The purified crystals of 7-methoxy-3,4-dihydroquinazolin-4-one are collected by filtration and dried.

  • Aromatization to this compound can be achieved through various methods, such as treatment with a mild oxidizing agent or via a two-step process involving chlorination followed by reduction, although specific conditions would need to be optimized. A common method for similar structures involves treatment with POCl₃ followed by catalytic hydrogenation (e.g., H₂/Pd-C).

Mandatory Visualizations

Synthesis_of_7_Methoxyquinazoline cluster_start Starting Materials cluster_reaction1 Niementowski Condensation cluster_intermediate Intermediate cluster_reaction2 Aromatization cluster_final Final Product 2_Amino_4_methoxybenzoic_acid 2-Amino-4-methoxybenzoic acid Reaction_Vessel Heat (140-160°C) 2_Amino_4_methoxybenzoic_acid->Reaction_Vessel Formamide Formamide Formamide->Reaction_Vessel Intermediate_Product 7-Methoxy-3,4-dihydro- quinazolin-4-one Reaction_Vessel->Intermediate_Product Cyclization Aromatization_Step Oxidation / Chlorination-Reduction Intermediate_Product->Aromatization_Step Final_Product This compound Aromatization_Step->Final_Product

Caption: Synthetic pathway for this compound via Niementowski condensation.

Kinase_Inhibition_by_Quinazoline_Scaffold cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds Substrate Substrate Protein Receptor->Substrate Phosphorylates ATP ATP ATP->Receptor Provides Phosphate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activates Quinazoline This compound (Quinazoline Scaffold) Quinazoline->Receptor Competitively Binds to ATP-binding site

References

An In-depth Technical Guide to the Spectral Analysis of 7-Methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyquinazoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a derivative of quinazoline, a privileged scaffold in numerous biologically active molecules, the precise structural elucidation of its derivatives is paramount for understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C NMR spectral data for this compound.

While extensive searches of scientific literature and spectral databases did not yield publicly available, complete experimental ¹H and ¹³C NMR data for the parent this compound, this guide presents a template for the systematic analysis and reporting of such data. The provided experimental protocols are based on established methodologies for similar quinazoline derivatives and serve as a robust starting point for researchers.

Molecular Structure and Numbering

The chemical structure of this compound is depicted below, with atoms numbered for unambiguous NMR signal assignment. This numbering convention will be used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

¹H and ¹³C NMR Spectral Data

The following tables are formatted to present the ¹H and ¹³C NMR spectral data for this compound. Researchers should populate these tables with their experimentally determined values.

Table 1: ¹H NMR Spectral Data for this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2
H-4
H-5
H-6
H-8
7-OCH₃

Solvent: To be specified (e.g., CDCl₃ or DMSO-d₆) Reference: To be specified (e.g., TMS at 0.00 ppm)

Table 2: ¹³C NMR Spectral Data for this compound
Carbon AssignmentChemical Shift (δ, ppm)
C-2
C-4
C-4a
C-5
C-6
C-7
C-8
C-8a
7-OCH₃

Solvent: To be specified (e.g., CDCl₃ or DMSO-d₆) Reference: To be specified (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm)

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of NMR spectral data. The following is a standard procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra of quinazoline derivatives.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities. Purification can be achieved using techniques such as column chromatography or recrystallization.

  • Mass Determination: Accurately weigh approximately 5-10 mg of the purified sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm for ¹H NMR. In many modern spectrometers, the residual solvent peak can be used as a secondary reference.

NMR Data Acquisition

The following diagram illustrates a typical workflow for NMR data acquisition and processing.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis A Sample Preparation B Spectrometer Setup (Locking & Shimming) A->B C Pulse Sequence Selection (1H, 13C, COSY, HSQC, HMBC) B->C D Acquisition of Free Induction Decay (FID) C->D E Fourier Transformation D->E F Phase and Baseline Correction E->F G Referencing F->G H Peak Picking and Integration G->H I Assignment of Signals H->I J Determination of Coupling Constants I->J K Structural Elucidation J->K

Caption: General workflow for NMR data acquisition and analysis.

Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans.

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: Approximately 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more scans, depending on the sample concentration.

Data Analysis and Interpretation

A logical approach to the analysis of the NMR spectra is essential for the correct assignment of all signals.

G A Acquire 1D Spectra (1H, 13C) B Identify Key Signals (e.g., -OCH3 singlet) A->B C Analyze 1H Multiplicities and Coupling Constants A->C D Acquire 2D Spectra (COSY, HSQC, HMBC) B->D C->D E Establish H-H Correlations (COSY) D->E F Correlate Protons to Directly Attached Carbons (HSQC) D->F G Establish Long-Range H-C Correlations (HMBC) D->G H Finalize Assignments and Elucidate Structure E->H F->H G->H

Caption: Logical workflow for NMR spectral analysis.

Conclusion

7-Methoxyquinazoline: A Technical Guide to its Solubility Profile and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyquinazoline is a key heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. A critical parameter in the preclinical development of any compound is its solubility in various solvent systems, which directly impacts its formulation, bioavailability, and utility in in vitro and in vivo studies. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in dimethyl sulfoxide (DMSO), water, and ethanol. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and the biological context of quinazoline derivatives through the visualization of a key signaling pathway they often target.

Introduction to this compound

This compound belongs to the quinazoline family, a class of bicyclic aromatic compounds composed of a benzene ring fused to a pyrimidine ring. The methoxy group at the 7th position can significantly influence the molecule's physicochemical properties, including its solubility and biological activity. Quinazoline derivatives are widely investigated for their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases involved in cancer cell proliferation and survival. Understanding the solubility of this compound is therefore a foundational step for any research involving this compound.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility AssessmentRemarks
DMSO Soluble to Freely SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. Quinazoline derivatives generally exhibit good solubility in DMSO, making it a common solvent for preparing stock solutions for biological assays.
Water Sparingly Soluble to InsolubleThe largely aromatic and nonpolar structure of the quinazoline core suggests low aqueous solubility. The methoxy group provides some polarity but is unlikely to confer significant water solubility.
Ethanol Slightly Soluble to SolubleAs a polar protic solvent, ethanol is expected to be a better solvent for this compound than water, but likely less effective than DMSO.

It is crucial for researchers to experimentally determine the precise solubility of this compound in their specific solvent systems and experimental conditions.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a compound.[1][2]

Objective: To determine the mass of this compound that can be dissolved in a specific volume of solvent (DMSO, water, or ethanol) at a given temperature to achieve a saturated solution.

Materials:

  • This compound

  • Solvent of interest (DMSO, water, or ethanol)

  • Analytical balance (accurate to at least 0.001 g)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dish or vial

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

    • Carefully withdraw a known volume of the clear supernatant using a pipette. For accuracy, it is recommended to filter the supernatant through a syringe filter compatible with the solvent.

  • Solvent Evaporation and Mass Determination:

    • Transfer the accurately measured volume of the saturated solution into a pre-weighed evaporation dish.

    • Evaporate the solvent under controlled conditions. For volatile solvents like ethanol, this can be done in a fume hood or with a gentle stream of nitrogen. For DMSO, a vacuum oven at an elevated temperature may be necessary.

    • Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on the analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight of the dish with the dried residue.

    • The solubility can then be expressed in various units, such as mg/mL or mol/L.

The following diagram illustrates the workflow for the gravimetric determination of solubility.

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_measure Measurement cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent prep2 Seal vial and equilibrate (e.g., 24-48h with shaking) prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Withdraw and filter a known volume of the supernatant sep1->sep2 meas1 Transfer supernatant to a pre-weighed evaporation dish sep2->meas1 meas2 Evaporate solvent to dryness meas1->meas2 meas3 Weigh the dried residue meas2->meas3 calc1 Calculate mass of dissolved solid meas3->calc1 calc2 Determine solubility (e.g., in mg/mL) calc1->calc2

Workflow for Gravimetric Solubility Determination.

Biological Context: Targeting the EGFR Signaling Pathway

Quinazoline derivatives are renowned for their activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4][5][6] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and migration.[7] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound can serve as a scaffold for the development of such inhibitors.

The diagram below provides a simplified representation of the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

EGFR_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Quinazoline This compound (Inhibitor) Quinazoline->EGFR Inhibits Kinase Activity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, and Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Simplified EGFR Signaling Pathway and Inhibition.

Conclusion

While specific quantitative solubility data for this compound in DMSO, water, and ethanol remains to be published, this guide provides a qualitative assessment and a detailed, practical protocol for its experimental determination using the gravimetric method. Understanding the solubility of this important scaffold is a prerequisite for its successful application in drug discovery and development. Furthermore, the contextualization of this compound within the EGFR signaling pathway highlights its potential as a building block for targeted cancer therapeutics. Researchers are strongly encouraged to perform their own solubility studies to obtain precise data relevant to their specific experimental conditions.

References

Biological screening of 7-Methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the biological screening of 7-Methoxyquinazoline for researchers, scientists, and drug development professionals.

Introduction

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at the 7-position (this compound) has been a key strategy in the development of potent therapeutic agents, influencing their pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the biological screening of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. It details the experimental protocols used for their evaluation, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate understanding and further research in this promising area of drug discovery.

Anticancer and Antitumor Activity

Derivatives of this compound have been extensively investigated for their potential as anticancer agents, demonstrating efficacy through various mechanisms of action, including kinase inhibition, disruption of the Wnt/β-catenin signaling pathway, and tubulin polymerization inhibition.

Kinase Inhibition (EGFR, c-Met, VEGFR-2)

A primary strategy in modern cancer therapy is the inhibition of protein kinases that are overactive in tumor cells. Several this compound derivatives have been identified as potent inhibitors of key kinases like the Epidermal Growth Factor Receptor (EGFR), c-mesenchymal-epithelial transition factor (c-Met), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3]

Compound IDTarget Kinase(s)IC50Cell Line(s)Cytotoxicity IC50/GI50Reference
TS-41 EGFRL858R / c-Met68.1 nM / 0.26 nMA549-P, H1975, PC-91.48 - 2.76 µM[1]
Compound 14b VEGFR-20.016 ± 0.002 µMHep-G2, MCF-7Low-micromolar range[2]
Compound 6 VEGFR-2 / EGFR98.1 nM / 106 nMHela, A549, MDA2.8 µM (Hela), 0.79 µM (MDA)[3][4]
WHI-P154 Not specified (targets glioblastoma)Not specifiedU373, U87813 ± 139 nM (as EGF conjugate)[5]
  • In Vitro Kinase Inhibition Assay: The inhibitory activity against specific kinases (e.g., EGFR, c-Met, VEGFR-2) is often determined using enzymatic assays. A common method is the Caliper mobility shift assay.[6][7]

    • The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a reaction buffer.

    • The test compound (this compound derivative) at various concentrations is added to the mixture.

    • The reaction is incubated at room temperature to allow for phosphorylation of the substrate.

    • The reaction mixture is then passed through a microfluidic chip. The phosphorylated and non-phosphorylated substrates will have different electrophoretic mobilities, allowing for their separation and quantification.

    • The percentage of inhibition is calculated by comparing the amount of phosphorylated substrate in the presence of the inhibitor to the control. IC50 values are determined by plotting inhibition versus compound concentration.

  • In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay): This assay is used to determine the cytotoxic potential of compounds against cancer cell lines.[8][9]

    • Cancer cells (e.g., HCT116, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound derivatives (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 hours). A vehicle control (DMSO) is also included.

    • After incubation, the cells are fixed with trichloroacetic acid (TCA).

    • The plates are washed, and the fixed cells are stained with Sulforhodamine B (SRB) solution.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm). The IC50 value, the concentration that causes 50% inhibition of cell growth, is then calculated.

EGFR_cMet_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling EGFR EGFR RAS_RAF_MEK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT cMet c-Met cMet->RAS_RAF_MEK cMet->PI3K_AKT STAT3 STAT3 cMet->STAT3 EGF EGF EGF->EGFR HGF HGF HGF->cMet Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation Inhibitor This compound Derivative (e.g., TS-41) Inhibitor->EGFR inhibition Inhibitor->cMet inhibition

Caption: Dual inhibition of EGFR and c-Met signaling pathways.

Wnt/β-catenin Pathway Inhibition

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation and differentiation, and its aberrant activation is implicated in several cancers, particularly colorectal cancer. Certain 4,7-disubstituted 8-methoxyquinazoline derivatives have been developed to disrupt the interaction between β-catenin and its transcription factor partner, TCF4.[8][9]

Compound IDCell Line(s)Cytotoxicity IC50Target Pathway EffectReference
Compound 18B HCT116, HepG25.64 - 23.18 µMDownregulates β-catenin/TCF4 signaling[8]
Compound 18B Primary Gallbladder Cancer Cells8.50 ± 1.44 µMInduces apoptosis and inhibits cell migration[8]
  • TOPFlash/FOPFlash Luciferase Reporter Assay: This assay measures the transcriptional activity of the β-catenin/TCF complex.

    • HCT116 cells are co-transfected with either the TOPFlash (containing TCF binding sites) or FOPFlash (mutated, inactive binding sites) luciferase reporter plasmids, along with a Renilla luciferase plasmid for normalization.

    • After transfection, cells are treated with the test compounds for 24-48 hours.

    • Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.

    • A reduction in the TOP/FOP luciferase activity ratio indicates inhibition of the Wnt/β-catenin pathway.

  • Wound Healing Assay (Cell Migration): This assay assesses the effect of compounds on cell migration.[8][9]

    • Cells (e.g., HCT116, HepG2) are grown to a confluent monolayer in a culture plate.

    • A sterile pipette tip is used to create a "wound" or scratch in the monolayer.

    • The cells are washed to remove debris and then incubated with media containing the test compound or vehicle control.

    • Images of the wound are captured at time 0 and at subsequent time points (e.g., 24 or 48 hours).

    • The rate of wound closure is quantified, with a delay in closure indicating inhibition of cell migration.

Wnt_Pathway cluster_pathway Wnt/β-catenin Signaling Wnt_Signal Wnt Signal (Active) Destruction_Complex Destruction Complex (Inactive) Wnt_Signal->Destruction_Complex inactivates Beta_Catenin_Free β-catenin (Accumulates) Beta_Catenin_Nucleus β-catenin Beta_Catenin_Free->Beta_Catenin_Nucleus translocates to nucleus Target_Genes Target Genes (c-MYC, Cyclin D1) Beta_Catenin_Nucleus->Target_Genes TCF4 TCF4 TCF4->Target_Genes Proliferation Tumor Proliferation Target_Genes->Proliferation Inhibitor 8-Methoxyquinazoline Derivative (18B) Inhibitor->Beta_Catenin_Nucleus disrupts interaction with TCF4

Caption: Inhibition of the Wnt/β-catenin/TCF4 signaling pathway.

Tubulin Polymerization Inhibition

Some this compound derivatives act as tumor-vascular disrupting agents (tumor-VDAs) by targeting tubulin, a key component of the cytoskeleton. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, and causes a collapse of the established tumor vasculature.[10]

Compound IDModelDoseTumor Growth InhibitionReference
Compound 2 NCI-H460 xenograft1.0 mg/kg61.9%[10]
Paclitaxel (Ref.) NCI-H460 xenograft15 mg/kg60.4%[10]
  • Cell Implantation: Human tumor cells (e.g., NCI-H460) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are randomized into groups and treated with the test compound (e.g., 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one), a vehicle control, or a positive control (e.g., paclitaxel) via a specified route (e.g., intraperitoneal injection).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition rate is calculated by comparing the average tumor weight of the treated groups to the control group.

Xenograft_Workflow start Start: Immunocompromised Mice implant Subcutaneous Implantation of Tumor Cells start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomize into Treatment Groups growth->randomize treat Administer: 1. Vehicle Control 2. Test Compound 3. Positive Control randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor end Endpoint: Excise & Weigh Tumors monitor->end

Caption: Workflow for an in vivo tumor xenograft study.

Antimicrobial Activity

The quinazoline core is also found in compounds with significant antimicrobial properties. Derivatives of 7-methoxyquinoline (a related scaffold) have shown potent activity against pathogenic bacteria and fungi, particularly those causing urinary tract infections.[11]

Compound IDMicroorganismAssayValue (µg/mL)Reference
Compound 3l E. coliMIC7.812[11]
Compound 3l C. albicansMIC31.125[11]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[11][12]

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., E. coli, C. albicans).

  • Controls: A positive control (microorganism with no compound) and a negative control (broth only) are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Reading: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.

MIC_Workflow start Prepare Serial Dilutions of Test Compound in 96-Well Plate inoculate Inoculate Wells with Standardized Microbial Suspension start->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read Visually Inspect for Turbidity (Growth) incubate->read result Determine MIC: Lowest Concentration with No Visible Growth read->result

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Certain 7-methoxy-substituted compounds, such as 7-methoxycoumarin and 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid (7-MCPA), have demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[13][14]

Compound IDTarget/AssayIC50Reference
7-Methoxycoumarin COX-2 Inhibition17.26 µM[14]
7-Methoxycoumarin TNF-α Inhibition34.32 µM[14]
7-Methoxycoumarin IL-1β Inhibition110.96 µM[14]
Apocynin Inhibition of various inflammatory mediators146.6 µM[15][16]

This protocol assesses the ability of a compound to inhibit the production of inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7).[13][17]

  • Cell Culture: RAW264.7 cells are seeded in culture plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the culture medium. Control groups include untreated cells and cells treated with LPS alone.

  • Incubation: The cells are incubated for a specified time (e.g., 24 hours).

  • Analysis:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

    • Protein Expression (iNOS, COX-2): Cell lysates are collected, and the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting.

NFkB_Pathway cluster_pathway LPS-Induced Inflammatory Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα - NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα (Degraded) IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_NFkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription Inflammation Inflammatory Response Genes->Inflammation Inhibitor 7-Methoxy Compound Inhibitor->IKK inhibition Inhibitor->NFkB inhibition

References

Crystal Structure Analysis of 4-Methoxyquinazoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the crystal structure of 4-Methoxyquinazoline. While the primary focus of this document is on the 4-methoxy isomer due to the availability of detailed crystallographic data, the methodologies and data presentation serve as a valuable reference for researchers interested in the structural elucidation of related quinazoline derivatives, including 7-Methoxyquinazoline. The information presented herein is compiled from peer-reviewed scientific literature and is intended to support research and development in medicinal chemistry and materials science.

Crystallographic Data Summary

The crystal structure of 4-Methoxyquinazoline has been determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 4-Methoxyquinazoline[1]
ParameterValue
Empirical FormulaC₉H₈N₂O
Formula Weight160.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a6.9590 (6) Å
b4.0517 (3) Å
c13.5858 (12) Å
α90°
β91.754 (8)°
γ90°
Volume382.88 (6) ų
Z2
Temperature150 K
Wavelength (Cu Kα)1.54184 Å
Absorption Coefficient (μ)0.77 mm⁻¹
Crystal Size0.57 × 0.12 × 0.08 mm
Data Collection
DiffractometerAgilent SuperNova (Dual, Cu at zero, Atlas)
Reflections Collected2166
Independent Reflections1435
Rint0.040
Refinement
Refinement MethodFull-matrix least-squares on F²
R[F² > 2σ(F²)]0.054
wR(F²)0.159
Goodness-of-fit (S)1.08
Parameters110
Restraints1

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of 4-Methoxyquinazoline are detailed below.

Synthesis of 4-Methoxyquinazoline[1]

To a solution of quinazoline-4(3H)-thione (4.9 g, 30.2 mmol) in a 1:1 mixture of methanol and water (50 ml) containing potassium hydroxide (3.0 g), iodomethane (5.7 g, 40.1 mmol) was added at room temperature. The reaction mixture was stirred for 24 hours. Following this, methanol was removed under reduced pressure. The remaining aqueous layer was extracted with diethyl ether (2 × 20 ml). The combined organic layers were washed with water (2 × 10 ml), dried over MgSO₄, and the solvent was evaporated under reduced pressure. The resulting residue was purified by column chromatography on silica gel using a 1:1 mixture of diethyl ether and hexane as the eluent to yield 4-methoxyquinazoline as a white solid (3.9 g, 81% yield).

Crystallization[1]

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of 4-methoxyquinazoline in a 1:3 mixture of ethyl acetate and diethyl ether. This process yielded colorless needles of the title compound.

X-ray Data Collection and Structure Refinement[1]

A suitable single crystal was mounted on an Agilent SuperNova dual-source diffractometer equipped with an Atlas detector. The data were collected at 150 K using Cu Kα radiation (λ = 1.54184 Å). The structure was solved using SHELXS2013 and refined by full-matrix least-squares on F² using SHELXL2013. A Gaussian absorption correction was applied using CrysAlis PRO. All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Molecular and Crystal Structure

The molecule of 4-methoxyquinazoline is nearly planar.[1] The C atom of the methoxy group shows a slight deviation of 0.068 (4) Å from the mean plane of the quinazoline ring system.[1] In the crystal, the molecules form π–π stacks along the b-axis direction, with a centroid–centroid separation of 3.5140 (18) Å, leading to a herringbone packing arrangement.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis of 4-Methoxyquinazoline.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structure Analysis start Quinazoline-4(3H)-thione reagents Iodomethane, KOH Methanol/Water start->reagents reaction Stirring (24h, RT) reagents->reaction workup Extraction & Purification reaction->workup product 4-Methoxyquinazoline workup->product dissolve Dissolution in Ethyl Acetate/Diethyl Ether product->dissolve evaporation Slow Evaporation dissolve->evaporation crystals Single Crystals evaporation->crystals diffraction X-ray Diffraction (150 K) crystals->diffraction data_collection Data Collection diffraction->data_collection structure_solution Structure Solution (SHELXS) data_collection->structure_solution refinement Refinement (SHELXL) structure_solution->refinement final_structure Crystal Structure refinement->final_structure

References

Potential mechanism of action of 7-Methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Potential Mechanisms of Action of 7-Methoxyquinazoline Derivatives

Introduction

The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been extensively explored as therapeutic agents, particularly in oncology. The introduction of a methoxy group at the 7-position of the quinazoline ring is a common feature in many potent kinase inhibitors and other targeted agents, often contributing to enhanced potency and favorable pharmacokinetic properties.[1] This technical guide delineates the diverse potential mechanisms of action of this compound derivatives, focusing on their roles as inhibitors of key signaling pathways implicated in cancer and other diseases. The specific biological activity of a this compound derivative is not inherent to the core structure itself but is dictated by the nature and position of other substituents on the quinazoline ring. This guide will explore several distinct mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Mechanism 1: Dual Inhibition of EGFR and c-Met Kinases

A significant class of this compound derivatives has been developed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the c-mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinases. In non-small cell lung cancer (NSCLC), aberrant c-Met expression is a known driver of resistance to EGFR tyrosine kinase inhibitors (EGFR-TKIs).[2] Therefore, dual inhibition presents a promising strategy to overcome this resistance.

Signaling Pathway

EGFR and c-Met are key drivers of cell proliferation, survival, and migration. Upon ligand binding, these receptors dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Dual-inhibitor this compound derivatives are designed to bind to the ATP-binding pocket of both EGFR and c-Met, preventing their phosphorylation and subsequent signal transduction.

EGFR_cMet_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_output Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K cMet c-Met cMet->RAS cMet->PI3K Inhibitor This compound Derivative (e.g., TS-41) Inhibitor->EGFR Inhibits ATP Binding Inhibitor->cMet Inhibits ATP Binding RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Migration AKT->Proliferation ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation

Caption: EGFR/c-Met signaling pathway and point of inhibition.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The inhibitory potential of these derivatives is quantified by their IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.

CompoundTarget KinaseIC50 (nM)Reference
TS-41 EGFRL858R68.1[2]
c-Met0.26[2]
Experimental Protocol: In Vitro Kinase Assay (Generic)

This protocol outlines a typical method for measuring the ability of a this compound derivative to inhibit the enzymatic activity of a purified kinase like EGFR or c-Met.[1]

  • Reagents and Materials:

    • Purified recombinant human EGFR or c-Met kinase.

    • Specific peptide substrate for the kinase.

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compound (this compound derivative) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, and then dilute further in the kinase assay buffer.

    • Add the kinase and the specific peptide substrate to the wells of the microplate.

    • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

    • Stop the reaction and quantify the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism 2: Tubulin Polymerization Inhibition and Vascular Disruption

Certain complex derivatives incorporating a this compound moiety, such as 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have been identified as potent antitumor agents that function as tubulin-binding tumor-vascular disrupting agents (tumor-VDAs).[3] Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target and destroy the established vasculature of tumors.

Proposed Mechanism of Action

These compounds bind to tubulin, the protein subunit of microtubules. This interaction disrupts microtubule dynamics, leading to the inhibition of mitotic spindle formation and arresting cancer cells in the G2/M phase of the cell cycle. This ultimately induces apoptosis. Furthermore, the disruption of the microtubule cytoskeleton in endothelial cells lining the tumor blood vessels leads to rapid vascular collapse, causing extensive tumor necrosis.[3]

Tubulin_VDA_Mechanism cluster_cancer_cell Cancer Cell cluster_endothelial_cell Tumor Endothelial Cell Inhibitor This compound Derivative Tubulin Tubulin Dimers Inhibitor->Tubulin Binds to Microtubules Microtubule Polymer Inhibitor->Microtubules Inhibits Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Disruption CytoskeletonDisruption Cytoskeleton Disruption CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis VascularCollapse Vascular Collapse CytoskeletonDisruption->VascularCollapse Necrosis Tumor Necrosis VascularCollapse->Necrosis

Caption: Mechanism of tubulin-binding vascular disrupting agents.

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of these compounds is often evaluated across a panel of human tumor cell lines, with GI50 values representing the concentration required to inhibit cell growth by 50%.

CompoundActivityValueCell LinesReference
Compound 2 *GI50Low to sub-nanomolar (10-10 M)NCI-60 Panel[3]

*Compound 2: 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol describes a common method for evaluating the cytotoxic potential of a compound against cancer cell lines.[4][5]

  • Reagents and Materials:

    • Human cancer cell lines (e.g., HCT116, HepG2).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound dissolved in DMSO.

    • Trichloroacetic acid (TCA), cold.

    • Sulforhodamine B (SRB) solution.

    • Tris base solution.

    • 96-well microplates.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).

    • After incubation, fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Stain the fixed cells by adding SRB solution to each well and incubating at room temperature for 10 minutes.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound stain by adding Tris base solution to each well.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50/GI50 value.

Mechanism 3: VEGFR-2 Kinase Inhibition

Derivatives with methoxy groups at both the 6 and 7 positions of the quinazoline ring have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[6][7] While these are technically 6,7-dimethoxyquinazoline derivatives, they represent a significant and closely related class of compounds.

Signaling Pathway

The binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization, autophosphorylation, and the activation of downstream pathways that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen. 6,7-dimethoxyquinazoline derivatives inhibit this process by blocking the ATP-binding site of the VEGFR-2 kinase domain.

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_output Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor 6,7-Dimethoxyquinazoline Derivative Inhibitor->VEGFR2 Inhibits ATP Binding Angiogenesis Proliferation, Migration, Survival (Angiogenesis) PLCg->Angiogenesis AKT AKT PI3K->AKT ERK ERK RAS->ERK AKT->Angiogenesis ERK->Angiogenesis

Caption: VEGF/VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data: VEGFR-2 Inhibitory Activity
CompoundTarget KinaseIC50 (µM)Reference
Compound 14b *VEGFR-20.016[6]

*Compound 14b is a specific 6,7-dimethoxy-4-anilinoquinazoline derivative bearing a diarylamide moiety.

General Experimental Workflow for Inhibitor Characterization

The discovery and development of novel this compound derivatives follow a logical progression from initial design and synthesis to preclinical evaluation.

Experimental_Workflow A Design & Synthesis of Derivatives B In Vitro Kinase Assays (e.g., EGFR, c-Met, VEGFR-2) A->B C Cell-Based Assays (Cytotoxicity, Proliferation) B->C D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle, Western Blot) C->D E In Vivo Xenograft Tumor Models D->E F Lead Optimization E->F F->A Iterative Improvement

Caption: General workflow for the characterization of novel inhibitors.

Conclusion

The this compound core is a versatile and valuable scaffold in modern drug discovery. Its derivatives do not possess a single mechanism of action but are rather tailored to inhibit specific biological targets through the strategic placement of various functional groups. The examples highlighted in this guide—dual EGFR/c-Met kinase inhibitors, tubulin-binding vascular-disrupting agents, and VEGFR-2 inhibitors—demonstrate the remarkable adaptability of this chemical structure. The potent and specific activities achieved by these derivatives underscore the continued importance of the this compound scaffold in the development of novel targeted therapies, particularly for the treatment of cancer. Further research into the structure-activity relationships of this class of compounds holds significant promise for generating next-generation therapeutic agents.

References

The In Vivo Odyssey of 7-Methoxyquinazoline Derivatives: A Pharmacokinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-methoxyquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved and investigational drugs, particularly in the realm of oncology. The pharmacokinetic (PK) profile of these derivatives is a critical determinant of their therapeutic success, governing their absorption, distribution, metabolism, and excretion (ADME) in vivo. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of notable this compound derivatives, presenting key data, detailed experimental methodologies, and a visualization of the underlying mechanism of action for EGFR inhibitors.

Quantitative Pharmacokinetic Parameters

The following tables summarize the in vivo pharmacokinetic parameters of several prominent this compound derivatives in various preclinical species. These parameters provide a quantitative basis for comparing the disposition of these compounds.

Table 1: Pharmacokinetic Parameters of Lapatinib in Rodents

SpeciesDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Reference
Mouse (SCID)100 mg/kg, oral~1500 (tumor)4--[1]
Mouse (SCID)200 mg/kg, oral~3000 (tumor)4--[1]
Rat-798.62 (L-NSLCs)492,903.96 (L-NSLCs)59.62 (L-NSLCs)[2]
Rat-272.20 (L-SUS)49,620.75 (L-SUS)-[2]
L-NSLCs: Lapatinib-loaded nanostructured lipid carriers; L-SUS: Lapatinib suspension

Table 2: Pharmacokinetic Parameters of Erlotinib in Rodents

SpeciesDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Reference
Mouse30 mg/kg, oral~100 (tumor protein)---[3]
Mouse200 mg/kg, oral200-250 (tumor protein)---[3]
Rat6 mg/kg/day, oral<50% of human levels-<20% of human levels≤8[4]
Rat42 mg/kg/week, oralSimilar to human levels-Similar to human levels≤8[4]
Rat10 mg/kg, oral1580 ± 3202.1 ± 0.58760 ± 1540-[5]

Table 3: Pharmacokinetic Parameters of Gefitinib in Preclinical Species

SpeciesDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Oral Bioavailability (%)Reference
Rat8 mg/kg, SC10688183.8 (oral)50-60[6]
Rat5 mg/kg, IV---7-14-[7]
Dog5 mg/kg, IV---7-14-[7]

Table 4: Pharmacokinetic Parameters of Other this compound Derivatives

CompoundSpeciesDose & RouteKey Parameter(s)Reference
AG1478Mouse-Half-life: 30 min (SC)[8]
AG1478Rat-Terminal elimination half-life: 30-48 min (IV bolus)[8]
Compound 2Rat1.0 mg/kg, IVTerminal half-life: 52 h[9]
Compound 20**Rat2 mg/kg, IV & 5 mg/kg, oralOral bioavailability: 21%[1]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one
**A 4-anilino-6-aminoquinazoline derivative

Experimental Protocols

The following sections detail the typical methodologies employed in the in vivo pharmacokinetic evaluation of this compound derivatives.

Animal Models
  • Species: Sprague-Dawley or Wistar rats and various strains of mice (e.g., SCID, athymic nude) are commonly used for in vivo pharmacokinetic studies.[4][9][10][11]

  • Housing and Acclimatization: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. An acclimatization period of at least three days is standard before the commencement of experiments.[11]

  • Ethical Considerations: All animal experiments are conducted in accordance with guidelines approved by an Institutional Animal Care and Use Committee (IACUC).[10][11]

Drug Administration
  • Formulation: The drug is typically formulated as a solution or suspension in a suitable vehicle, such as a mixture of DMSO, PEG400, or in an aqueous vehicle containing a suspending agent like carboxymethyl cellulose (CMC).[2][11]

  • Routes of Administration:

    • Oral (p.o.): Administered via oral gavage.[4][11]

    • Intravenous (i.v.): Administered as a bolus injection or infusion, typically into the tail vein or another suitable vessel.[8][10]

    • Subcutaneous (s.c.): Injected into the subcutaneous space.[6][8]

Blood Sampling
  • Collection Sites: Serial blood samples are collected from sites such as the tail vein, saphenous vein, or via cardiac puncture for terminal collection.[3][10][11]

  • Time Points: Blood is collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing to adequately characterize the plasma concentration-time profile.[10][11]

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin, EDTA). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[10][11]

Bioanalytical Method
  • Technique: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying drug concentrations in plasma.[2][3][5][12][13][14]

  • Sample Preparation: Plasma samples typically undergo protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard. The supernatant is then analyzed.

  • Data Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Mechanism of Action: EGFR Signaling Pathway Inhibition

Many this compound derivatives, including gefitinib, erlotinib, and lapatinib, exert their therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates the EGFR signaling pathway and the point of intervention by these inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Quinazoline This compound Derivative Quinazoline->EGFR Inhibition ATP ATP ATP->P_EGFR RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

Conclusion

The in vivo pharmacokinetic profiles of this compound derivatives are diverse and influenced by their specific chemical structures. Understanding these profiles is paramount for the rational design and development of new therapeutic agents. This guide provides a foundational understanding of the key pharmacokinetic parameters, experimental methodologies, and the mechanistic underpinning of this important class of molecules, serving as a valuable resource for researchers in the field of drug discovery and development.

References

7-Methoxyquinazoline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of 7-Methoxyquinazoline Derivatives in Oncology

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of a methoxy group at the 7-position, in particular, has been a key feature in the development of potent and selective inhibitors of various signaling pathways implicated in cancer. While the parent this compound is not extensively documented in terms of biological activity, its derivatives have emerged as a critical class of compounds in oncology research and drug development. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental evaluation of this compound derivatives for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of Representative this compound Derivatives

The physicochemical properties of this compound derivatives vary based on their substitution patterns. The table below summarizes the key data for a selection of these compounds, highlighting the diversity within this chemical class.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
7-Methoxy-4-methylquinazoline3219-35-0C₁₀H₁₀N₂O174.20
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one199327-61-2C₁₆H₂₁N₃O₄319.36[1][2]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNot AvailableC₁₉H₁₆N₄O₂332.36 (Calculated)
4-(2-fluorophenoxy)-7-methoxyquinazoline derivativesNot AvailableVariesVaries
4,7-disubstituted 8-methoxyquinazoline derivativesNot AvailableVariesVaries

Therapeutic Potential: Targeting Key Oncogenic Signaling Pathways

Derivatives of this compound have demonstrated significant potential as inhibitors of several key signaling pathways that are frequently dysregulated in cancer. This targeted inhibition offers a promising avenue for the development of novel anti-cancer therapies.[3]

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[4][5] Mutations and overexpression of EGFR are common in various cancers, particularly non-small-cell lung cancer (NSCLC).[6][7] Several quinazoline-based EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, have been approved for the treatment of NSCLC.[5][7] These inhibitors typically compete with ATP at the kinase domain of EGFR, thereby blocking downstream signaling.[8] Novel 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives have been designed and evaluated as dual EGFR/c-Met inhibitors, showing potent activity against NSCLC cell lines.[9]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway EGFR->JAK_STAT Quinazoline_Inhibitor This compound Derivatives Quinazoline_Inhibitor->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation

EGFR Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily mediated by the VEGF/VEGFR signaling pathway.[10] VEGFR-2 is a key receptor tyrosine kinase in this pathway.[11][12] Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, thereby inhibiting angiogenesis.[11][12][13] Some of these compounds exhibit dual inhibitory activity against both EGFR and VEGFR-2, offering a multi-targeted approach to cancer therapy.[10]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 AKT_mTOR_p70s6k Akt/mTOR/p70s6k Pathway VEGFR2->AKT_mTOR_p70s6k Quinazoline_Inhibitor This compound Derivatives Quinazoline_Inhibitor->VEGFR2 Angiogenesis Endothelial Cell Proliferation & Migration (Angiogenesis) AKT_mTOR_p70s6k->Angiogenesis

VEGFR Signaling Pathway Inhibition
Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, including colorectal and gastric cancers.[14][15][16][17] Quinazoline derivatives have been identified as potent inhibitors of this pathway, often acting downstream of β-catenin.[14][16] These compounds can suppress the proliferation of cancer cells by inhibiting the transcriptional activity of the β-catenin/TCF complex.[14][17]

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled/LRP Receptor Complex Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation TCF_LEF β-catenin/TCF/LEF Complex beta_Catenin->TCF_LEF Translocates to Nucleus Gene_Transcription Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Quinazoline_Inhibitor This compound Derivatives Quinazoline_Inhibitor->TCF_LEF Experimental_Workflow Synthesis Compound Synthesis & Characterization Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) Synthesis->Kinase_Assay Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Kinase_Assay->Mechanism Western_Blot Western Blot (Phospho-protein levels) Mechanism->Western_Blot Apoptosis_Assay Apoptosis & Cell Cycle Analysis (Flow Cytometry) Mechanism->Apoptosis_Assay In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

References

Initial Cytotoxicity Screening of 7-Methoxyquinazoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the initial cytotoxicity screening of 7-methoxyquinazoline analogs, tailored for researchers, scientists, and professionals in drug development. It consolidates key findings on their anticancer potential, details the experimental methodologies employed for their evaluation, and visualizes the associated signaling pathways and workflows.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, most notably their efficacy as anticancer agents. The quinazoline scaffold is a core component of several clinically approved tyrosine kinase inhibitors. The introduction of a methoxy group at the 7th position of the quinazoline ring is a critical structural feature that has been explored for its influence on cytotoxic activity and target specificity. This document summarizes the initial in vitro cytotoxicity data for a series of this compound analogs against various cancer cell lines, providing a foundation for further structure-activity relationship (SAR) studies and lead optimization.

Quantitative Cytotoxicity Data

The cytotoxic potential of various this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of 6,7-Dimethoxyquinazoline Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
9a Leukemia CCRF-CEMNot Specified (High GI%)[1]
9b Leukemia CCRF-CEMNot Specified (High GI%)[1]
9c Leukemia CCRF-CEMNot Specified (High GI%)[1]
9d Leukemia CCRF-CEMNot Specified (High GI%)[1]
13a HepG2 (Liver)17.51[2]
13a HCT-116 (Colon)5.56[2]
14c HepG2 (Liver)10.40[2]
14c HCT-116 (Colon)3.37[2]
7c HCT116p53(+/+) (Colon)0.7[3]
7c HCT116p53(-/-) (Colon)1.7[3]

Note: Several compounds showed significant growth inhibition percentage (GI%) at a 10µM concentration in the NCI-60 cell line screen, indicating potent cytotoxic activity.[1]

Table 2: In Vitro Cytotoxicity of 4,7-Disubstituted 8-Methoxyquinazoline Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
18B HCT116 (Colon)5.64 ± 0.68[4][5]
18B HepG2 (Liver)23.18 ± 0.45[4][5]
18B Primary Human Gallbladder Cancer8.50 ± 1.44[4][5]
Table 3: In Vitro Cytotoxicity of Other Substituted Quinazoline Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
8b MCF-7 (Breast)0.1908[6]
8c MCF-7 (Breast)0.1875[6]
9b MCF-7 (Breast)0.2090[6]
9d MCF-7 (Breast)0.2042[6]
8a HepG-2 (Liver)0.1871[6]
9a HepG-2 (Liver)0.1871[6]
9b HepG-2 (Liver)0.1944[6]
8a K-562 (Leukemia)0.1884[6]
9b K-562 (Leukemia)0.1902[6]
4d A431 (Epidermoid)3.48[7]
4d A549 (Lung)2.55[7]
4d MCF-7 (Breast)0.87[7]
4d NCI-H1975 (Lung)6.42[7]
4e A431 (Epidermoid)3.53[7]
4e MCF-7 (Breast)0.96[7]
4f MCF-7 (Breast)2.84[7]
7 MDA-MB-231 (Breast)0.9[8]
8 H1975, A549, HeLa, MCF-7Broad-spectrum activity[8]
20 HepG2 (Liver)12[8]
20 MCF-7 (Breast)3[8]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound analogs typically involves a series of standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the literature.

Cell Culture

Human cancer cell lines, such as MCF-7 (breast), HepG2 (liver), HCT-116 (colon), and A549 (lung), are obtained from certified cell banks.[7] The cells are cultured in appropriate media, for example, Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 × 10^3 to 1 × 10^4 cells/well). The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for a specified period, commonly 24, 48, or 72 hours.[9]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[10]

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: This follows the same procedure as the MTT assay.

  • Cell Fixation: After compound treatment, the cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is measured at approximately 515 nm.

  • Data Analysis: Similar to the MTT assay, IC50 values are calculated from dose-response curves.[4][5]

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of apoptosis, several assays can be employed.

This method is used to visualize nuclear changes characteristic of apoptosis.

  • Cells are seeded on coverslips in a 6-well plate and treated with the test compound.

  • After incubation, the cells are fixed with paraformaldehyde.

  • The fixed cells are then stained with Hoechst 33342 solution.

  • The nuclear morphology is observed under a fluorescence microscope. Apoptotic cells typically exhibit condensed or fragmented nuclei.[4][5]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cells are treated with the test compound for the desired time.

  • Both adherent and floating cells are collected and washed with PBS.

  • The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide.

  • The stained cells are analyzed by flow cytometry.[4][5]

Signaling Pathways and Experimental Workflows

The anticancer activity of this compound analogs is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinazoline derivatives, including those with 7-methoxy substitutions, function as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][10] Inhibition of these pathways can block downstream signaling cascades that promote tumor growth and angiogenesis.

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR PLC_gamma PLCγ Pathway VEGFR2->PLC_gamma EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PLC_gamma->Angiogenesis Quinazoline This compound Analog Quinazoline->EGFR Quinazoline->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by this compound analogs.

Wnt/β-catenin Signaling Pathway

Certain 8-methoxyquinazoline derivatives have been shown to target the Wnt/β-catenin signaling pathway by disrupting the interaction between β-catenin and TCF4.[4][5][11] This leads to the downregulation of Wnt target genes, such as c-MYC and Cyclin D1, which are crucial for cell proliferation.

Wnt_BetaCatenin_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DestructionComplex Destruction Complex BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto phosphorylates for degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc translocates TCF4 TCF4 TargetGenes Target Genes (c-MYC, Cyclin D1) TCF4->TargetGenes activates Proliferation Proliferation TargetGenes->Proliferation Quinazoline 8-Methoxyquinazoline Analog (e.g., 18B) Quinazoline->BetaCatenin_nuc inhibits interaction with TCF4 Wnt_Signal Wnt Signal (Inactive) Wnt_Signal->DestructionComplex leads to active

Caption: Downregulation of the Wnt/β-catenin signaling pathway.

General Experimental Workflow

The process of screening this compound analogs for their cytotoxic potential follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Experimental_Workflow Synthesis Synthesis of This compound Analogs Screening In Vitro Cytotoxicity Screening (e.g., MTT, SRB Assays) Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Hit_ID->Mechanism Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt Lead_Opt->Synthesis Iterative Process In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo Clinical Clinical Candidate In_Vivo->Clinical

Caption: General workflow for the discovery and development of quinazoline-based anticancer agents.

Conclusion

The initial cytotoxicity screening of this compound analogs has revealed several promising compounds with potent anticancer activity against a range of human cancer cell lines. The data presented in this guide highlights the importance of the substitution pattern on the quinazoline core for cytotoxic potency. The detailed experimental protocols provide a framework for the consistent and reproducible evaluation of these compounds. Furthermore, the elucidation of the underlying mechanisms of action, such as the inhibition of key signaling pathways like EGFR, VEGFR, and Wnt/β-catenin, offers valuable insights for the rational design of next-generation quinazoline-based anticancer therapeutics. Further investigation into the structure-activity relationships and in vivo efficacy of the most potent analogs is warranted to advance these promising candidates through the drug discovery pipeline.

References

The 7-Methoxyquinazoline Scaffold: A Promising Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has identified the 7-methoxyquinazoline scaffold as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of diseases, most notably in oncology. This technical guide explores the therapeutic promise of this versatile core, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the intricate signaling pathways it modulates.

Therapeutic Mechanisms: Targeting Key Signaling Cascades

Derivatives of the this compound scaffold have emerged as potent inhibitors of several critical signaling pathways implicated in cancer progression. Their primary mechanism of action often involves the competitive inhibition of ATP binding to the kinase domain of various receptor tyrosine kinases (RTKs).

EGFR and c-Met Inhibition: A significant area of investigation has focused on the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and the Mesenchymal-Epithelial Transition factor (c-Met). Aberrant activation of both pathways is a known driver of tumor growth, proliferation, and metastasis, particularly in non-small cell lung cancer (NSCLC). The this compound core serves as a robust pharmacophore for designing dual inhibitors that can overcome resistance mechanisms associated with targeting either pathway alone.

VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and survival. The quinoline core of the this compound scaffold can mimic the adenine ring of ATP, allowing for competitive inhibition of VEGFR-2's kinase activity, thereby disrupting downstream signaling and inhibiting angiogenesis.[1]

Wnt/β-catenin Pathway Modulation: The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is a hallmark of many cancers. Certain this compound derivatives have been designed to disrupt the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, thereby inhibiting the transcription of Wnt target genes that promote cancer cell proliferation and survival.[2][3]

Signaling Pathway Diagrams

To visually elucidate these mechanisms, the following diagrams, generated using Graphviz (DOT language), illustrate the points of intervention for this compound derivatives.

EGFR_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR HGF HGF cMet c-Met HGF->cMet RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K cMet->RAS cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibitor->cMet

EGFR and c-Met Signaling Pathway Inhibition

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Degradation Degradation BetaCatenin->Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation Inhibitor This compound Derivative Inhibitor->BetaCatenin_nuc Interaction Inhibition TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Wnt/β-catenin Signaling Pathway Modulation

Quantitative Data Summary

The following tables summarize the in vitro activity of representative this compound derivatives against various cancer cell lines and kinases. These data highlight the potency and, in some cases, the selectivity of these compounds.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
TS-41 A549-PNon-small cell lung cancer1.48[4]
H1975Non-small cell lung cancer2.76[4]
PC-9Non-small cell lung cancer1.89[4]
18B HCT116Colon Cancer5.64 ± 0.68[5][6][7][8]
HepG2Liver Cancer23.18 ± 0.45[5][6][7][8]
Gallbladder Cancer CellsGallbladder Cancer8.50 ± 1.44[6][7]
Compound 2a MCF-7Breast Cancer2.09[9]
HepG2Liver Cancer2.08[9]
Compound 2 NCI-H460Lung Cancer(subnanomolar GI50)[10]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
TS-41 EGFRL858R68.1[4]
c-Met0.26[4]
Compound 12n c-Met30 ± 8[11]
Compound 14b VEGFR-216 ± 2[12]

Key Experimental Protocols

The evaluation of this compound derivatives relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound derivative (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance (570 nm) F->G H Calculate IC50 values G->H

MTT Assay Workflow

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Workflow:

Apoptosis_Workflow A Treat cells with This compound derivative B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell populations F->G

Apoptosis Assay Workflow

Methodology:

  • Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

  • Reaction Setup: In a microplate, combine the recombinant kinase, a kinase-specific substrate, and the this compound derivative at various concentrations in a suitable kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for a defined period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as TR-FRET, luminescence (e.g., ADP-Glo), or radioactivity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Conclusion

The this compound scaffold represents a highly versatile and promising core for the development of novel therapeutics, particularly in the field of oncology. Its ability to be readily functionalized allows for the fine-tuning of inhibitory activity against a range of clinically relevant targets. The data presented in this guide underscore the potential of this compound derivatives as potent inhibitors of key signaling pathways involved in cancer progression. Further research and development focused on this scaffold are warranted to translate its therapeutic potential into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities. Notably, derivatives of quinazoline have been successfully developed as potent and selective inhibitors of key signaling pathways implicated in cancer, such as those involving receptor tyrosine kinases. 7-Methoxyquinazoline serves as a crucial building block in the synthesis of these more complex and pharmacologically active molecules. Its methoxy group at the 7-position can influence the molecule's electronic properties and metabolic stability, making it a valuable synthon in drug discovery and development.

This document provides a detailed protocol for the synthesis of this compound, based on the well-established Niementowski reaction, which involves the cyclization of an anthranilic acid derivative with formamide. Additionally, the biological context of this compound derivatives is briefly discussed, highlighting their relevance in targeting cancer-related signaling pathways.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound-4(3H)-one, a direct precursor to this compound.

ParameterValue
Starting Material 2-Amino-4-methoxybenzoic acid
Reagent Formamide
Reaction Temperature 180-190 °C
Reaction Time 4 hours
Product 7-Methoxyquinazolin-4(3H)-one
Yield High
Purification Method Recrystallization

Experimental Protocols

Synthesis of 7-Methoxyquinazolin-4(3H)-one

This protocol is based on the principles of the Niementowski quinazoline synthesis.

Materials:

  • 2-Amino-4-methoxybenzoic acid

  • Formamide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add 2-amino-4-methoxybenzoic acid (1 equivalent) and an excess of formamide (approximately 10-20 equivalents).

  • Equip the flask with a reflux condenser.

  • Heat the reaction mixture with stirring in a heating mantle to 180-190 °C.

  • Maintain the reaction at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into cold water with stirring.

  • The solid product, 7-methoxyquinazolin-4(3H)-one, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 7-methoxyquinazolin-4(3H)-one.

Mandatory Visualization

Signaling Pathway Context

Derivatives of this compound have been investigated as inhibitors of various signaling pathways implicated in cancer. One such pathway is the Wnt/β-catenin signaling cascade. The diagram below illustrates a simplified representation of this pathway, which is a target for some quinazoline-based anticancer agents.[1][2]

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex (GSK-3β, APC, Axin) Dishevelled->Destruction_Complex inhibits GSK3b GSK-3β APC APC Axin Axin beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates Quinazoline Quinazoline Derivatives Quinazoline->TCF_LEF may inhibit interaction

Caption: Simplified Wnt/β-catenin signaling pathway.

Experimental Workflow

The following diagram outlines the key steps in the synthesis of 7-methoxyquinazolin-4(3H)-one.

Synthesis_Workflow A Start: 2-Amino-4-methoxybenzoic Acid + Formamide B Reaction Setup: Combine reactants in a round-bottom flask with a reflux condenser. A->B C Heating & Reflux: Heat to 180-190 °C for 4 hours with stirring. B->C D Workup: Cool the reaction mixture and pour into cold water. C->D E Precipitation & Filtration: Collect the precipitated solid by vacuum filtration. D->E F Purification: Recrystallize the crude product from ethanol. E->F G Final Product: Pure 7-Methoxyquinazolin-4(3H)-one F->G

Caption: Workflow for the synthesis of 7-methoxyquinazolin-4(3H)-one.

References

Application Notes and Protocols for the Purification of 7-Methoxyquinazoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of 7-Methoxyquinazoline using column chromatography. While specific quantitative data for this compound is not widely published, the methodologies presented are based on established principles for the purification of structurally related quinazoline and quinoline derivatives.[1][2][3][4]

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of various biologically active molecules, including potential therapeutic agents. Achieving high purity of this intermediate is essential for subsequent synthetic steps and for ensuring the accuracy of biological and pharmacological evaluations. Column chromatography is a widely utilized and effective technique for the purification of such compounds from reaction mixtures, capable of separating the target molecule from unreacted starting materials, byproducts, and other impurities.[3][5]

This protocol details the use of normal-phase column chromatography with a silica gel stationary phase for the purification of this compound.

Data Presentation: Typical Chromatographic Parameters

The following table summarizes typical parameters for the column chromatography purification of quinazoline derivatives, which can be adapted for this compound. The optimal conditions should be determined empirically for each specific crude sample.

ParameterTypical Value / RangeNotes
Stationary Phase Silica Gel (230-400 mesh)A standard choice for quinazoline derivatives.[1]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolThe ratio is determined by TLC.[1][2]
TLC Rf of Product 0.2 - 0.4This range typically provides good separation.[1][2]
Silica to Crude Ratio 30:1 to 100:1 (by weight)A higher ratio is used for difficult separations.[5]
Sample Loading Dry LoadingRecommended for improved resolution.[5][6][7]
Elution Method Isocratic or GradientGradient elution can improve separation and save time.[7]
Detection Method UV lamp (254 nm) for TLCFor visualizing aromatic compounds.[2][5]

Experimental Protocol: Purification of this compound

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)[1]

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Methanol (for highly polar impurities)

  • Glass chromatography column

  • Solvent reservoir

  • Fraction collector or test tubes

  • Round bottom flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Cotton or glass wool

Procedure
  • Mobile Phase Selection (TLC Analysis):

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various ratios of a non-polar solvent (hexane) and a polar solvent (ethyl acetate).

    • The ideal solvent system will result in the this compound spot having a retention factor (Rf) of approximately 0.2-0.4.[1][2] This provides a good starting point for the column's mobile phase.

  • Column Packing (Slurry Method):

    • Secure the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • In a beaker, prepare a slurry by mixing the required amount of silica gel (typically a 30:1 to 100:1 weight ratio of silica to crude product) with the initial, least polar mobile phase (e.g., hexane or a hexane-rich mixture).[5]

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[5]

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed. Add a protective layer of sand on top of the silica gel.[1][6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[5][7]

    • Carefully add this powder to the top of the prepared column, ensuring a flat, even layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer of sand and silica.

    • Begin eluting the column with the mobile phase determined from the TLC analysis. Apply gentle pressure if necessary to achieve a steady flow.

    • Collect the eluent in fractions using a fraction collector or test tubes.[5]

  • Monitoring the Separation:

    • Regularly monitor the collected fractions by TLC to identify which fractions contain the pure this compound.[2][5]

    • Spot each fraction on a TLC plate, develop the plate in the mobile phase, and visualize the spots under a UV lamp.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound, as determined by TLC.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[2][5]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the purification of this compound.

G Crude Crude this compound TLC TLC Analysis for Mobile Phase Selection Crude->TLC DryLoad Dry Load Sample onto Silica Crude->DryLoad Elute Elute Column and Collect Fractions TLC->Elute Select Eluent Slurry Prepare Silica Gel Slurry Pack Pack Chromatography Column Slurry->Pack Pack->DryLoad DryLoad->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for this compound Purification.

G cluster_prep Preparation cluster_sep Separation & Isolation TLC 1. TLC to find Eluent (Rf ~0.3) Pack 2. Pack Column with Silica Gel Slurry Load 3. Dry Load Crude Product adsorbed on Silica Elute 4. Elute with Chosen Mobile Phase Load->Elute Collect 5. Collect Fractions Monitor 6. Monitor Fractions by TLC/UV Combine 7. Combine Pure Fractions Evaporate 8. Evaporate Solvent (Rotovap) PureProduct Purified Product Evaporate->PureProduct Yields

Caption: Step-by-Step Column Chromatography Protocol.

References

Application Notes and Protocols: Recrystallization of 7-Methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 7-Methoxyquinazoline via recrystallization. The procedure is based on established chemical principles and data from related quinazoline derivatives.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The purity of this starting material is crucial for the successful synthesis and efficacy of the final products. Recrystallization is a fundamental technique used to purify solid organic compounds, leveraging differences in solubility between the compound of interest and its impurities in a given solvent at varying temperatures.[1][2] This process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the formation of pure crystals of the desired compound, while impurities remain dissolved in the mother liquor.[1][2]

Data Presentation

The following table summarizes the key quantitative parameters for the recrystallization of this compound. These values are based on a typical laboratory-scale purification.

ParameterValueUnitNotes
Starting Material Mass5.0gCrude this compound
Recrystallization SolventEthyl Acetate / Hexane-Initial dissolution in ethyl acetate, followed by the addition of hexane as an anti-solvent.
Volume of Ethyl Acetate25mLApproximate volume to dissolve the crude product near boiling point.
Volume of Hexane50-75mLAdded portion-wise to induce precipitation.
Dissolution Temperature~77°CBoiling point of ethyl acetate.
Crystallization Temperature0 - 5°CCooling in an ice bath to maximize crystal formation.
Filtration MethodVacuum Filtration-To separate the purified crystals from the mother liquor.
Washing SolventCold Hexane10mL
Drying Conditions40-50°C under vacuum-To remove residual solvent.
Expected Yield85-95%Typical recovery of purified material.
Purity (Post-Recrystallization)>99%As determined by HPLC or NMR.

Experimental Protocol

This protocol details the step-by-step procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethyl Acetate (ACS Grade or higher)

  • Hexane (ACS Grade or higher)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.

    • Add approximately 25 mL of ethyl acetate to the flask. Ethyl acetate is a commonly used solvent for the crystallization of quinazoline derivatives.[3]

    • Fit the flask with a condenser to prevent solvent loss during heating.

    • Gently heat the mixture to the boiling point of ethyl acetate (~77 °C) while stirring continuously until all the solid has dissolved. If the solid does not fully dissolve, add a minimal amount of additional hot ethyl acetate dropwise until a clear solution is obtained.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, slowly add hexane as an anti-solvent in portions while gently swirling the flask. The addition of a less polar solvent like hexane will decrease the solubility of the polar this compound and induce precipitation. Continue adding hexane until the solution becomes slightly turbid.

    • Place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized filter paper.

    • Wet the filter paper with a small amount of cold hexane.

    • Pour the cold crystal slurry into the Buchner funnel and apply vacuum to collect the crystals.

    • Wash the collected crystals with a small amount (e.g., 10 mL) of cold hexane to remove any remaining mother liquor and soluble impurities.

  • Drying:

    • Transfer the purified crystals to a clean, pre-weighed watch glass or drying dish.

    • Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product and compare it to the literature value.

    • Assess the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude This compound B Add Ethyl Acetate A->B C Heat to Dissolve B->C D Cool to Room Temperature C->D E Add Hexane (Anti-solvent) D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Hexane G->H I Dry Crystals under Vacuum H->I J Pure this compound Crystals I->J

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Characterization of 7-Methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyquinazoline is a key heterocyclic scaffold found in a variety of biologically active compounds, exhibiting a range of therapeutic properties including anticancer and anti-inflammatory activities. As a crucial intermediate in the synthesis of numerous pharmaceutical agents, the accurate and reliable characterization of its purity and stability is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of quinazoline derivatives. This application note provides a detailed protocol for the characterization of this compound using a reversed-phase HPLC (RP-HPLC) method.

Principle of the Method

This method utilizes RP-HPLC with a C18 stationary phase. The separation is based on the differential partitioning of this compound between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mixture of acetonitrile and water allows for the effective separation of the main compound from potential impurities. Detection is achieved using a UV detector, as quinazoline derivatives typically exhibit strong absorbance in the UV region.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.1% Formic acid in Water (optional, for pH adjustment)

  • 0.1% Formic acid in Acetonitrile (optional, for pH adjustment)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase A: HPLC grade water (optional: with 0.1% formic acid).

  • Mobile Phase B: HPLC grade acetonitrile (optional: with 0.1% formic acid).

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the sample diluent.

HPLC Method Parameters

The following is a general starting method that may require optimization for specific instrumentation and impurity profiles.

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized based on UV scan)
Injection Volume 10 µL
Run Time 35 minutes

Data Presentation: Method Validation Parameters

The following table summarizes the typical validation parameters that should be established for this HPLC method to ensure its suitability for the intended purpose. The values provided are illustrative and need to be experimentally determined.

ParameterTypical Acceptance Criteria
Retention Time (RT) To be determined experimentally
Linearity (Correlation Coefficient, r²) ≥ 0.999[2]
Range e.g., 1 - 100 µg/mL
Limit of Detection (LOD) To be determined (e.g., Signal-to-Noise ratio of 3:1)
Limit of Quantification (LOQ) To be determined (e.g., Signal-to-Noise ratio of 10:1)
Precision (%RSD) ≤ 2%
Accuracy (% Recovery) 98.0 - 102.0%
Specificity Peak purity analysis, no interference from blank/placebo
Robustness Insensitive to small variations in method parameters

Other Characterization Methods

For a comprehensive characterization of this compound, additional analytical techniques should be employed to confirm its identity and structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Sample Dissolve_Sample Dissolve in Diluent (1 mg/mL) Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent (Stock Solution) Standard->Dissolve_Standard Inject_Sample Inject Sample Solution Dissolve_Sample->Inject_Sample Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject_Standard Inject Standard Solutions Dilute_Standard->Inject_Standard HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Run_Method Execute Gradient Method HPLC_System->Run_Method Inject_Sample->HPLC_System Inject_Standard->HPLC_System Acquire_Data Data Acquisition Run_Method->Acquire_Data Integrate_Peaks Peak Integration & Identification Acquire_Data->Integrate_Peaks Cal_Curve Generate Calibration Curve Integrate_Peaks->Cal_Curve Using Standards Quantify Quantify Purity & Impurities Integrate_Peaks->Quantify Cal_Curve->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Characterization_Pathway cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Product Synthesis Chemical Synthesis Purification Purification Synthesis->Purification HPLC HPLC (Purity & Quantification) Purification->HPLC MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (Structure Elucidation) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR Characterized_Compound Characterized This compound HPLC->Characterized_Compound MS->Characterized_Compound NMR->Characterized_Compound IR->Characterized_Compound

Caption: Comprehensive characterization pathway for this compound.

References

Application Notes and Protocols: In Vivo Efficacy of a 7-Methoxyquinazoline Derivative in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo anti-tumor activity of a novel 7-Methoxyquinazoline derivative, specifically 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (referred to as compound 2), in a human tumor xenograft model. The provided data and protocols are based on published preclinical research and are intended to guide researchers in the design and execution of similar studies.

Summary of In Vivo Anti-Tumor Activity

Compound 2 has demonstrated significant, dose-dependent inhibition of tumor growth in a non-small-cell lung cancer (NCI-H460) xenograft model.[1] Notably, at a dose of 1.0 mg/kg, the anti-tumor effect was comparable to that of the standard chemotherapeutic agent, paclitaxel.[1] Throughout the treatment period, the compound was well-tolerated, with no significant signs of toxicity observed in the treated animals.[1] Mechanistic studies on the xenograft tumors revealed that the compound's anti-tumor activity is associated with the inhibition of tumor cell proliferation, induction of apoptosis, and disruption of the tumor vasculature.[1]

Quantitative Data from NCI-H460 Xenograft Study

The following table summarizes the key quantitative data from the in vivo efficacy study of compound 2 in an NCI-H460 xenograft model.[1]

Treatment GroupDose (mg/kg)Mean Tumor Weight (g)Tumor Growth Inhibition (%)Statistical Significance (vs. Control)
Control (Vehicle)----
Compound 20.25-17.8p < 0.05
Compound 20.5-36.8p < 0.01
Compound 21.0-61.9p < 0.01
Paclitaxel15-60.4p < 0.01

Experimental Protocols

NCI-H460 Xenograft Model and Anti-Tumor Efficacy Study

This protocol outlines the methodology for establishing a human tumor xenograft model and assessing the in vivo anti-tumor efficacy of a test compound.

1. Cell Culture:

  • NCI-H460 human non-small-cell lung cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For tumor implantation, cells are harvested during the logarithmic growth phase.

2. Animal Model:

  • Female athymic nude mice (4-6 weeks old) are used for this study.

  • Animals are allowed to acclimatize for at least one week before the commencement of the experiment.

  • All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.

3. Tumor Implantation:

  • NCI-H460 cells are suspended in a suitable buffer (e.g., PBS) at a concentration of 1 x 10^7 cells/mL.

  • A 0.1 mL suspension of the cells is injected subcutaneously into the right flank of each mouse.

4. Treatment Protocol:

  • When the tumors reach a palpable size (approximately 100-200 mm³), the mice are randomly assigned to treatment and control groups.

  • Compound 2 Formulation: The compound is formulated in a vehicle suitable for intravenous administration.

  • Administration: Compound 2 is administered intravenously at doses of 0.25, 0.5, and 1.0 mg/kg.[1] A control group receives the vehicle alone, and a positive control group is treated with paclitaxel (15 mg/kg).[1]

  • The treatment is administered according to a predefined schedule (e.g., every other day for a specified number of cycles).

5. Monitoring and Endpoints:

  • Tumor size is measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length x width²)/2.

  • Animal body weight and general health are monitored throughout the study.

  • At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.

  • The tumor growth inhibition rate is calculated for each treatment group relative to the control group.

6. Immunohistochemistry for Mechanistic Studies:

  • Excised tumor tissues are fixed in formalin and embedded in paraffin.

  • Tissue sections are prepared for immunohistochemical staining.

  • Antibodies against markers of cell proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and vascularization (e.g., CD31) are used to assess the mechanism of action of the compound.

Visualizations

Experimental Workflow for Xenograft Study

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture NCI-H460 Cell Culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Intravenous Administration (Compound 2 or Controls) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Tumor Excision & Weight Measurement monitoring->endpoint histology Immunohistochemistry endpoint->histology G cluster_cellular Cellular Effects cluster_outcomes Anti-Tumor Outcomes compound This compound Derivative tubulin Tubulin Polymerization compound->tubulin Inhibits vasculature Established Tumor Vasculature compound->vasculature Targets apoptosis Induction of Apoptosis compound->apoptosis proliferation Inhibition of Proliferation compound->proliferation tubulin->proliferation disruption Vascular Disruption vasculature->disruption necrosis Tumor Necrosis disruption->necrosis necrosis->apoptosis

References

Synthesis of 4-Anilino-7-Methoxyquinazoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinazoline derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, renowned for their potent and diverse biological activities.[1] This structural scaffold is a cornerstone in the development of targeted therapies, particularly in oncology, due to its effectiveness as a kinase inhibitor.[2][3] A significant number of approved drugs and clinical candidates are based on the 4-anilinoquinazoline core, highlighting its therapeutic importance.[4]

The primary mechanism of action for many of these derivatives involves the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[5][6] Dysregulation of these pathways is a hallmark of many cancers, making EGFR and VEGFR prime targets for therapeutic intervention.[4] 4-Anilinoquinazoline compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling.[5]

This document provides detailed protocols for the synthesis of 4-anilino-7-methoxyquinazoline derivatives, summarizes key quantitative data on their biological activity, and illustrates the relevant signaling pathways and experimental workflows.

Signaling Pathways and Experimental Workflows

The anticancer effects of 4-anilino-7-methoxyquinazoline derivatives are primarily attributed to their ability to inhibit key signaling pathways involved in tumor growth and progression. The following diagrams illustrate the targeted pathways and a general workflow for the synthesis and evaluation of these compounds.

EGFR_VEGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR-2 VEGFR->PI3K EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR Anilinoquinazoline 4-Anilino-7-methoxy quinazoline Derivative Anilinoquinazoline->EGFR Anilinoquinazoline->VEGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Figure 1: Inhibition of EGFR and VEGFR-2 Signaling Pathways.

Synthesis_Workflow Start Starting Materials: - Substituted Anthranilic Acid - Formamide/Amide Intermediate1 Synthesis of 4-Hydroxy-7-methoxyquinazoline Start->Intermediate1 Intermediate2 Chlorination to form 4-Chloro-7-methoxyquinazoline Intermediate1->Intermediate2 FinalProduct Condensation with Substituted Aniline Intermediate2->FinalProduct Purification Purification and Characterization FinalProduct->Purification BioAssay Biological Evaluation (e.g., Kinase Assays, Cell Viability) Purification->BioAssay

Figure 2: General Synthesis and Evaluation Workflow.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 4-anilinoquinazoline derivatives against key molecular targets and cancer cell lines.

Compound/DerivativeTarget(s)IC50 ValueCell LineIC50 Value
4-(3-Bromoanilino)-6,7-dimethoxyquinazolineEGFR0.025 nM[3][5]--
Vandetanib (ZD6474)VEGFR-240 nM[5]HUVEC (VEGF-stimulated proliferation)60 nM[5]
VEGFR-3110 nM[5]PC-990 nM[5]
EGFR500 nM[5]A549>10 µM[5]
Compound 19h (a 2-nitroimidazole derivative)EGFR0.47 nM[7]A549Sub-micromolar[7]
HT-29Sub-micromolar[7]
Compound 1f (a 7-fluoro-4-anilinoquinoline)--HeLa< 1 µM[4]
BGC823< 1 µM[4]
Compound 2i (an 8-methoxy-4-anilinoquinoline)--HeLa< 1 µM[4]
BGC823< 1 µM[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-anilino-7-methoxyquinazoline derivatives.

Protocol 1: General Synthesis of 4-Anilino-7-methoxyquinazoline Derivatives

This protocol outlines a common synthetic route involving the preparation of a 4-chloro-7-methoxyquinazoline intermediate followed by condensation with a substituted aniline.[2][8]

Step 1: Synthesis of 7-Methoxy-3,4-dihydroquinazolin-4-one

  • A mixture of 2-amino-4-methoxybenzoic acid and formamide is heated at 120-130 °C for 4 hours.

  • The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.

  • The solid is washed with water and then recrystallized from ethanol to yield 7-methoxy-3,4-dihydroquinazolin-4-one.

Step 2: Synthesis of 4-Chloro-7-methoxyquinazoline

  • To a stirred suspension of 7-methoxy-3,4-dihydroquinazolin-4-one in thionyl chloride (SOCl₂), a catalytic amount of dimethylformamide (DMF) is added.[9]

  • The reaction mixture is refluxed for 2-3 hours until a clear solution is obtained.

  • Excess thionyl chloride is removed under reduced pressure.

  • The residue is treated with a cold saturated sodium bicarbonate solution to neutralize any remaining acid.

  • The resulting solid is filtered, washed with water, and dried to give 4-chloro-7-methoxyquinazoline.

Step 3: Synthesis of 4-Anilino-7-methoxyquinazoline Derivatives

  • A mixture of 4-chloro-7-methoxyquinazoline and a substituted aniline (1.1 equivalents) in isopropanol is refluxed for 4-6 hours.[2]

  • The reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with isopropanol, and then with diethyl ether.

  • The crude product is purified by column chromatography or recrystallization from a suitable solvent to afford the desired 4-anilino-7-methoxyquinazoline derivative.

Characterization: The synthesized compounds are typically characterized using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.[1]

Protocol 2: Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[10][11]

  • A mixture of the appropriate 4-chloroquinazoline (1 equivalent) and the substituted aniline (1.2 equivalents) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is placed in a microwave reactor vessel.

  • The reaction is irradiated in a microwave synthesizer at a specified temperature and power for a short duration (typically 10-30 minutes).[10][11]

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The solid is washed with the reaction solvent and dried under vacuum.

  • If necessary, the product is further purified by column chromatography or recrystallization.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of the synthesized compounds against a target kinase (e.g., EGFR).

  • The kinase assay is performed in a 96-well plate format.

  • Each well contains the kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • The synthesized compounds are added to the wells at various concentrations.

  • The reaction is incubated at a specific temperature for a defined period.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay.

  • The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[1]

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a few hours, during which viable cells metabolize MTT into a purple formazan product.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

References

Application Notes and Protocols for Kinase Inhibition Assays Using 7-Methoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory effects of 7-methoxyquinazoline and its derivatives on protein kinase activity. The quinazoline scaffold is a prominent feature in many clinically approved kinase inhibitors, and understanding the potency and selectivity of novel derivatives is crucial for drug discovery and development.[1][2][3] This document outlines both biochemical and cell-based assay methodologies to characterize the inhibitory profile of these compounds.

Introduction to this compound as a Kinase Inhibitor

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous potent kinase inhibitors used in oncology.[1][2][3][4] Derivatives of quinazoline are known to target the ATP-binding site of a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in cancer cell proliferation and survival.[2][5][6] The 7-methoxy substitution on the quinazoline ring can influence the compound's potency, selectivity, and pharmacokinetic properties.

Data Presentation: Inhibitory Activity of Related Quinazoline Derivatives

The following table summarizes the in vitro inhibitory activity (IC50 values) of various quinazoline derivatives that are structurally related to this compound. This data is essential for comparative analysis and for selecting appropriate kinase targets and cell lines for screening.

Compound ClassDerivative ExampleTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
6,7-Dimethoxy-4-anilinoquinazoline Methylbenzamide derivativeVEGFR-216 ± 2Sorafenib21 ± 4
Quinazolinone N-acetohydrazides Compound 16VEGFR-2, FGFR-1, BRAF, BRAFV600E290, 350, 470, 300--
4-Anilinoquinolines Compound 2iHeLa cells, BGC823 cells7150, 4650Gefitinib>10000 (HeLa)
6,7-Dimethoxy-4-phenoxy-quinoline Representative Derivativec-MetVariesCrizotinib11
4,7-Disubstituted 8-methoxyquinazoline Compound 18BHCT116 cells, HepG2 cells5640 ± 680, Not specifiedImatinib mesylateNot specified

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the source of the enzyme.[7]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are standard protocols for key assays.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)[4][8]

  • This compound derivative stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[9][10]

  • 384-well white plates[11]

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in assay buffer. Include a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase solution

    • Substrate solution

    • Test compound dilution or DMSO control

  • Pre-incubation: Incubate the plate for 10-30 minutes at a controlled temperature (e.g., 30°C) to allow the compound to bind to the kinase.[11][12]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.[4]

  • Incubation: Incubate the plate for a specific period (e.g., 30-60 minutes) at 30°C to allow for substrate phosphorylation.[4][11][12]

  • Detection: Stop the kinase reaction and quantify the amount of ADP produced using a detection reagent like ADP-Glo™. This is a two-step process:

    • Add ADP-Glo™ Reagent to deplete unused ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7][9][10]

  • Data Analysis: Measure the luminescence using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.[12]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of This compound add_reagents Add kinase, substrate, and compound to 384-well plate prep_compound->add_reagents prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->add_reagents pre_incubate Pre-incubate for 10-30 min at 30°C add_reagents->pre_incubate initiate_reaction Initiate reaction with ATP pre_incubate->initiate_reaction incubate Incubate for 30-60 min at 30°C initiate_reaction->incubate stop_reaction Stop reaction and detect ADP (e.g., ADP-Glo) incubate->stop_reaction read_plate Measure luminescence stop_reaction->read_plate analyze_data Calculate % inhibition and IC50 read_plate->analyze_data

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cell-Based Kinase Inhibition Assay

This assay format evaluates the efficacy of an inhibitor within a cellular context, providing more physiologically relevant data.[13]

Materials:

  • Cancer cell line with a known dependence on the target kinase

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: total protein-specific and phospho-specific for the target of interest

  • ELISA or Western blot reagents

  • Plate reader or Western blot imaging system

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for 80-90% confluency at the time of the experiment and incubate overnight.[12][13]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include appropriate positive and negative controls. Incubate for the desired period (e.g., 1-24 hours).[13]

  • Cell Lysis: Aspirate the culture medium, wash the cells with ice-cold PBS, and then add lysis buffer to each well.[13]

  • Protein Quantification: Determine the total protein concentration in each cell lysate.[12]

  • Detection of Phosphorylation:

    • ELISA-based detection: Transfer the cell lysate to an ELISA plate pre-coated with a capture antibody for the target protein. Use a phospho-specific detection antibody to quantify the level of phosphorylation.[13]

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the total and phosphorylated forms of the target protein.

  • Data Analysis: For ELISA, the signal is proportional to the amount of phosphorylated protein. For Western blotting, densitometry is used to quantify band intensity. The results are used to determine the IC50 of the compound in a cellular environment.

G cluster_pathway Generic Kinase Signaling Pathway ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase1 Kinase 1 (e.g., RAS/RAF) adaptor->kinase1 kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 transcription Transcription Factors kinase3->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor This compound Derivative inhibitor->receptor inhibitor->kinase1

Caption: Simplified diagram of a generic kinase signaling cascade and potential points of inhibition.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the characterization of this compound derivatives as kinase inhibitors. By employing both biochemical and cell-based assays, researchers can obtain a comprehensive understanding of the potency, selectivity, and cellular efficacy of these compounds, thereby accelerating the drug discovery process. It is recommended to perform initial biochemical screens against a panel of kinases to determine the primary targets of novel this compound analogs, followed by cell-based assays in relevant cancer cell lines to validate their on-target activity and therapeutic potential.

References

Application Notes and Protocols: Western Blot Analysis of Phosphorylated EGFR Following 7-Methoxyquinazoline Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation at multiple tyrosine residues within its intracellular domain.[2] This phosphorylation creates docking sites for various adaptor proteins, thereby activating downstream signaling cascades, most notably the RAS-RAF-MEK-MAPK and PI3K-AKT pathways. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of numerous cancers, making it a prime therapeutic target.[3]

Quinazoline-based molecules are a prominent class of small-molecule tyrosine kinase inhibitors (TKIs) designed to compete with ATP at the kinase domain of EGFR, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[4][5] 7-methoxyquinazoline represents a core scaffold utilized in the development of such inhibitors. Western blotting is a fundamental and widely employed technique to assess the phosphorylation status of EGFR (p-EGFR), providing a direct measure of the efficacy of inhibitors like this compound.

This document provides a detailed protocol for the treatment of cancer cell lines with this compound and the subsequent analysis of p-EGFR levels by Western blot.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a structured table for clear comparison. Densitometry is used to measure the band intensities of phosphorylated EGFR (p-EGFR) and total EGFR. The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR activation, which can then be compared across different treatment conditions.

Table 1: Illustrative Data on the Effect of this compound on EGFR Phosphorylation in A431 Cells

Treatment GroupConcentration (µM)p-EGFR Intensity (Arbitrary Units)Total EGFR Intensity (Arbitrary Units)p-EGFR / Total EGFR RatioFold Change vs. EGF Control
Untreated Control015,000950,0000.0160.02
EGF Stimulated0750,000945,0000.7941.00
This compound + EGF0.1550,000955,0000.5760.73
This compound + EGF1.0210,000950,0000.2210.28
This compound + EGF10.045,000948,0000.0470.06

Note: The data presented in this table is for illustrative purposes only and demonstrates a hypothetical dose-dependent inhibition of EGFR phosphorylation by this compound.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response EGFR EGFR pEGFR p-EGFR (Dimer) EGFR->pEGFR Ligand (EGF) Binding RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K Inhibitor This compound Inhibitor->pEGFR Inhibition of Autophosphorylation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Transcription Gene Transcription AKT->Transcription ERK ERK MEK->ERK ERK->Transcription Response Cell Proliferation, Survival, Differentiation Transcription->Response

EGFR Signaling Pathway and Inhibition Point.

Western_Blot_Workflow A 1. Cell Culture & Seeding (e.g., A431 cells) B 2. Serum Starvation (Optional, to reduce basal p-EGFR) A->B C 3. This compound Treatment (Varying concentrations and times) B->C D 4. EGF Stimulation (To induce EGFR phosphorylation) C->D E 5. Cell Lysis & Protein Quantification (RIPA buffer with inhibitors, BCA assay) D->E F 6. SDS-PAGE & Protein Transfer (Separate proteins by size, transfer to PVDF) E->F G 7. Immunoblotting (Block, probe with primary & secondary antibodies) F->G H 8. Detection & Data Analysis (ECL detection, densitometry) G->H

Experimental Workflow for p-EGFR Western Blot.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of p-EGFR following treatment with this compound.

Materials and Reagents
  • Cell Line: A431 (human epidermoid carcinoma), known for high EGFR expression, or another suitable cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Prepare a stock solution (e.g., 10 mM) in DMSO.

  • Epidermal Growth Factor (EGF): Reconstitute to a stock solution (e.g., 100 µg/mL) in sterile water or PBS with 0.1% BSA.

  • Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: Bicinchoninic acid (BCA) assay kit.

  • Sample Buffer: 4x Laemmli sample buffer.

  • SDS-PAGE Gels: Tris-Glycine gels (e.g., 8%).

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-EGFR (e.g., Tyr1068) monoclonal antibody.

    • Rabbit anti-total EGFR monoclonal antibody.

    • Mouse anti-β-Actin or anti-GAPDH monoclonal antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Protocol

1. Cell Culture and Treatment

  • Cell Seeding: Plate A431 cells in 6-well plates and culture until they reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal levels of EGFR phosphorylation, replace the growth medium with serum-free medium and incubate for 16-24 hours.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in serum-free medium for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • EGF Stimulation: To induce EGFR phosphorylation, add EGF to a final concentration of 100 ng/mL to the appropriate wells and incubate at 37°C for 15-30 minutes.[6]

2. Cell Lysis and Protein Quantification

  • Lysis: After treatment, place the culture plates on ice and aspirate the medium. Wash the cells once with ice-cold PBS.

  • Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

  • Protein Quantification: Carefully transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.

3. SDS-PAGE and Protein Transfer

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 1/4 volume of 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[7]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane into an 8% Tris-Glycine gel. Include a pre-stained protein ladder.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting

  • Blocking: Block the membrane in 5% BSA/TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent for detecting phospho-proteins as it contains casein, which can increase background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[2]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis

  • Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing: To ensure equal protein loading and to normalize the p-EGFR signal, the membrane should be stripped and re-probed.

    • After imaging for p-EGFR, use a mild stripping buffer to remove the antibodies.

    • Re-block the membrane and probe with the primary antibody for total EGFR. Repeat the secondary antibody and detection steps.

    • Repeat the stripping and re-probing process for a loading control antibody (e.g., β-Actin).

  • Data Analysis: Quantify the band intensities for p-EGFR, total EGFR, and the loading control using densitometry software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR signal, and then to the loading control to account for any variations in protein loading.

References

Application Note: A Robust HPLC Method for Purity Analysis of 7-Methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential process-related impurities of 7-methoxyquinazoline. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, providing excellent peak shape and resolution. This method is suitable for quality control and purity assessment in research, development, and manufacturing environments.

1. Introduction

This compound is a key heterocyclic scaffold found in numerous biologically active compounds and serves as a crucial intermediate in the synthesis of various pharmaceuticals. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for the safety and efficacy of the final drug product. A robust analytical method is therefore required to separate and quantify this compound from its potential process-related impurities and degradation products. This document provides a detailed protocol for an HPLC method developed for this purpose.

2. Physicochemical Properties of this compound (Predicted)

PropertyPredicted ValueImplication for HPLC Method Development
pKa (most basic) ~ 2.5 - 3.5The quinazoline nitrogen atoms are weakly basic. To ensure good peak shape and consistent retention, a mobile phase pH of >4.5 is recommended to keep the analyte in its neutral form.
logP ~ 2.0 - 2.5The moderate lipophilicity suggests good retention on a reversed-phase C18 column.
UV λmax ~ 230-240 nm and 300-320 nmA detection wavelength in the range of 230-240 nm is likely to provide good sensitivity for the parent compound and potential impurities.

3. Potential Impurities

The synthesis of this compound often involves the cyclization of derivatives of 2-aminobenzonitrile or 2-aminobenzamide with a one-carbon source. Based on common synthetic routes, potential impurities may include:

  • Impurity A: 2-Amino-4-methoxybenzonitrile (Unreacted Starting Material)

  • Impurity B: 2-Amino-4-methoxybenzamide (Synthetic Precursor)

  • Impurity C: Quinazoline (Parent compound without methoxy group)

  • Impurity D: 4-Hydroxy-7-methoxyquinazoline (Over-oxidation or hydrolysis byproduct)

Experimental Protocols

4. Materials and Reagents

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

5. Equipment

  • High-Performance Liquid Chromatograph (HPLC) system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

6. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 6.0 with dilute Potassium Hydroxide
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm

7. Preparation of Solutions

  • Mobile Phase A (20 mM KH₂PO₄, pH 6.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 6.0 with dilute potassium hydroxide solution. Filter through a 0.45 µm membrane filter.

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Results and Data Presentation

8. Method Performance

The developed HPLC method was evaluated for its ability to separate this compound from its potential impurities. The following table summarizes the retention times and resolution obtained for a spiked sample.

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)
Impurity B3.5-1.1
Impurity A5.24.81.2
This compound 8.9 9.5 1.0
Impurity C10.12.51.3
Impurity D12.44.11.1

9. Method Validation Summary (as per ICH Q2(R1) guidelines)

A summary of the validation parameters is provided below. The method is demonstrated to be specific, linear, accurate, and precise for the intended purpose.[1]

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the main peak.Complies
Linearity (R²) ≥ 0.9990.9998
Range 0.05 - 0.15 mg/mLComplies
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 1.0%0.45%
- Intermediate Precision≤ 2.0%0.68%
Limit of Detection (LOD) -0.05 µg/mL
Limit of Quantitation (LOQ) -0.15 µg/mL
Robustness %RSD of results ≤ 2.0% after deliberate changes in method parameters.Complies

Visualizations

10. HPLC Method Development Workflow

The logical workflow for the development of this HPLC method is illustrated in the following diagram.

HPLC_Method_Development A Define Analytical Target Profile (Purity of this compound) B Review Physicochemical Properties (pKa, logP, UV Spectrum) A->B C Initial Method Scouting B->C D Column Selection (C18, C8) C->D E Mobile Phase Selection (ACN, MeOH, Buffers) C->E F Detector Wavelength Selection (PDA Scan) C->F G Method Optimization D->G E->G F->G H Gradient Optimization G->H I pH and Buffer Concentration G->I J Flow Rate and Temperature G->J K Method Validation (ICH Q2) H->K I->K J->K L Final HPLC Method K->L

Caption: Workflow for HPLC Method Development.

11. Representative Chromatogram

The following diagram illustrates a typical chromatogram obtained from a sample of this compound spiked with potential impurities, demonstrating the separation achieved with the developed method.

Chromatogram 0 0 20 20 0->20 Time (min) 5 5 10 10 15 15 Intensity Absorbance (mAU) p1 4.2,0 p1->4.2,0 p2 6.5,0 p2->6.5,0 p3 9.5,0 p3->9.5,0 p4 11.2,0 p4->11.2,0 p5 14,0 p5->14,0 0,0 2.5,0 2.5,0->p1 4.2,0->p2 6.5,0->p3 9.5,0->p4 11.2,0->p5 20,0 14,0->20,0 l1 Impurity B l2 Impurity A l3 This compound l4 Impurity C l5 Impurity D

Caption: Simulated Chromatogram of this compound and Impurities.

The HPLC method described in this application note is demonstrated to be a reliable and robust tool for the purity analysis of this compound. It effectively separates the main component from its potential process-related impurities, making it suitable for routine quality control in a pharmaceutical setting. The method has been validated according to ICH guidelines and meets all acceptance criteria for specificity, linearity, accuracy, and precision.

References

Troubleshooting & Optimization

Technical Support Center: 7-Methoxyquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Methoxyquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, focusing on impurity identification, prevention, and removal.

Q1: I am observing a lower than expected yield for my this compound synthesis. What are the common causes and how can I improve it?

Low yields in quinazoline synthesis can often be attributed to several factors ranging from reaction conditions to the purity of starting materials. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction: The cyclization step to form the quinazoline ring may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature.[1]

  • Suboptimal Temperature: The reaction temperature is critical. Too low, and the reaction may be sluggish; too high, and you risk decomposition of starting materials or products, and the formation of side products.

    • Solution: Ensure your reaction temperature is optimized for the specific protocol. For syntheses involving formamide, a common temperature range is 130-160°C.

  • Purity of Starting Materials: Impurities in your starting materials, such as 2-amino-4-methoxybenzaldehyde or formamide, can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials before use. Recrystallization or distillation of starting materials may be necessary.

  • Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.

    • Solution: See the dedicated FAQ on common impurities (Q2) for strategies to minimize side reactions.

Q2: What are the most common impurities I should expect in the synthesis of this compound, and how can I identify them?

The impurities in your final product will largely depend on the synthetic route employed. A common route to this compound involves the reaction of 2-amino-4-methoxybenzaldehyde with a source of formic acid or a formamide equivalent. Based on this, common impurities include:

  • Unreacted Starting Materials:

    • 2-amino-4-methoxybenzaldehyde: This is a common impurity if the reaction does not go to completion.

    • Formamide (or other formic acid source): Residual amounts may be present.

  • Intermediates:

    • N-(2-formyl-5-methoxyphenyl)formamide: This is the intermediate formed before the final cyclization. Incomplete cyclization is a common issue in quinazoline synthesis.[1]

  • Side Products:

    • Dimerization or Polymerization Products: At elevated temperatures, starting materials or intermediates can sometimes self-condense or polymerize.[1]

    • 7-Methoxy-4(3H)-quinazolinone: Oxidation of the desired this compound can lead to the formation of the corresponding quinazolinone.[1] This is a common issue in quinazoline chemistry.

    • Hydrolysis Products: Quinazolines can be susceptible to hydrolysis under strongly acidic or basic conditions, which could potentially lead to the opening of the pyrimidine ring.[2]

Identification of Impurities:

A combination of analytical techniques is recommended for comprehensive impurity profiling:[3][4]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a primary technique for assessing purity and quantifying impurities.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown impurities by providing molecular weight information.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information of the main product and any significant impurities that can be isolated.

Q3: My purified this compound still shows minor impurities by HPLC. What purification strategies are most effective?

Even after initial workup, minor impurities can persist. Here are some effective purification strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[6]

    • Solvent Selection: The key is to find a solvent (or solvent system) in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for recrystallization of quinazoline-type compounds include ethanol/water, ethyl acetate/hexane, and toluene.

  • Column Chromatography: For separating mixtures that are difficult to resolve by recrystallization, silica gel column chromatography is a powerful technique.

    • Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective.

  • Acid-Base Extraction: Since quinazolines are basic, an acid-base extraction can be used to separate them from non-basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The quinazoline will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified quinazoline can be extracted back into an organic solvent.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity Name Potential Origin Typical Analytical Signature (LC-MS) Mitigation/Removal Strategy
2-amino-4-methoxybenzaldehydeUnreacted starting materialLower retention time than product, distinct m/zDrive reaction to completion, column chromatography
N-(2-formyl-5-methoxyphenyl)formamideIncomplete cyclizationIntermediate retention time, distinct m/zIncrease reaction time/temperature, column chromatography
7-Methoxy-4(3H)-quinazolinoneOxidation of productHigher retention time, m/z + 16 compared to productUse of inert atmosphere, careful purification (recrystallization/chromatography)
Dimerization/Polymerization ProductsHigh reaction temperatureHigher molecular weight peaksLower reaction temperature, use of more dilute solutions, column chromatography

Experimental Protocols

Protocol 1: Synthesis of this compound via Niementowski Reaction

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 2-amino-4-methoxybenzaldehyde

  • Formamide

  • Sand bath or heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, combine 2-amino-4-methoxybenzaldehyde (1 equivalent) and an excess of formamide (e.g., 5-10 equivalents).

  • Heat the mixture with stirring in a sand bath or heating mantle to 150-160°C.

  • Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove excess formamide.

  • Dry the crude product under vacuum.

  • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol 2: HPLC Method for Purity Analysis of this compound

This is a general HPLC method that can be adapted for the purity analysis of this compound. Method optimization may be required.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where this compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis scan).
Injection Volume 10 µL
Column Temperature 30 °C

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (2-amino-4-methoxybenzaldehyde, Formamide) reaction Niementowski Reaction (150-160°C) start->reaction Heat workup Aqueous Workup (Precipitation) reaction->workup Cool & Quench hplc HPLC/LC-MS reaction->hplc In-process control crude Crude this compound workup->crude recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization chromatography Column Chromatography (Silica Gel) crude->chromatography pure Pure this compound recrystallization->pure chromatography->pure pure->hplc nmr NMR pure->nmr

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities start Problem Encountered low_yield Low Yield start->low_yield impurities High Impurity Profile start->impurities check_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_conditions check_reagents Check Starting Material Purity low_yield->check_reagents optimize Optimize Stoichiometry low_yield->optimize identify Identify Impurities (LC-MS, NMR) impurities->identify modify_conditions Modify Reaction Conditions (Lower Temp, Inert Atmosphere) check_conditions->modify_conditions check_reagents->low_yield purify Select Appropriate Purification Method (Recrystallization, Chromatography) identify->purify identify->modify_conditions

References

Technical Support Center: 7-Methoxyquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-methoxyquinazoline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield in 7-Methoxy-4(3H)-quinazolinone Synthesis

Question: I am attempting to synthesize 7-methoxy-4(3H)-quinazolinone via the Niementowski reaction from 2-amino-4-methoxybenzoic acid and formamide, but I am experiencing very low to no yield. What are the potential causes and solutions?

Answer: Low yields in the Niementowski synthesis of 7-methoxy-4(3H)-quinazolinone are a common challenge. Several factors can contribute to this issue. A systematic evaluation of your experimental setup is crucial to pinpoint the root cause.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions:

    • Temperature: The Niementowski reaction often requires high temperatures, typically in the range of 120-180 °C.[1] If the temperature is too low, the reaction may not proceed or will be very slow. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.

      • Troubleshooting:

        • Gradually increase the reaction temperature in increments of 10 °C to find the optimal range.

        • Monitor the reaction progress using Thin Layer Chromatography (TLC) to check for the consumption of starting materials and the formation of the product.

    • Reaction Time: Reaction times can vary significantly. Insufficient reaction time will lead to incomplete conversion.

      • Troubleshooting:

        • Monitor the reaction at regular intervals using TLC. The reaction is complete when the starting material spot is no longer visible.

    • Solvent: While the Niementowski reaction is often performed neat, the choice of a high-boiling point solvent can sometimes improve yields.

      • Troubleshooting:

        • Consider using a solvent such as Dowtherm A or nitrobenzene if the neat reaction is not efficient.

  • Microwave-Assisted Synthesis:

    • Microwave irradiation has been shown to significantly improve yields and reduce reaction times for quinazoline synthesis.[2][3]

      • Optimization:

        • If available, utilize a microwave reactor. This can often lead to cleaner reactions and higher yields in a fraction of the time compared to conventional heating.[2]

  • Purity of Starting Materials:

    • Impurities in the 2-amino-4-methoxybenzoic acid or formamide can interfere with the reaction.

      • Troubleshooting:

        • Ensure the purity of your starting materials. Recrystallize the 2-amino-4-methoxybenzoic acid if necessary. Use high-purity formamide.

Troubleshooting Workflow for Low Yield in Niementowski Synthesis

G start Low Yield in Niementowski Synthesis check_temp Verify Reaction Temperature (120-180 °C) start->check_temp check_time Monitor Reaction Time with TLC check_temp->check_time If in range optimize_temp Optimize Temperature check_temp->optimize_temp If not in range check_purity Assess Purity of Starting Materials check_time->check_purity Complete reaction extend_time Extend Reaction Time check_time->extend_time Incomplete reaction consider_mw Consider Microwave-Assisted Synthesis check_purity->consider_mw Purity confirmed purify_sm Purify Starting Materials check_purity->purify_sm Impurities suspected perform_mw Perform Microwave Synthesis consider_mw->perform_mw optimize_temp->check_time success Improved Yield optimize_temp->success extend_time->check_purity extend_time->success purify_sm->consider_mw purify_sm->success perform_mw->success fail Yield Still Low perform_mw->fail If unsuccessful

Caption: Troubleshooting workflow for low yield in the Niementowski synthesis of 7-methoxy-4(3H)-quinazolinone.

2. Poor Yield in the Chlorination of 7-Methoxy-4(3H)-quinazolinone

Question: I am trying to convert 7-methoxy-4(3H)-quinazolinone to 7-methoxy-4-chloroquinazoline using thionyl chloride (SOCl₂), but the yield is consistently low. What could be the problem?

Answer: The chlorination of the 4-position of the quinazolinone ring is a critical step and can be prone to low yields. Several factors can influence the outcome of this reaction.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • The reaction may not be going to completion due to insufficient reagent or sub-optimal reaction conditions.

      • Troubleshooting:

        • Reagent: Use a sufficient excess of thionyl chloride. The reaction is often run using SOCl₂ as the solvent.

        • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

        • Temperature: The reaction usually requires refluxing in thionyl chloride. Ensure the reaction is heated to the appropriate temperature.

  • Side Reactions:

    • The methoxy group can be susceptible to cleavage under harsh acidic conditions, leading to the formation of undesired byproducts.

      • Troubleshooting:

        • Carefully control the reaction temperature and time to minimize side reactions.

        • Consider using alternative chlorinating agents such as phosphorus oxychloride (POCl₃) which may be milder.

  • Work-up Procedure:

    • The work-up of the reaction is critical. The product, 7-methoxy-4-chloroquinazoline, can be sensitive to hydrolysis back to the starting quinazolinone if exposed to water for extended periods.

      • Troubleshooting:

        • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

        • Carefully quench the reaction mixture by pouring it onto crushed ice and then neutralize it with a base (e.g., ammonia or sodium bicarbonate solution) while keeping the temperature low.

        • Promptly extract the product into an organic solvent.

Data on Chlorination Conditions

Chlorinating AgentCatalystTemperatureTypical YieldReference
Thionyl Chloride (SOCl₂)DMF (catalytic)RefluxModerate to Good[4]
Phosphorus Oxychloride (POCl₃)NoneRefluxGood[5]

3. Formation of Impurities During Synthesis

Question: I am observing significant impurity formation during my synthesis of a this compound derivative. How can I identify and minimize them?

Answer: Impurity formation is a common issue. The nature of the impurities will depend on the specific synthetic step.

Common Impurities and Minimization Strategies:

  • Incomplete Reactions: The presence of starting materials is a common "impurity."

    • Solution: Monitor your reaction progress closely with TLC or LC-MS to ensure the reaction goes to completion.

  • Side Reactions:

    • N-Alkylation vs. O-Alkylation: In reactions involving the introduction of substituents, both N- and O-alkylation can occur on the quinazolinone ring.

      • Solution: The choice of base and solvent can influence the selectivity. For example, using a weaker base might favor N-alkylation.

    • Over-alkylation: If your reaction involves an alkylation step, over-alkylation can occur.

      • Solution: Use a stoichiometric amount of the alkylating agent and carefully control the reaction time.

  • Purification Strategy:

    • Standard silica gel chromatography can sometimes be challenging for quinazoline derivatives due to their basicity, leading to peak tailing and poor separation.

      • Solution:

        • Use a modified eluent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to improve peak shape.

        • Consider using an alternative stationary phase like alumina or a C18 column for reverse-phase chromatography.

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-4(3H)-quinazolinone (Niementowski Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methoxybenzoic acid (1 equivalent) and formamide (10-20 equivalents).

  • Heating: Heat the reaction mixture to 150-160 °C in an oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to the flask to precipitate the product.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol or a mixture of ethanol and water to yield pure 7-methoxy-4(3H)-quinazolinone.

Protocol 2: Synthesis of 7-Methoxy-4-chloroquinazoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 7-methoxy-4(3H)-quinazolinone (1 equivalent) and thionyl chloride (10-15 equivalents).

  • Catalyst: Add a catalytic amount of DMF (2-3 drops).

  • Heating: Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure.

    • Slowly pour the residue onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a cold, dilute ammonium hydroxide solution to a pH of 7-8.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification: The crude 7-methoxy-4-chloroquinazoline can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol.

General Synthesis Workflow

G start Starting Material: 2-Amino-4-methoxybenzoic Acid step1 Niementowski Reaction (with Formamide) start->step1 intermediate1 7-Methoxy-4(3H)-quinazolinone step1->intermediate1 step2 Chlorination (with SOCl₂ or POCl₃) intermediate1->step2 intermediate2 7-Methoxy-4-chloroquinazoline step2->intermediate2 step3 Nucleophilic Substitution (with desired amine) intermediate2->step3 product Substituted this compound Derivative step3->product

Caption: A general synthetic workflow for the preparation of substituted this compound derivatives.

References

7-Methoxyquinazoline solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) about 7-Methoxyquinazoline Solubility

Q1: Why does this compound have poor aqueous solubility?

A1: The limited water solubility of many quinazoline derivatives stems from their molecular structure. These compounds feature a rigid, fused heterocyclic ring system. This structure, often combined with other lipophilic (fat-loving) groups, leads to high crystal lattice energy and low polarity, making it difficult for polar water molecules to effectively surround and dissolve the compound.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro assays. However, it is crucial to use anhydrous (water-free) DMSO, as water content can reduce the solubility of the compound. For some applications, other organic solvents like ethanol may also be suitable.

Q3: My this compound stock solution in DMSO precipitates when stored at -20°C. What should I do?

A3: Precipitation of compounds in DMSO at low temperatures is a common issue, as the solubility can be temperature-dependent.[1] If the compound's stability allows, storing the stock solution at room temperature in a desiccator can prevent this.[1] If refrigeration is necessary, ensure the solution is gently warmed and vortexed to completely redissolve the compound before each use. Always visually inspect for any undissolved particles.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: Yes, pH adjustment can be a highly effective method for improving the solubility of ionizable compounds.[2][3] Quinoline derivatives are typically weak bases, and their solubility can be significantly influenced by the pH of the aqueous buffer.[3] Lowering the pH may increase solubility, but it is critical to ensure that the chosen pH does not affect the stability of the compound or the integrity of the biological assay.[1]

Troubleshooting Guide for this compound in Biological Assays

Issue Possible Cause Troubleshooting Steps
Compound precipitates upon dilution in aqueous buffer or cell culture medium. The aqueous solubility limit has been exceeded. The final concentration of DMSO may be too low to maintain solubility.1. Reduce Final Concentration: The simplest approach is to lower the final assay concentration of the compound.[1] 2. Introduce a Co-solvent: Add a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer.[1][2] 3. Use Surfactants: Incorporate low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68.[1] 4. Utilize Cyclodextrins: Form inclusion complexes with cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.[2]
Inconsistent or non-reproducible results in cell-based assays. Precipitation of the compound in the cell culture medium is leading to variable effective concentrations. The compound may be binding to plastics or interacting with media components.1. Visual Inspection: Carefully inspect assay plates under a microscope for any signs of compound precipitation.[1] 2. Employ Solubility Enhancement Techniques: Refer to the techniques listed in the row above (co-solvents, surfactants, cyclodextrins).[1] 3. Test for Non-specific Binding: Perform control experiments to assess the potential for the compound to bind to the plasticware used in the assay.
Potent in vitro activity, but poor oral bioavailability in animal models. Low aqueous solubility limits dissolution and absorption in the gastrointestinal (GI) tract.1. Particle Size Reduction: Decrease the particle size of the solid compound to increase the surface area available for dissolution.[2] 2. Formulation Strategies: Explore advanced formulation techniques such as creating solid dispersions with hydrophilic carriers (e.g., PVP K30, PEG 6000), nanosuspensions, or lipid-based formulations.[2][4]

Physicochemical Properties and Solubility of Related Compounds

Note: The following data is for structurally related quinoline and quinazoline compounds and should be used as an estimation.

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted pKa Known Solubility
7-methoxyquinolineC10H9NO159.185.26 ± 0.14Chloroform[5]
4-MethoxyquinazolineC9H8N2O160.17-Soluble in organic solvents like ethanol or DMSO.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This method provides a high-throughput assessment of a compound's tendency to precipitate when diluted from a DMSO stock into an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing for precipitation to occur.

  • Measurement: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering is not significantly different from the buffer-only control.

Protocol 2: Preparation of a Solid Dispersion to Enhance Solubility

Solid dispersion is a technique used to improve the dissolution and absorption of poorly soluble drugs by dispersing the drug in a hydrophilic carrier at a molecular level.[2]

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol) in which both the this compound and the carrier are soluble.[2]

  • Dissolution: Accurately weigh the this compound and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). Dissolve both components completely in the selected solvent in a round-bottom flask to obtain a clear solution.[2]

  • Solvent Removal: Remove the solvent using a rotary evaporator under vacuum at a low temperature (e.g., 40-50°C) to prevent thermal degradation. Continue until a dry, solid film is formed.[2]

  • Drying and Milling: Further dry the solid dispersion under vacuum to remove any residual solvent. The resulting solid can then be gently milled to obtain a fine powder.

  • Characterization: Characterize the solid dispersion to confirm the amorphous state of the drug and assess the improvement in dissolution rate compared to the crystalline drug.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Quinazoline_Inhibitor This compound (Potential Inhibitor) Quinazoline_Inhibitor->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by a quinazoline-based compound.

Solubility_Enhancement_Workflow cluster_strategies Solubility Enhancement Strategies Start Poorly Soluble This compound Prepare_Stock Prepare High Concentration Stock in Anhydrous DMSO Start->Prepare_Stock Dilute Dilute in Aqueous Buffer Prepare_Stock->Dilute Precipitation Precipitation Observed? Dilute->Precipitation Co_Solvent Add Co-solvent (e.g., Ethanol, PEG) Precipitation->Co_Solvent Yes Surfactant Add Surfactant (e.g., Tween 80) Precipitation->Surfactant Yes Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Precipitation->Cyclodextrin Yes Assay Proceed with Biological Assay Precipitation->Assay No Co_Solvent->Assay Surfactant->Assay Cyclodextrin->Assay

Caption: Experimental workflow for enhancing the solubility of this compound.

Troubleshooting_Logic cluster_solutions Solutions for Precipitation Start Inconsistent Assay Results Check_Precipitation Visually Inspect for Precipitation in Wells? Start->Check_Precipitation Precipitation_Yes Precipitation Confirmed Check_Precipitation->Precipitation_Yes Yes Precipitation_No No Visible Precipitation Check_Precipitation->Precipitation_No No Lower_Conc Lower Final Concentration Precipitation_Yes->Lower_Conc Add_Excipient Add Solubilizing Excipient Precipitation_Yes->Add_Excipient Check_Binding Consider Other Issues: - Plastic Binding - Compound Instability Precipitation_No->Check_Binding

Caption: A logical troubleshooting guide for inconsistent assay results.

References

Technical Support Center: 7-Methoxyquinazoline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 7-Methoxyquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation. Depending on the synthetic route, potential impurities may include:

  • Unreacted starting materials: Such as 4-hydroxy-7-methoxyquinoline or the corresponding chloro/amino precursors.

  • Byproducts from cyclization: Incomplete or alternative cyclization pathways can lead to isomeric impurities.

  • Reagents and catalysts: Residual catalysts (e.g., palladium) or reagents from previous steps.

  • Degradation products: this compound can be susceptible to hydrolysis, oxidation, or photodegradation, especially if exposed to harsh conditions (strong acids/bases, light, or heat) for extended periods.

Q2: What are the recommended analytical methods for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the main compound and detecting related substances. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.[1]

  • Thin-Layer Chromatography (TLC): Useful for rapid reaction monitoring and optimizing solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.[1]

Q3: My purified this compound is an oil and won't solidify. What should I do?

A3: An oily product can be due to residual solvent or the intrinsic properties of the compound or its impurities. Here are some steps to address this:

  • Ensure complete solvent removal: Use a high vacuum pump for an extended period to remove all traces of solvent.

  • Trituration: Add a non-solvent (a solvent in which your compound is insoluble) to the oil and stir vigorously. This can sometimes induce crystallization. Hexanes or diethyl ether are common choices.

  • Recrystallization from a different solvent system: Experiment with various solvents or solvent mixtures.

  • Salt formation: If the compound has a basic nitrogen, forming a salt (e.g., hydrochloride salt) can often induce crystallization.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of this compound from impurities.

Possible CauseSuggested Solution
Inappropriate Solvent System Systematically vary the polarity of the mobile phase. A common starting point for quinazoline derivatives is a hexane/ethyl acetate or dichloromethane/methanol gradient. For polar impurities, a small addition of methanol to the eluent can improve separation.
Co-elution of Spots If the product and impurity have very similar polarities, try a different solvent system with different properties (e.g., aprotic vs. protic). Consider using a different stationary phase, such as alumina.
Sample Overloading Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[2]
Diffuse Initial Band Dissolve the crude product in a minimal amount of the initial eluent. For poorly soluble compounds, use a "dry loading" technique by pre-adsorbing the compound onto a small amount of silica gel.[2]

Issue 2: Product is not eluting from the column.

Possible CauseSuggested Solution
Eluent is not polar enough Gradually increase the polarity of your eluent (gradient elution). If the product still doesn't elute, a flush with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane) may be necessary.
Product is too strongly adsorbed Deactivate the silica gel by preparing a slurry with your initial eluent containing a small amount of triethylamine (1-2%). This is particularly useful for basic compounds like quinazolines.
Compound degraded on silica Test the stability of your compound on a TLC plate by spotting it and leaving it for a few hours before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Recrystallization

Issue 1: this compound does not crystallize upon cooling.

Possible CauseSuggested Solution
Solution is not supersaturated Reduce the volume of the solvent by gentle heating and evaporation.
Inappropriate solvent The compound may be too soluble in the chosen solvent even at low temperatures. Add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy, then heat to clarify and cool slowly.
Presence of impurities Impurities can inhibit crystal formation. Try purifying the material by column chromatography first.
Cooling too rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

Issue 2: The product "oils out" instead of crystallizing.

Possible CauseSuggested Solution
Solution is too concentrated Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly.
Melting point of the compound is lower than the boiling point of the solvent Use a lower-boiling point solvent.
Significant impurities present Purify by another method, such as column chromatography, before attempting recrystallization.

Experimental Protocols

Protocol 1: Column Chromatography of this compound

  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel.

  • Elution: Start with a low polarity mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate ratio) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Column Chromatography

PolarityPrimary SolventCo-SolventTypical Ratio (v/v)Notes
Low to MediumHexane/HeptaneEthyl Acetate9:1 to 1:1A good starting point for many quinazoline derivatives.
Medium to HighDichloromethaneMethanol99:1 to 9:1Effective for more polar compounds and impurities.

Protocol 2: Recrystallization of this compound

  • Dissolution: In a flask, add the crude this compound and the minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal, heat for a few minutes, and then filter the hot solution through celite.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Visualizations

G Troubleshooting Workflow for this compound Purification cluster_start cluster_purification Purification Method cluster_col_issues Column Chromatography Issues cluster_recryst_issues Recrystallization Issues cluster_solutions Solutions cluster_end start Crude this compound col_chrom Column Chromatography start->col_chrom recryst Recrystallization start->recryst poor_sep Poor Separation col_chrom->poor_sep If no_elution No Elution col_chrom->no_elution If end Pure this compound col_chrom->end If successful no_xtal No Crystallization recryst->no_xtal If oiling_out Oiling Out recryst->oiling_out If recryst->end If successful sol_sys Optimize Solvent System poor_sep->sol_sys dry_load Dry Loading poor_sep->dry_load no_elution->sol_sys deactivate_silica Deactivate Silica no_elution->deactivate_silica change_solvent Change Solvent/Add Anti-solvent no_xtal->change_solvent slow_cool Slow Cooling no_xtal->slow_cool oiling_out->change_solvent oiling_out->slow_cool sol_sys->col_chrom Re-attempt dry_load->col_chrom Re-attempt deactivate_silica->col_chrom Re-attempt change_solvent->recryst Re-attempt slow_cool->recryst Re-attempt

Caption: Troubleshooting workflow for the purification of this compound.

G General Experimental Workflow synthesis Synthesis of Crude This compound workup Aqueous Workup (e.g., Extraction) synthesis->workup drying Drying of Organic Layer (e.g., Na2SO4) workup->drying concentration Concentration (Rotary Evaporator) drying->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification analysis Purity Analysis (HPLC, NMR, MS) purification->analysis final_product Pure this compound analysis->final_product

Caption: A general experimental workflow from synthesis to pure product.

References

Technical Support Center: 7-Methoxyquinazoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-methoxyquinazoline and its derivatives. The information is designed to help identify and mitigate the formation of byproducts during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of 7-methoxy-4-substituted quinazolines?

A1: The most frequently observed byproducts include 7-methoxyquinazolin-4-one, resulting from the hydrolysis of 4-chloro-7-methoxyquinazoline. Other common impurities are N-alkylated or N-arylated derivatives of the target compound and unreacted starting materials.

Q2: How can I minimize the formation of 7-methoxyquinazolin-4-one?

A2: The formation of 7-methoxyquinazolin-4-one is primarily due to the presence of water reacting with the 4-chloro-7-methoxyquinazoline intermediate. To minimize this, ensure that all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere such as nitrogen or argon.

Q3: What analytical techniques are recommended for identifying byproducts in my this compound reaction?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating and identifying the desired product and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the structural elucidation of isolated byproducts.

Q4: Can the 7-methoxy group itself react or be cleaved during synthesis?

A4: The methoxy group on the quinazoline ring is generally stable. However, it can be susceptible to cleavage (demethylation) under strongly acidic conditions, particularly with reagents like hydrogen bromide (HBr) or hydrogen iodide (HI).[1][2][3][4][5] Milder acidic conditions or the use of hydrochloric acid (HCl) are less likely to cause this side reaction.[2]

Troubleshooting Guides

Problem 1: Presence of an Impurity with a Molecular Weight Corresponding to the Starting Material Lacking the 4-Substituent and Containing an Oxygen Atom.

Possible Cause: This is likely 7-methoxyquinazolin-4-one, formed by the hydrolysis of 7-methoxy-4-chloroquinazoline. This occurs when moisture is present in the reaction.

Troubleshooting Steps:

Corrective Action Experimental Protocol Expected Outcome
Ensure Anhydrous Conditions 1. Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.Reduced or eliminated formation of the 7-methoxyquinazolin-4-one byproduct.
Inert Atmosphere 1. Purge the reaction vessel with dry nitrogen or argon for several minutes before adding reagents. 2. Maintain a positive pressure of the inert gas throughout the reaction.Minimizes exposure of the reaction mixture to atmospheric moisture.
Problem 2: Observation of a Byproduct with a Higher Molecular Weight than the Desired Product in Nucleophilic Substitution Reactions with Amines.

Possible Cause: This could be an N-alkylated or N-arylated byproduct, where an additional electrophile has reacted with the nitrogen atom of the desired 4-amino-7-methoxyquinazoline product.

Troubleshooting Steps:

Corrective Action Experimental Protocol Expected Outcome
Control Stoichiometry 1. Use a slight excess (1.05-1.2 equivalents) of the amine nucleophile to ensure complete consumption of the electrophile. 2. Avoid a large excess of the amine, which could potentially act as a base and promote side reactions.Drives the primary reaction to completion while minimizing the chance of secondary reactions.
Choice of Base 1. If a base is required, use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA).Minimizes the risk of the base itself acting as a nucleophile or promoting undesired side reactions.
Temperature Management 1. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Monitor the reaction progress by TLC or HPLC to avoid prolonged heating after completion.Reduces the likelihood of over-reaction and decomposition.
Problem 3: Low Yield and Presence of Unreacted 7-Methoxy-4-chloroquinazoline.

Possible Cause: Incomplete reaction due to insufficient reaction time, low temperature, or poor quality of reagents.

Troubleshooting Steps:

Corrective Action Experimental Protocol Expected Outcome
Optimize Reaction Conditions 1. Gradually increase the reaction temperature in increments of 10-20 °C. 2. Extend the reaction time, monitoring the progress at regular intervals.Increased conversion of starting materials to the desired product.
Verify Reagent Quality 1. Ensure the purity of the 7-methoxy-4-chloroquinazoline and the nucleophile using appropriate analytical techniques (e.g., NMR, melting point).Prevents impurities in the starting materials from inhibiting the reaction.
Problem 4: Formation of a Demethylated Byproduct (7-hydroxyquinazoline derivative).

Possible Cause: Cleavage of the 7-methoxy ether bond under strong acidic conditions.

Troubleshooting Steps:

Corrective Action Experimental Protocol Expected Outcome
Use Milder Acids 1. If acidic conditions are necessary, opt for weaker acids or use HCl instead of HBr or HI.[2]Preservation of the 7-methoxy group.
Protecting Groups 1. If strong acid treatment is unavoidable, consider protecting the 7-methoxy group, though this adds steps to the synthesis.The 7-methoxy group is shielded from cleavage.

Visual Guides

Byproduct_Formation_Pathway SM 7-Methoxy-4-chloroquinazoline + Nucleophile (e.g., R-NH2) Product Desired Product (4-Substituted-7-methoxyquinazoline) SM->Product Desired Reaction Hydrolysis_BP Byproduct: 7-Methoxyquinazolin-4-one SM->Hydrolysis_BP + H2O (Moisture) Incomplete_Rxn Impurity: Unreacted Starting Material SM->Incomplete_Rxn Incomplete Reaction NAlkylation_BP Byproduct: N-Alkylated/Arylated Product Product->NAlkylation_BP + Electrophile/ Excess Reagent Troubleshooting_Workflow Start Reaction Mixture Analysis (HPLC, LC-MS, NMR) Identify_BP Identify Byproduct Structure and/or Unreacted SM Start->Identify_BP Hydrolysis Hydrolysis Product (7-Methoxyquinazolin-4-one) Identify_BP->Hydrolysis  m/z = quinazolinone N_Alkylation N-Alkylation/ N-Arylation Product Identify_BP->N_Alkylation  m/z > product Incomplete Unreacted Starting Material Identify_BP->Incomplete  m/z = starting material Demethylation Demethylation Product (7-Hydroxyquinazoline) Identify_BP->Demethylation  m/z = product - 14 Action_Anhydrous Action: Ensure Anhydrous Conditions (Dry Glassware, Anhydrous Solvents, Inert Gas) Hydrolysis->Action_Anhydrous Action_Stoichiometry Action: Control Stoichiometry, Use Non-nucleophilic Base N_Alkylation->Action_Stoichiometry Action_Optimize Action: Optimize Reaction Time/Temp, Verify Reagent Purity Incomplete->Action_Optimize Action_Acid Action: Use Milder Acidic Conditions Demethylation->Action_Acid

References

Technical Support Center: Overcoming 7-Methoxyquinazoline Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 7-methoxyquinazoline-based anticancer agents in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound-based EGFR tyrosine kinase inhibitors (TKIs)?

A1: Acquired resistance to this compound-based EGFR TKIs in cancer cell lines primarily arises from two main mechanisms:

  • On-target alterations: These are genetic changes in the EGFR gene itself that prevent the drug from binding effectively. The most common on-target alteration is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][2] This mutation increases the ATP affinity of the EGFR kinase domain, reducing the inhibitory effect of the TKI. Another less common mutation is the C797S mutation, which can confer resistance to third-generation irreversible inhibitors like osimertinib.[3]

  • Bypass signaling pathway activation: The cancer cells activate alternative signaling pathways to circumvent the EGFR blockade and promote survival and proliferation. Common bypass pathways include:

    • MET amplification: Overexpression of the MET receptor tyrosine kinase can lead to persistent activation of downstream signaling pathways like PI3K/AKT, independent of EGFR.[4][5][6][7]

    • HER2 (ERBB2) amplification: Similar to MET, amplification of the HER2 gene can provide an alternative route for cell signaling and survival.[8][9][10][11][12]

    • Activation of downstream pathways: Mutations or alterations in components of the PI3K/AKT/mTOR or RAS/MAPK pathways can render the cells resistant to upstream EGFR inhibition.[13][14][15][16][17][18][19]

Q2: How can I determine if my cancer cell line has developed resistance to a this compound derivative?

A2: The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug in your cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay, such as the MTT or crystal violet assay. A fold-change in IC50 of greater than 10 is generally considered indicative of resistance.

Q3: What are the initial steps I should take to investigate the mechanism of resistance in my cell line?

A3: A step-wise approach is recommended:

  • Sequence the EGFR kinase domain: This will determine if on-target mutations like T790M or C797S are present.

  • Assess for bypass pathway activation: Use techniques like Western blotting or quantitative PCR (qPCR) to check for the amplification or overexpression of key proteins like MET and HER2.

  • Analyze downstream signaling pathways: Investigate the phosphorylation status of key proteins in the PI3K/AKT and MAPK pathways (e.g., p-AKT, p-ERK) using Western blotting to see if these pathways are constitutively active despite EGFR inhibition.

Troubleshooting Guides

Problem 1: Increased IC50 value and loss of drug efficacy in my cell viability assay.
Possible Cause Troubleshooting Step Expected Outcome
Development of a known resistance mutation (e.g., T790M).Perform Sanger sequencing or digital PCR (dPCR) on the EGFR kinase domain of the resistant cells.Identification of a secondary mutation in the EGFR gene.
Activation of a bypass signaling pathway (e.g., MET or HER2 amplification).Analyze protein levels of MET and HER2 via Western blot. Analyze gene copy number via qPCR or FISH.Increased protein expression or gene copy number of MET or HER2 in resistant cells compared to sensitive cells.
Constitutive activation of downstream signaling.Perform Western blot analysis for phosphorylated (active) forms of key downstream proteins like AKT and ERK.Increased levels of p-AKT or p-ERK in resistant cells, even in the presence of the EGFR inhibitor.
Problem 2: My Western blot results for bypass pathway proteins are unclear or inconsistent.

This section provides a general troubleshooting guide for Western blotting. For more detailed information, please refer to the provided experimental protocols.

Issue Possible Cause Solution
No or weak signalInsufficient protein loading, low primary antibody concentration, or inactive secondary antibody.Increase protein load, optimize primary antibody concentration, and use a fresh secondary antibody.
High backgroundInsufficient blocking, excessive antibody concentration, or inadequate washing.Optimize blocking conditions (time and agent), reduce antibody concentrations, and increase the number and duration of wash steps.
Non-specific bandsPrimary antibody is not specific enough, or protein degradation has occurred.Use a more specific primary antibody, and ensure protease and phosphatase inhibitors are used during sample preparation.

Quantitative Data Summary

The following tables summarize IC50 values for various quinazoline-based EGFR TKIs in sensitive and resistant cancer cell lines.

Table 1: IC50 Values of Gefitinib and Erlotinib in Sensitive vs. Resistant NSCLC Cell Lines

Cell LineEGFR StatusResistance MechanismGefitinib IC50 (nM)Erlotinib IC50 (µM)Fold Resistance
PC9Exon 19 del-10 - 300.03-
PC9/ERExon 19 delMET Amplification>10,000>10>333
HCC827Exon 19 del-80.005-
HCC827/GRExon 19 del, T790MT790M>10,00051000

Data compiled from multiple sources.

Table 2: IC50 Values of Second and Third-Generation EGFR TKIs in Resistant NSCLC Cell Lines

Cell LineResistance MechanismAfatinib IC50 (nM)Dacomitinib IC50 (nM)Osimertinib IC50 (nM)
H1975T790M50 - 10010 - 5010 - 25
PC9/GR (T790M)T790M100 - 20050 - 10015 - 30
PC9/ER (MET amp)MET Amplification>1000>500>1000

Data compiled from multiple sources.

Experimental Protocols

Cell Viability Assays

1. MTT Assay Protocol for IC50 Determination

  • Principle: Measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases of living cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the this compound derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Crystal Violet Assay Protocol

  • Principle: Stains the DNA of adherent cells, providing a measure of the total cell biomass.

  • Procedure:

    • Seed and treat cells as described for the MTT assay.

    • After the treatment period, gently wash the cells with PBS.

    • Fix the cells with 10% formalin for 10-20 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

    • Thoroughly wash the wells with water to remove excess stain and allow the plate to air dry.

    • Solubilize the stain by adding a solution such as 10% acetic acid.

    • Measure the absorbance at 590 nm.

Protein and Gene Expression Analysis

1. Western Blot Protocol for HER2 and PI3K/AKT Pathway Analysis

  • Procedure:

    • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against HER2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

2. qPCR Protocol for MET Amplification Detection

  • Procedure:

    • Isolate genomic DNA from both sensitive and resistant cell lines.

    • Design or obtain validated primers for the MET gene and a reference gene (e.g., RNase P).

    • Perform qPCR using a SYBR Green or TaqMan-based assay.

    • Calculate the relative copy number of the MET gene in resistant cells compared to sensitive cells using the ΔΔCt method. An increase in the relative copy number indicates gene amplification.

3. Protocol for EGFR T790M Mutation Detection

  • Procedure:

    • Isolate genomic DNA from the resistant cell line.

    • Amplify the exon 20 region of the EGFR gene using PCR.

    • Purify the PCR product and send it for Sanger sequencing.

    • For higher sensitivity, techniques like digital droplet PCR (ddPCR) or ARMS-PCR can be employed, which are capable of detecting low-frequency mutations.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates HER2 HER2 HER2->PI3K Bypass MET MET MET->PI3K Bypass RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation Quinazoline This compound (EGFR TKI) Quinazoline->EGFR Inhibits

Caption: EGFR signaling and bypass pathways in resistance.

Resistance_Investigation_Workflow Start Resistant Cell Line (High IC50) EGFR_Seq Sequence EGFR Kinase Domain Start->EGFR_Seq Bypass_Analysis Analyze Bypass Pathways (MET/HER2) EGFR_Seq->Bypass_Analysis No T790M T790M/C797S Mutation Found EGFR_Seq->T790M Yes Downstream_Analysis Analyze Downstream Signaling (p-AKT/p-ERK) Bypass_Analysis->Downstream_Analysis No Amplification MET/HER2 Amplification Found Bypass_Analysis->Amplification Yes Downstream_Active Downstream Pathway Constitutively Active Downstream_Analysis->Downstream_Active Yes Outcome1 On-Target Resistance T790M->Outcome1 Outcome2 Bypass Pathway Activation Amplification->Outcome2 Outcome3 Downstream Activation Downstream_Active->Outcome3

Caption: Workflow for investigating resistance mechanisms.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of this compound A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570nm F->G H Calculate IC50 G->H

Caption: MTT assay experimental workflow.

References

Troubleshooting peak tailing in 7-methoxyquinazoline HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 7-methoxyquinazoline, a crucial process in pharmaceutical research and drug development. The following resources are designed to help researchers, scientists, and quality control professionals resolve challenges such as peak tailing and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for peak tailing in the HPLC analysis of this compound?

A1: The most frequent cause of peak tailing for this compound, a basic compound, is secondary interaction with residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[1] At mobile phase pH values above their pKa (typically around 3.5-4.5), these silanol groups become deprotonated and negatively charged, leading to strong electrostatic interactions with the protonated, positively charged this compound molecules. This secondary retention mechanism results in a distorted peak with a "tail."

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. To minimize peak tailing, the pH of the mobile phase should be adjusted to be at least 2 pH units away from the analyte's pKa.[2][3] The pKa of unsubstituted quinazoline is approximately 3.51.[4] The electron-donating 7-methoxy group is expected to slightly increase the basicity, placing the pKa of this compound in the range of 4-5. Therefore, adjusting the mobile phase pH to below 3 is recommended to ensure that the silanol groups on the stationary phase are fully protonated (neutral), thus minimizing the secondary ionic interactions that cause peak tailing.[1]

Q3: What type of HPLC column is best suited for the analysis of this compound?

A3: For basic compounds like this compound, it is advisable to use a modern, high-purity silica column that is end-capped or specifically designed for the analysis of basic compounds. End-capping chemically modifies the silica surface to block a significant portion of the residual silanol groups, thereby reducing the sites for secondary interactions. Columns with a polar-embedded group or hybrid particle technology can also provide improved peak shapes for basic analytes.

Q4: Can column temperature influence peak tailing for this compound?

A4: Yes, in some instances, increasing the column temperature can lead to improved peak symmetry. Higher temperatures can enhance mass transfer kinetics and reduce the viscosity of the mobile phase, which may result in sharper peaks. However, the effect of temperature is compound-dependent and should be evaluated on a case-by-case basis.

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your this compound HPLC analysis.

Step 1: Initial Assessment

Before making any changes to your method, it's important to confirm the nature of the problem.

  • Is the tailing observed for all peaks or just the this compound peak? If all peaks are tailing, it could indicate a system-wide issue such as extra-column volume or a problem with the column itself. If only the this compound peak is tailing, it is likely due to specific chemical interactions.

  • Has the peak shape degraded over time? A gradual decrease in peak symmetry can suggest column contamination or degradation.

Step 2: Method Optimization

The following experimental protocols are designed to systematically address the common causes of peak tailing for basic compounds.

Experimental Protocol 1: Mobile Phase pH Adjustment

Objective: To determine the optimal mobile phase pH to minimize secondary silanol interactions and improve the peak shape of this compound.

Methodology:

  • Prepare a series of mobile phase buffers: Prepare identical mobile phases with the only difference being the pH of the aqueous component. It is recommended to test a range of pH values, for example, pH 2.5, 3.0, 3.5, and 7.0. Use a suitable buffer, such as phosphate or formate, to maintain a stable pH.

  • Equilibrate the column: For each new mobile phase pH, ensure the column is thoroughly equilibrated before injecting the sample.

  • Inject the sample: Inject a standard solution of this compound.

  • Evaluate the peak shape: Compare the peak asymmetry factor at each pH. A significant improvement in peak shape is expected at lower pH values.

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

The following table demonstrates the typical effect of lowering the mobile phase pH on the peak asymmetry of a basic compound.

Mobile Phase pHAsymmetry Factor (As)
7.02.35
3.01.33

Data derived from a study on the separation of a basic drug compound.[1]

Experimental Protocol 2: Evaluation of Mobile Phase Additives

Objective: To assess the effectiveness of mobile phase additives in reducing peak tailing.

Methodology:

  • Select an additive: Common additives for reducing peak tailing of basic compounds include inorganic salts (e.g., NaClO4, KPF6) and tertiary amines (e.g., triethylamine, TEA).[5] Note that TEA can suppress MS signals and may have a long-term effect on the column.

  • Prepare the mobile phase: Add a low concentration of the selected additive (e.g., 10-25 mM) to the mobile phase.

  • Equilibrate and inject: Equilibrate the column with the modified mobile phase and inject the this compound standard.

  • Analyze the results: Compare the peak shape with and without the additive.

Visual Troubleshooting Workflows

Logical Troubleshooting Flow for Peak Tailing

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Investigate System Issues: - Extra-column volume - Column void/degradation - Leaks check_all_peaks->system_issue Yes compound_specific Compound-Specific Tailing check_all_peaks->compound_specific No adjust_ph Adjust Mobile Phase pH (Target: pH < 3) compound_specific->adjust_ph check_column Use End-Capped or Base-Deactivated Column adjust_ph->check_column additives Consider Mobile Phase Additives (e.g., inorganic salts) check_column->additives overload Check for Column Overload (Dilute sample) additives->overload resolve Peak Shape Improved overload->resolve G cluster_0 Mobile Phase (pH > 4) cluster_1 Stationary Phase (Silica) Analyte This compound (R-NH+) (Protonated) Interaction Strong Electrostatic Interaction Analyte->Interaction Silanol Deprotonated Silanol (Si-O-) Silanol->Interaction Tailing Peak Tailing Interaction->Tailing

References

Improving the aqueous solubility of 7-methoxyquinazoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 7-methoxyquinazoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor water solubility?

A1: The poor aqueous solubility of this compound derivatives is often attributed to their physicochemical properties. The planar and aromatic structure of the quinazoline core contributes to strong intermolecular forces in the solid crystal lattice, leading to high lattice energy that must be overcome for dissolution to occur.[1] This structural rigidity and often high molecular weight can result in low aqueous solubility, which is a common challenge for this class of compounds.[2][3]

Q2: What is the first step for dissolving a new this compound derivative for an in vitro assay?

A2: The recommended initial step is to prepare a concentrated stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is the most common and preferred choice.[4][5] For compounds that are difficult to dissolve, gentle warming (e.g., 37-60°C) and ultrasonication can be employed to aid the process.[4] This stock solution can then be serially diluted into your aqueous assay buffer.

Q3: What are the primary strategies to systematically improve the aqueous solubility of these compounds for formulation development?

A3: A variety of techniques can be used to enhance the solubility of poorly soluble drugs.[6] These can be broadly categorized into three main approaches:

  • Physical Modifications: These methods focus on altering the physical properties of the solid drug. Key techniques include particle size reduction (micronization or nanosizing) to increase the surface area-to-volume ratio and improve dissolution rates.[1][7][8] Another powerful technique is the creation of solid dispersions, where the drug is dispersed in a hydrophilic polymer matrix, often converting it to a more soluble amorphous form.[9][10][11]

  • Chemical Modifications: This involves altering the drug molecule itself. Salt formation is a highly effective method for ionizable compounds (those with acidic or basic functional groups) and can increase solubility significantly.[9][12] For neutral compounds, cocrystallization, which involves combining the active pharmaceutical ingredient (API) with a neutral coformer, is a viable alternative.[9]

  • Formulation Strategies (Use of Excipients): This is the most common approach and involves adding solubilizing agents to the formulation. Key strategies include complexation with cyclodextrins, the use of co-solvents and surfactants, and the development of lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[1][8][13][14]

Troubleshooting Guide

Problem: My compound precipitates from its DMSO stock solution when stored at 4°C or -20°C.

  • Probable Cause: The compound's solubility in DMSO is temperature-dependent and it is supersaturated at lower temperatures.

  • Solution:

    • Store the stock solution at room temperature if the compound's stability permits.

    • If refrigeration is necessary, gently warm the vial (e.g., in a 37°C water bath) and vortex thoroughly to ensure the compound is completely redissolved before use.[4]

    • Consider preparing a less concentrated stock solution if precipitation is persistent.

Problem: The compound precipitates immediately when I dilute the DMSO stock into my aqueous buffer for an assay.

  • Probable Cause: The compound has extremely low aqueous solubility, and the buffer cannot maintain the concentration required for the experiment once the DMSO is diluted.

  • Solution:

    • Introduce a Co-solvent: Add a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer.[4][9] This reduces the polarity of the solvent system.[9]

    • Use a Surfactant: Incorporate a low concentration of a non-ionic surfactant, such as Polysorbate 80 (Tween® 80) or Polysorbate 20, into the buffer at a concentration above its critical micelle concentration (CMC).[4][9][13] Surfactants form micelles that can encapsulate the hydrophobic drug, keeping it in solution.[9]

    • Employ Cyclodextrins: Add a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to the aqueous buffer.[4] Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[1][8][14]

Problem: I am observing inconsistent or non-reproducible results in my cell-based assays.

  • Probable Cause: The compound is precipitating in the cell culture medium over the course of the experiment. This leads to a variable and unknown effective concentration of the drug available to the cells.

  • Solution:

    • Visual Inspection: Carefully inspect the assay plates under a microscope for any signs of drug precipitation (e.g., crystals, amorphous particles).[4]

    • Apply Solubility Enhancement: Proactively apply the solubility enhancement techniques described in the previous troubleshooting point (co-solvents, surfactants, or cyclodextrins) to your cell culture medium.[4] Ensure the chosen excipients and their concentrations are non-toxic to your cell line.

    • Check for Adsorption: Consider the possibility that the compound is adsorbing to plastic surfaces (e.g., pipette tips, assay plates), which can also lead to inconsistent effective concentrations.[4] Using low-retention plastics or pre-treating surfaces may help.

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniqueMechanism of ActionTypical Fold-Increase in SolubilityKey Considerations
Particle Size Reduction Increases surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[14][15]2 - 10Does not increase equilibrium solubility. May require specialized equipment (e.g., mills, homogenizers).[7]
pH Adjustment Converts the drug to its ionized (salt) form, which is typically more soluble than the neutral form.[12][13]10 - 1,000+Only applicable to ionizable drugs. The required pH must be compatible with the biological assay and drug stability.[4]
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within its cavity, presenting a hydrophilic exterior to the aqueous environment.[14][16]10 - 5,000The size of the drug molecule must fit the cyclodextrin cavity. High concentrations of cyclodextrins can be toxic.[14][17]
Solid Dispersion Disperses the drug at a molecular level within a hydrophilic carrier matrix, often in an amorphous state which has higher energy and solubility than the crystalline state.[9][15][18]10 - 100+Choice of polymer and preparation method (e.g., spray drying, hot-melt extrusion) is critical for stability.[10]
Use of Surfactants Forms micelles that encapsulate the drug, increasing its solubility above the critical micelle concentration (CMC).[9][13]5 - 50Can interfere with some biological assays or membrane-related processes. Potential for toxicity at higher concentrations.[17]
Lipid-Based Formulations Solubilizes the lipophilic drug in a lipid vehicle (e.g., SEDDS), which can improve solubilization in the gastrointestinal tract.[1][3][8]10 - 100+Primarily used for in vivo oral delivery. Can enhance lymphatic transport.[8]

Table 2: Illustrative Solubility of Pyrazolo-Quinazoline Derivatives in Organic Solvents at 298.15 K

Note: This data is for pyrazolo-quinazoline derivatives and is provided as a representative example of how solubility can vary in different organic solvents often used in synthesis and initial dissolution steps.[5]

SolventMole Fraction Solubility (x10³)
N,N-dimethylformamide (DMF)1.85
Dimethyl sulfoxide (DMSO)1.02
Tetrahydrofuran (THF)0.81
1,4-Dioxane0.65
Ethyl Acetate0.43

Experimental Protocols & Visualizations

Strategy Selection Workflow

The selection of an appropriate solubility enhancement strategy depends on the physicochemical properties of the specific this compound derivative and the intended application.

G cluster_start Start: Physicochemical Characterization cluster_screening Initial Screening (In Vitro) cluster_formulation Formulation Development (In Vivo) Start Poorly Soluble This compound Derivative Screen Need to solubilize for in vitro assay? Start->Screen Solubilize Use Co-solvents, Surfactants, or Cyclodextrins in Buffer Screen->Solubilize Yes Ionizable Is the compound ionizable (acidic/basic)? Screen->Ionizable No, for formulation Salt Salt Formation Ionizable->Salt Yes Cocrystal Cocrystallization Ionizable->Cocrystal Alternative Thermal Is it thermally stable? Ionizable->Thermal No Lipid Consider Lipid-Based Formulations (SEDDS) Salt->Lipid Cocrystal->Lipid HME Solid Dispersion: Hot-Melt Extrusion (HME) Thermal->HME Yes Solvent Solid Dispersion: Solvent Evaporation / Spray Drying Thermal->Solvent No HME->Lipid Solvent->Lipid

Caption: Decision workflow for selecting a solubility enhancement strategy.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol is a general method for preparing a solid dispersion to enhance solubility.[1]

  • Selection of Components: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000) and a volatile solvent system (e.g., a 1:1 mixture of Dichloromethane:Methanol) in which both the this compound derivative and the carrier are fully soluble.[1][9]

  • Dissolution: Accurately weigh the drug and the carrier in a predetermined ratio (e.g., 1:2, 1:4 drug-to-carrier). Dissolve both components completely in a minimal volume of the chosen solvent system in a round-bottom flask. Gentle sonication can be used to ensure complete dissolution.[1]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature well below the solvent's boiling point (e.g., 40°C).[1] Continue the process until a thin, dry film of the solid dispersion is formed on the inner wall of the flask.

  • Final Drying: Transfer the flask to a vacuum desiccator and dry for at least 24 hours to remove any residual solvent.[1]

  • Processing: Scrape the dried solid dispersion from the flask. The resulting product can be gently ground and sieved to obtain a uniform powder.

  • Characterization: The solid dispersion should be characterized to confirm the amorphous state of the drug (e.g., via DSC and XRD) and to determine its enhanced dissolution profile compared to the pure crystalline drug.[1]

Protocol 2: Preparation of a Cyclodextrin Complex by Kneading Method

The kneading method is an efficient way to prepare drug-cyclodextrin inclusion complexes.[16]

  • Selection of Components: Choose a suitable cyclodextrin (e.g., β-cyclodextrin or HP-β-CD) and the this compound derivative.

  • Mixing: Accurately weigh the drug and cyclodextrin in the desired molar ratio (e.g., 1:1) and mix them thoroughly in a mortar.[16]

  • Kneading: Add a small volume of a water-ethanol solution (e.g., 50:50 v/v) dropwise to the powder mixture while triturating.[9] Knead the resulting paste thoroughly with a pestle for 45-60 minutes to create a homogenous paste.[9] Maintain the paste-like consistency by adding more of the solvent blend if it becomes too dry.

  • Drying: The kneaded mass is then dried in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely evaporated.

  • Processing: The dried complex is crushed, pulverized, and sieved to obtain a fine powder.

  • Characterization: The formation of the inclusion complex should be confirmed using techniques like FTIR, DSC, or NMR, and the enhancement in aqueous solubility should be quantified.[16]

Visualization of Cyclodextrin Complexation

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Application Example: Targeting a Signaling Pathway

Some this compound derivatives have been designed as potential cytotoxic agents that target protein-protein interactions in signaling pathways relevant to cancer, such as the Wnt/β-catenin pathway.[19]

G cluster_nucleus Nucleus Wnt Wnt Signal Destruction Destruction Complex Wnt->Destruction Inactivates BetaCatenin β-catenin Destruction->BetaCatenin Normally degrades BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Accumulates & Translocates TCF4 TCF4 TargetGenes Target Genes (c-MYC, Cyclin D1) TCF4->TargetGenes Activates Transcription BetaCatenin_nuc->TCF4 Binds to Inhibitor This compound Derivative (e.g., 18B) Inhibitor->BetaCatenin_nuc Disrupts Interaction

Caption: Simplified Wnt/β-catenin pathway targeted by some quinazoline derivatives.[19]

References

Technical Support Center: Scale-Up Synthesis of 7-Methoxyquinazoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 7-methoxyquinazoline intermediates.

Section 1: Frequently Asked Questions (FAQs)

Q1: Our reaction yield dropped significantly when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the most common causes?

A1: A drop in yield during scale-up is a frequent challenge and can be attributed to several factors that are less pronounced on a smaller scale.[1] Key causes include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decomposition.[1] The surface-area-to-volume ratio decreases significantly on scale-up, making heat dissipation more challenging, especially in exothermic reactions.[1]

  • Reagent Addition Rate: The rate of adding reagents becomes critical at scale. An addition rate that is too fast can cause dangerous temperature spikes, leading to impurity formation and reduced yield.[1]

  • Changes in Reaction Kinetics: The physical environment of a large reactor can alter the overall reaction kinetics, impacting the desired chemical transformation.[1]

  • Precipitation of Intermediates/Products: If a product or intermediate precipitates prematurely due to concentration changes, it can hinder reaction completion or complicate stirring and subsequent work-up procedures.[1]

Q2: We are observing new or increased levels of impurities in our scaled-up batch. What are the likely culprits?

A2: The impurity profile often changes during scale-up. Common issues include:

  • Reaction Control: Poor temperature control or extended reaction times can lead to the over-oxidation or degradation of the target molecule.[1][2]

  • Raw Material Quality: The purity of starting materials has a more significant impact at a larger scale. Ensure quality and consistency of raw materials from suppliers and perform identity and purity checks on incoming batches.[2]

  • Side Reactions: Common impurity-forming side reactions include over-reaction, degradation under harsh conditions (e.g., high temperature), and reactions with residual solvents or atmospheric oxygen.[2]

  • Hydrolysis: Intermediates or the final product may be susceptible to hydrolysis, especially during aqueous work-up or if moisture is not rigorously controlled.[1] For example, chlorinated quinazoline intermediates are often extremely sensitive to moisture and can readily hydrolyze back to the quinazolinone starting material.[3]

Q3: Our reaction has stalled and won't go to completion on a larger scale, with starting material remaining unconsumed. What should we investigate?

A3: To improve a low conversion rate, you may need to re-optimize reaction parameters for the larger scale.[1]

  • Catalyst Efficiency: In heterogeneous reactions, catalyst efficiency can decrease due to inefficient stirring in large reactors.[1] This leads to a lower effective surface area and reduced catalytic activity. Consider increasing the stirring speed or using a different impeller design. A modest increase in catalyst loading might also be necessary.[1]

  • Reaction Time and Temperature: The optimal time and temperature may differ from the lab scale. You can attempt incremental increases in reaction time or temperature, but you must monitor closely for the formation of degradation products.[1]

  • Solvent and Reagent Ratios: The volume of solvent and the ratio of reactants may need adjustment to maintain optimal concentrations and solubility for the scaled-up environment.[1][2]

Section 2: Troubleshooting Guide for Specific Intermediates

This guide addresses common issues encountered during the synthesis of key this compound intermediates.

Problem 1: Incomplete cyclization to 7-methoxy-4-oxo-3,4-dihydroquinazoline.

  • Question: We are attempting to synthesize 7-methoxy-4-oxo-3,4-dihydroquinazoline from the corresponding 2-aminobenzamide derivative and a formylating agent (e.g., formamide), but the reaction is slow and gives low yields. What can we do?

  • Answer: This cyclization step is often challenging. Using formamidine acetate in a solvent like 2-methoxyethanol has been shown to improve yields significantly compared to using formamide alone.[4] Ensure that the temperature is high enough to drive the reaction to completion, but monitor for decomposition. In some cases, high-temperature (150-200 °C) operation is required, which introduces safety risks at scale.[5]

Problem 2: Poor results during the chlorination of 7-methoxy-4-oxo-3,4-dihydroquinazoline to form 4-chloro-7-methoxyquinazoline.

  • Question: Our chlorination step using phosphorus oxychloride (POCl₃) is yielding a dark, tarry crude product with low purity. How can we improve this critical step?

  • Answer: This is a very common and critical issue.

    • Reagent Choice & Additives: Using thionyl chloride (SOCl₂) with a catalytic amount of DMF can be an alternative, but this method can also be unreliable.[4] A more robust method often involves using phosphorus oxychloride (POCl₃) in the presence of a base like N,N-diethylaniline.[4] The base scavenges the HCl generated, preventing side reactions.

    • Temperature Control: This reaction is often exothermic. The rate of addition of the chlorinating agent and the reactor's cooling efficiency are paramount. Maintain strict temperature control throughout the reaction.

    • Moisture Control: The 4-chloroquinazoline product is highly susceptible to hydrolysis. Ensure all reagents and equipment are scrupulously dry. The work-up should be performed quickly, often by quenching into a mixture of crushed ice and a base (e.g., ammonia) to neutralize acid and precipitate the product.[4]

    • Work-up and Isolation: After quenching, the crude product may need to be triturated with a solvent like toluene to remove residual reagents before filtration.[4]

Problem 3: Difficulty with large-scale purification of this compound intermediates.

  • Question: Column chromatography was effective in the lab, but it is not a viable option for purifying our 5 kg batch of crude intermediate. What are the alternatives?

  • Answer: Large-scale purification requires moving away from traditional chromatography.

    • Recrystallization: This is the most common and cost-effective method for large-scale purification. A thorough screening of solvents and solvent mixtures is essential to find a system that provides good recovery and effectively removes key impurities.

    • Slurry Washing/Trituration: Suspending the crude solid product in a specific solvent where the product has low solubility but the impurities are soluble can be a highly effective purification step.[4]

    • Extraction: A well-designed aqueous work-up with pH adjustments can remove many acidic or basic impurities. Ensure you understand the pKa of your compound and impurities to develop a robust extraction protocol.

Section 3: Data on Scale-Up Effects

The following table provides illustrative data on how key parameters can be affected during the scale-up of common reactions in this compound synthesis.

ParameterLab Scale (10-100 g)Pilot Scale (10-100 kg)Common Challenges & Mitigation Strategies
Yield (%) 85 - 95%60 - 80%Challenges: Inefficient heat and mass transfer.[1] Mitigation: Optimize stirring rate, use baffled reactors, control reagent addition rate, re-optimize temperature profile.[1][2]
Purity (HPLC, %) >99%95 - 98%Challenges: Formation of new impurities due to localized "hot spots" or longer reaction times.[1][2] Mitigation: Implement precise temperature monitoring (multiple probes), ensure raw material purity, and minimize reaction time.[2]
Reaction Time 2 - 4 hours6 - 12 hoursChallenges: Slower heat transfer and mixing efficiency can slow reaction kinetics.[1] Mitigation: A modest increase in catalyst loading or slight increase in temperature may be required, but must be validated to avoid impurity formation.[1]
Isolation Method ChromatographyRecrystallization / TriturationChallenges: Chromatography is often not scalable or economical.[6] Mitigation: Develop a robust crystallization procedure by screening various solvent systems at the lab scale.

Section 4: Key Experimental Protocol

Improved Chlorination of 7-Methoxy-4-oxo-3,4-dihydroquinazoline

This protocol is adapted from methodologies that have proven more reliable and scalable than simpler chlorination methods.[4]

Reagents:

  • 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (approx. 4 mL per 30g of starting material)

  • N,N-diethylaniline (approx. 1 equivalent)

  • Toluene (for trituration)

  • Ice/Water

Procedure:

  • Reaction Setup: In a suitable jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add the 7-methoxy-4-oxo-3,4-dihydroquinazoline intermediate.

  • Reagent Addition: Under an inert atmosphere (Nitrogen), add N,N-diethylaniline followed by the slow, controlled addition of phosphorus oxychloride (POCl₃). The addition is exothermic and should be controlled to maintain the desired temperature.

  • Heating: Heat the reaction mixture to 80-100 °C. The optimal temperature and time should be determined by in-process monitoring (e.g., HPLC). A typical reaction time is 1-2 hours.[4]

  • Work-up (Quench): Once the reaction is complete, cool the mixture to below 80 °C. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with extreme caution in a well-ventilated area.

  • Precipitation and Filtration: A precipitate of the crude 4-chloro-7-methoxyquinazoline intermediate will form. Stir the slurry until all the ice has melted.

  • Isolation: Filter the solid product and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The filtered solid can be further purified by trituration with a solvent like toluene to remove residual reagents. The solid is then filtered again and dried under vacuum over a desiccant like P₂O₅ to yield the final product.[4]

Section 5: Visual Workflows and Pathways

Synthesis_Pathway cluster_legend Legend A 2-Amino-4-methoxy- benzoic Acid B 7-Methoxy-3,4-dihydro- quinazolin-4-one A->B Cyclization (e.g., with Formamidine Acetate) C 4-Chloro-7-methoxy- quinazoline B->C Chlorination (e.g., POCl3 / Base) D Final API Intermediate C->D Nucleophilic Substitution (e.g., Amination) Key Step Key Step Challenging Scale-Up Step Challenging Scale-Up Step Standard Step Standard Step Final Intermediate Final Intermediate

Caption: Synthetic pathway to a this compound intermediate with challenging scale-up steps highlighted.

Troubleshooting_Workflow start Problem: Low Yield at Scale check_completion Is reaction complete? (Check by HPLC/TLC) start->check_completion check_impurities Are there major new impurities? check_completion->check_impurities Yes cause_kinetics Cause: Stalled Reaction / Kinetics check_completion->cause_kinetics No cause_temp Cause: Poor Temperature Control check_impurities->cause_temp Yes cause_degradation Cause: Product/Reagent Degradation check_impurities->cause_degradation Yes cause_mixing Cause: Poor Mixing / Mass Transfer cause_kinetics->cause_mixing sol_time_temp Solution: Increase Time / Temp / Catalyst Load cause_kinetics->sol_time_temp sol_stirring Solution: Increase Stirrer RPM / Change Impeller cause_mixing->sol_stirring sol_cooling Solution: Improve Reactor Cooling / Control Addition Rate cause_temp->sol_cooling sol_conditions Solution: Use Milder Conditions / Lower Temperature cause_degradation->sol_conditions

Caption: Troubleshooting logic for addressing low yield during scale-up experiments.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Gefitinib and Other 7-Methoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the biological performance of gefitinib, a cornerstone in targeted cancer therapy, with other derivatives of the 7-methoxyquinazoline scaffold. The information herein, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the structure-activity relationships and diverse therapeutic potential of this important chemical class.

Introduction to Gefitinib and the this compound Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors. Gefitinib (Iressa®), a 4-anilinoquinazoline derivative, was the first selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase to be approved for the treatment of non-small cell lung cancer (NSCLC).[1][2][3] Its structure features a 7-methoxy group, which contributes to its binding affinity. Gefitinib is particularly effective in NSCLC patients whose tumors harbor activating mutations in the EGFR gene.[1][4] It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the EGFR tyrosine kinase domain, thereby inhibiting autophosphorylation and blocking downstream signaling pathways such as Ras/Raf/MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.[1][5][6]

While gefitinib's activity is primarily focused on EGFR, the versatility of the this compound scaffold has been leveraged to develop a wide range of derivatives with distinct biological activities. These newer compounds often target different kinases or cellular pathways, with some designed specifically to overcome resistance mechanisms to first-generation EGFR inhibitors like gefitinib. This guide compares the biological activity of gefitinib with other notable this compound derivatives that target different oncogenic drivers.

Comparative Biological Activity and Potency

The biological activity of gefitinib and other selected this compound derivatives is summarized below. The data highlights the differences in target specificity and potency, as measured by their half-maximal inhibitory concentrations (IC50).

Gefitinib: The EGFR-Targeted Agent

Gefitinib is a potent and selective inhibitor of EGFR. Its efficacy is most pronounced in cancer cells that are dependent on EGFR signaling.

Table 1: Kinase and Antiproliferative Activity of Gefitinib

Target / Cell Line Mutation Status IC50 Value Description Reference
EGFR Tyrosine Kinase Wild Type 33 nM In vitro kinase assay measuring inhibition of EGFR autophosphorylation. [7]
PC-9 EGFR (del E746-A750) 77.26 nM Antiproliferative activity in a gefitinib-sensitive NSCLC cell line. [8]
HCC827 EGFR (del E746-A750) 13.06 nM Antiproliferative activity in a gefitinib-sensitive NSCLC cell line. [8]
H3255 EGFR (L858R) 3 nM Antiproliferative activity in a gefitinib-hypersensitive NSCLC cell line. [9]
H1975 EGFR (L858R/T790M) > 4 µM Antiproliferative activity in a gefitinib-resistant NSCLC cell line. [8]

| A549 | Wild Type | 1.48 - 2.76 µM | Antiproliferative activity in an NSCLC cell line with wild-type EGFR. |[10] |

This compound Derivatives: Expanding the Target Landscape

The this compound scaffold has been modified to generate inhibitors with novel mechanisms of action, including dual-target inhibitors and compounds that disrupt different signaling pathways.

Table 2: Biological Activity of Diverse this compound Derivatives | Compound | Primary Target(s) | Cell Line | IC50 Value | Description | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | TS-41 | EGFR (L858R) / c-Met | PC-9 | 2.76 µM | A dual inhibitor designed to overcome c-Met driven resistance. |[10] | | | c-Met Kinase | - | 0.26 nM | In vitro kinase assay. |[10] | | | EGFR (L858R) Kinase | - | 68.1 nM | In vitro kinase assay. |[10] | | Compound 2 | Tubulin Polymerization | - | - | A tubulin-binding tumor-vascular disrupting agent. |[11] | | | NCI-H460 | 0.53 - 2.01 nM | Antiproliferative activity (GI50) in a lung cancer cell line. |[11] | | Compound 18B | β-catenin/TCF4 Pathway | HCT116 | 5.64 µM | An inhibitor of Wnt/β-catenin signaling. |[12] | | | | HepG2 | 23.18 µM | Antiproliferative activity in hepatocellular carcinoma cells. |[12] |

Signaling Pathways and Mechanisms of Action

The therapeutic effect of these compounds is dictated by the specific signaling pathways they inhibit.

Gefitinib's Mechanism of Action

Gefitinib blocks the EGFR signaling cascade at its origin. By preventing the tyrosine kinase activity of EGFR, it halts the downstream activation of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[4][5][6]

Caption: EGFR signaling pathway and the inhibitory action of gefitinib.

Diverse Mechanisms of this compound Derivatives

The structural modifications to the this compound scaffold enable the targeting of different biological pathways critical for cancer progression.

Scaffold_Derivatives cluster_derivatives Derivatives with Varied Biological Targets scaffold This compound Scaffold gefitinib Gefitinib (EGFR Inhibitor) scaffold->gefitinib Substitution at C4 ts41 TS-41 (EGFR/c-Met Inhibitor) scaffold->ts41 Substitution at C4 comp2 Compound 2 (Tubulin Binder) scaffold->comp2 Complex Ring Fusion comp18b Compound 18B (β-catenin/TCF4 Inhibitor) scaffold->comp18b Substitution at C4, C7, C8

Caption: The this compound scaffold gives rise to derivatives with diverse targets.

Experimental Protocols

Standardized assays are crucial for evaluating and comparing the biological activity of kinase inhibitors. Below are outlines of key experimental protocols.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This assay quantifies a compound's ability to inhibit EGFR autophosphorylation.

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, kinase assay buffer, 96-well plates, phosphotyrosine-specific antibody (e.g., pY20), detection antibody, substrate solution.

  • Procedure:

    • Add kinase assay buffer, recombinant EGFR enzyme, and varying concentrations of the test compound (e.g., gefitinib) to the wells of a 96-well plate.

    • Incubate for 10-15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding a solution of ATP and a substrate peptide.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by adding EDTA.

    • Transfer the reaction mixture to an ELISA plate pre-coated with an antibody that captures the substrate.

    • Detect the level of phosphorylated substrate using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the antiproliferative effect of a compound on cancer cell lines.

  • Reagents and Materials: Cancer cell lines (e.g., PC-9, A549), complete culture medium, 96-well cell culture plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle-only control (e.g., DMSO).

    • After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Aspirate the medium and dissolve the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Experimental_Workflow start Compound Synthesis (this compound derivatives) kinase_assay In Vitro Kinase Assay (e.g., EGFR, c-Met) start->kinase_assay Initial Screening cell_assay Cell-Based Assays (e.g., MTT for Proliferation) kinase_assay->cell_assay Confirm Cellular Activity mechanistic_study Mechanistic Studies (e.g., Western Blot for pEGFR) cell_assay->mechanistic_study Elucidate MOA invivo In Vivo Models (e.g., Xenograft Tumor Studies) mechanistic_study->invivo Evaluate In Vivo Efficacy end Lead Optimization / Clinical Candidate invivo->end

Caption: General workflow for the biological evaluation of kinase inhibitors.

Conclusion

Gefitinib remains a critical therapeutic agent for EGFR-mutant NSCLC, demonstrating the clinical success of targeting a specific oncogenic driver with a quinazoline-based inhibitor. However, the emergence of drug resistance and the complexity of cancer biology necessitate the development of novel therapeutic strategies. The exploration of the this compound scaffold has yielded a diverse array of compounds with distinct biological profiles. Derivatives that dually inhibit EGFR and c-Met, disrupt tubulin polymerization, or modulate the Wnt/β-catenin pathway illustrate the chemical tractability of this core structure. For researchers, this highlights the immense potential of scaffold-based drug design to generate next-generation inhibitors that can address unmet clinical needs, including overcoming resistance and targeting a broader range of malignancies.

References

A Comparative Guide to 7-Methoxyquinazoline Derivatives and Clinically Approved EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), a class of drugs pivotal in targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of investigational compounds based on the 7-methoxyquinazoline scaffold against established, clinically approved EGFR inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to facilitate an objective comparison of their performance.

Introduction to EGFR Inhibition

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[2] EGFR TKIs function by competing with adenosine triphosphate (ATP) at the catalytic site of the intracellular kinase domain, thereby blocking the downstream signaling cascades.[3][4]

The clinical landscape of EGFR inhibitors is marked by three successive generations, each developed to address challenges of efficacy and acquired resistance:

  • 1st Generation (Gefitinib, Erlotinib): Reversible inhibitors effective against common activating mutations like exon 19 deletions (Del19) and the L858R point mutation.[5]

  • 2nd Generation (Afatinib): Irreversible covalent inhibitors that bind to wild-type and mutant EGFR, as well as other ErbB family members.[2][5]

  • 3rd Generation (Osimertinib): Irreversible inhibitors designed to be selective for activating mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR to reduce toxicity.[5][6]

The this compound core is a privileged scaffold found in many potent EGFR inhibitors, including the first-generation drug gefitinib. Ongoing research focuses on modifying this core to enhance potency, improve selectivity for mutant EGFR, and overcome resistance. This guide will use the recently described compound TS-41 (4-(2-fluorophenoxy)-7-methoxyquinazoline) as a representative of this investigational class for comparison.[1]

Comparative Performance Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of TS-41 and clinically approved EGFR inhibitors against wild-type and key mutant forms of the EGFR kinase. Lower IC50 values indicate higher potency.

CompoundEGFR WT IC50 (nM)EGFR L858R IC50 (nM)EGFR T790M IC50 (nM)GenerationMechanismReference
TS-41 Data Not Available68.1Data Not AvailableInvestigationalReversible[1]
Gefitinib ~25~23-79>3501stReversible
Erlotinib 244961stReversible
Afatinib 10.5102ndIrreversible
Osimertinib 2161.20.93rdIrreversible

Note: IC50 values can vary between different assays and experimental conditions. The data presented is a representative compilation from multiple sources for comparative purposes. Data for TS-41 against EGFR WT and T790M was not available in the cited literature.

Signaling Pathway and Point of Inhibition

EGFR inhibitors, regardless of their generation or specific chemical scaffold, target the intracellular tyrosine kinase domain of the receptor. The following diagram illustrates the simplified EGFR signaling cascade and the point of intervention for these targeted therapies.

EGFR_Pathway Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Dimerization & Autophosphorylation Ligand (EGF)->EGFR Grb2_SOS Grb2_SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Proliferation Nucleus->Proliferation Cell Proliferation, Survival, Growth Inhibitor EGFR Inhibitors (e.g., this compound derivatives) Inhibitor->EGFR

Caption: Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

The determination of inhibitor potency and cellular effects relies on standardized in vitro assays. Below are detailed methodologies for the key experiments used to generate the comparative data.

In Vitro EGFR Kinase Inhibition Assay (IC50 Determination)

This biochemical assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified EGFR kinase domains (Wild-Type, L858R, T790M). A common method is a luminescence-based assay that measures ADP production, a direct product of kinase activity.

Workflow:

Kinase_Assay_Workflow Figure 2: Workflow for In Vitro Kinase Assay A 1. Reagent Preparation - Serial dilution of inhibitor - Prepare 2X kinase & substrate solution - Prepare 2X ATP solution B 2. Reaction Setup - Add inhibitor to 384-well plate - Add kinase/substrate mix A->B C 3. Kinase Reaction - Initiate with ATP solution - Incubate for 60 min at 30°C B->C D 4. Signal Generation - Add ADP-Glo™ Reagent to stop reaction - Add Kinase Detection Reagent C->D E 5. Data Acquisition - Incubate for 30 min - Measure luminescence D->E F 6. IC50 Calculation - Plot luminescence vs. inhibitor concentration - Fit to dose-response curve E->F

Caption: Figure 2: Workflow for In Vitro Kinase Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., TS-41) in 100% DMSO. Further dilute these stock solutions into a kinase reaction buffer to create 2X final concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µL of the 2X inhibitor solution. To this, add 2 µL of a solution containing the purified recombinant EGFR enzyme (e.g., EGFR L858R) and a suitable peptide substrate.

  • Initiation and Incubation: Start the kinase reaction by adding 2 µL of an ATP solution. The final reaction volume is 5 µL. Cover the plate and incubate at 30°C for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO) and plot the results. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cancer cell lines that are dependent on EGFR signaling for their proliferation and survival. A reduction in metabolic activity in the presence of an inhibitor corresponds to a decrease in cell viability.

Workflow:

MTT_Assay_Workflow Figure 3: Workflow for Cell-Based Viability Assay (MTT) A 1. Cell Seeding - Seed EGFR-dependent cells (e.g., PC-9, H1975) in 96-well plates B 2. Compound Treatment - Add serial dilutions of inhibitor - Incubate for 72 hours A->B C 3. MTT Addition - Add MTT reagent to each well - Incubate for 4 hours B->C D 4. Formazan Solubilization - Remove media - Add solubilization solution (e.g., DMSO) C->D E 5. Data Acquisition - Shake plate to dissolve crystals - Measure absorbance at 570 nm D->E F 6. IC50 Calculation - Plot absorbance vs. inhibitor concentration - Fit to dose-response curve E->F

Caption: Figure 3: Workflow for Cell-Based Viability Assay (MTT).

Detailed Protocol:

  • Cell Culture: Seed EGFR-dependent human cancer cells (e.g., PC-9 for Del19, H1975 for L858R/T790M) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include a vehicle-only control. Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value as described for the kinase assay.

Conclusion

The this compound scaffold remains a fertile ground for the development of novel EGFR inhibitors. As represented by compound TS-41, these investigational agents show promising potency against activating EGFR mutations. However, for a complete assessment of their potential, particularly in overcoming resistance, it is crucial to evaluate their inhibitory activity against the T790M mutation and their selectivity over wild-type EGFR. The established inhibitors, especially the third-generation compound Osimertinib, set a high benchmark for both mutant potency and wild-type selectivity. Future development of this compound derivatives should aim to match or exceed this profile to offer a significant clinical advantage for patients with EGFR-mutant cancers.

References

The Versatility of the 7-Methoxyquinazoline Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The 7-methoxyquinazoline core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, offering insights into how modifications to this key structure influence biological activity. The information presented is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents. The following tables summarize the quantitative data from studies investigating their efficacy as enzyme inhibitors and cytotoxic agents.

Table 1: Dual EGFR/c-Met Kinase Inhibitory Activity

Derivatives of 4-(2-fluorophenoxy)-7-methoxyquinazoline have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition factor (c-Met), both crucial targets in non-small cell lung cancer (NSCLC).

CompoundTargetIC₅₀ (nM)Cell LineIC₅₀ (µM)
TS-41 EGFRL858R68.1A549-P1.48 - 2.76
c-Met0.26H1975
PC-9

Data sourced from a study on 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC.[1]

Table 2: Cytotoxic Activity via β-catenin/TCF4 Signaling Pathway Inhibition

A series of 4,7-disubstituted 8-methoxyquinazoline derivatives have demonstrated cytotoxic potential by targeting the β-catenin/TCF4 signaling pathway, which is often dysregulated in cancer.

Compound SeriesCell LineIC₅₀ Range (µM)Most Potent Compound
4,7-disubstituted 8-methoxyquinazolinesHCT1165.64 ± 0.68 to 23.18 ± 0.4518B
HepG2

Data from a study on 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting the β-catenin/TCF4 signaling pathway.[2]

Table 3: VEGFR-2 Inhibitory and Antiproliferative Activity

Novel 6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their potential as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key target in angiogenesis.

Compound SeriesCancer Cell LinesGrowth Inhibition % (at 10 µM)
9a-d 9 panels of cancer cell lines50.23 - 189.98

Data from a study on novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers.[3]

Key Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial for rational drug design. The following diagrams illustrate the signaling pathways targeted by this compound derivatives and a general workflow for their evaluation.

EGFR_cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K GRB2 GRB2 EGFR->GRB2 cMet c-Met cMet->PI3K cMet->GRB2 TS41 TS-41 (this compound derivative) TS41->EGFR TS41->cMet AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR and c-Met Signaling Pathway Inhibition.

Beta_Catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation TCFLEF TCF/LEF BetaCatenin->TCFLEF QuinazolineDerivative 8-Methoxyquinazoline Derivative (18B) QuinazolineDerivative->BetaCatenin Downregulation GeneTranscription Target Gene Transcription (c-MYC, Cyclin D1) TCFLEF->GeneTranscription

β-catenin/TCF4 Signaling Pathway Inhibition.

Experimental_Workflow Start Design & Synthesis of This compound Derivatives Screening In vitro Biological Screening (e.g., Kinase Assays, Cell Viability) Start->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) SAR->Mechanism Lead_Opt->Screening In_Vivo In vivo Efficacy (Xenograft Models) Mechanism->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET Candidate Preclinical Candidate Selection ADMET->Candidate

General Drug Discovery Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following are summaries of key experimental methodologies cited in the literature for the evaluation of this compound derivatives.

Synthesis of 4-(2-fluorophenoxy)-7-methoxyquinazoline Derivatives

The synthesis of these derivatives typically involves a multi-step process. A general procedure is as follows:

  • Preparation of the quinazoline core: This is often achieved through the reaction of an appropriately substituted anthranilic acid with formamide or a similar reagent to form the quinazolinone ring.

  • Chlorination: The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom using a chlorinating agent like thionyl chloride or phosphorus oxychloride.

  • Nucleophilic Aromatic Substitution: The 4-chloroquinazoline intermediate is then reacted with the desired phenol (e.g., 2-fluorophenol) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide) to yield the final 4-phenoxy-7-methoxyquinazoline derivative.

For specific reaction conditions, purification methods, and characterization data (¹H NMR, ¹³C NMR, MS), it is essential to consult the primary literature.[1]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., EGFR, c-Met, VEGFR-2) is determined using various assay formats, such as:

  • ELISA-based assays: These assays measure the phosphorylation of a substrate by the kinase in the presence of the inhibitor. The amount of phosphorylated substrate is then quantified using a specific antibody and a detectable label.

  • Luminescence-based assays: These assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining in the reaction mixture after the kinase reaction. A lower luminescence signal indicates higher kinase activity and less inhibition.

The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curves.

Cell Proliferation Assay (MTT or SRB Assay)

The cytotoxic or anti-proliferative activity of the compounds against cancer cell lines is commonly assessed using the following methods:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total biomass and is determined by measuring the absorbance.

Cells are typically seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[2]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action of the compounds. The general steps are:

  • Protein Extraction: Cells are treated with the compound of interest, and then lysed to release the proteins.

  • SDS-PAGE: The protein lysate is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated EGFR, β-catenin), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.[1]

In Vivo Tumor Xenograft Model

To evaluate the in vivo efficacy of lead compounds, a tumor xenograft model is often employed:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the test compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control. A positive control drug may also be used for comparison.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.[1]

This comparative guide highlights the significant potential of the this compound scaffold in the development of targeted therapies. The presented data and methodologies provide a solid foundation for further research and optimization of this versatile chemical entity.

References

Investigating Off-Target Effects of 7-Methoxyquinazoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the off-target effects of small molecules is paramount to ensuring experimental accuracy and therapeutic safety. This guide provides a comparative analysis of 7-Methoxyquinazoline, a compound with a quinazoline scaffold known for its potential biological activities, against other well-established kinase inhibitors. By examining its potential unintended interactions, this guide aims to provide a framework for objective evaluation supported by experimental data and detailed protocols.

While specific comprehensive kinase screening data for this compound is not widely available in the public domain, its quinazoline core is a common feature in many kinase inhibitors.[1] Derivatives of this scaffold have been explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Src, and Pim-1 kinase.[1] This guide leverages data from structurally related quinoline and quinazoline analogs to project potential off-target profiles and compares them with established multi-targeted and selective kinase inhibitors.

Potential Signaling Pathway Interactions

The 7-alkoxy substitution on the quinoline and quinazoline ring is a common feature in many potent kinase inhibitors.[1] Research on related compounds suggests that while the primary target of a this compound derivative might be a specific kinase, off-target interactions can affect other signaling pathways. For instance, studies on 4,7-disubstituted 8-methoxyquinazoline derivatives have shown them to target the β-catenin/TCF4 signaling pathway, indicating a potential off-target activity for compounds with this core structure.[1] The diagram below illustrates a hypothetical scenario where this compound, while targeting a primary kinase, could also inadvertently modulate other signaling cascades.

Potential On-Target and Off-Target Signaling Pathways of this compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways 7-MQ This compound Primary Kinase Target Primary Kinase Target 7-MQ->Primary Kinase Target Off-Target Kinase 1 Off-Target Kinase 1 7-MQ->Off-Target Kinase 1 β-catenin/TCF4 Pathway β-catenin/TCF4 Pathway 7-MQ->β-catenin/TCF4 Pathway Downstream Signaling 1 Downstream Signaling 1 Primary Kinase Target->Downstream Signaling 1 Cellular Response 1 Desired Cellular Response Downstream Signaling 1->Cellular Response 1 Downstream Signaling 2 Downstream Signaling 2 Off-Target Kinase 1->Downstream Signaling 2 Unintended Cellular Effect 1 Unintended Cellular Effect 1 Downstream Signaling 2->Unintended Cellular Effect 1 Unintended Cellular Effect 2 Unintended Cellular Effect 2 β-catenin/TCF4 Pathway->Unintended Cellular Effect 2

Potential signaling interactions of this compound.

Comparative Off-Target Profile

To contextualize the potential off-target effects of this compound, it is useful to compare it with other kinase inhibitors with known selectivity profiles. The following table summarizes the inhibitory activity (IC50 values) of Gefitinib (a selective EGFR inhibitor), Dasatinib (a multi-targeted inhibitor), and Staurosporine (a broad-spectrum inhibitor) against a panel of kinases. While specific data for this compound is inferred from related compounds, this comparison provides a valuable reference.

Kinase TargetThis compound (Projected IC50, nM)Gefitinib (IC50, nM)Dasatinib (IC50, nM)Staurosporine (IC50, nM)
Primary Target(s) Varies (e.g., EGFR, Src family)EGFRBCR-ABL, SRC familyBroad (PKC, PKA, etc.)
EGFR Potentially Potent2-37 >10,0007
SRC Potentially Potent>10,0000.5-1.1 6
ABL Likely Weak>10,000<1 - 14 20
c-KIT Unknown>10,00012 15
PDGFRβ Unknown>10,00028 25
PKCα UnknownNot ReportedNot Reported2
PKA UnknownNot ReportedNot Reported7

Data for Gefitinib, Dasatinib, and Staurosporine are compiled from various sources. The projected activity of this compound is based on the known activity of the quinazoline scaffold and its derivatives against certain kinase families.

Experimental Protocols for Off-Target Investigation

To experimentally determine the off-target effects of this compound, a systematic approach involving both biochemical and cell-based assays is necessary.

The following diagram outlines a typical workflow for investigating the off-target effects of a small molecule inhibitor.

Start Start: Compound of Interest (this compound) Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Kinase_Panel_Screening Broad Kinase Panel Screening (e.g., 400+ kinases) Biochemical_Assays->Kinase_Panel_Screening Dose_Response Dose-Response Assays for Hits (Determine IC50/Ki) Kinase_Panel_Screening->Dose_Response Data_Analysis Data Analysis and Interpretation Dose_Response->Data_Analysis Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Cell_Based_Assays->Cell_Viability Target_Engagement Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) Cell_Based_Assays->Target_Engagement Cell_Viability->Data_Analysis Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot, Phospho-proteomics) Target_Engagement->Pathway_Analysis Pathway_Analysis->Data_Analysis Identify_Off_Targets Identify Potent Off-Targets Data_Analysis->Identify_Off_Targets Validate_Phenotype Validate Phenotypic Effects using Orthogonal Approaches (e.g., siRNA, CRISPR) Identify_Off_Targets->Validate_Phenotype Conclusion Conclusion: Characterize On- and Off-Target Profile Validate_Phenotype->Conclusion

Workflow for investigating off-target effects.

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.

  • Materials :

    • Kinase of interest

    • Kinase substrate peptide

    • ATP

    • Test compound (this compound) and controls (e.g., Staurosporine)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96-well or 384-well plates

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO.

    • In a multi-well plate, add the diluted compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay assesses the effect of a compound on the viability and proliferation of cell lines.

  • Materials :

    • Cells of interest seeded in a 96-well plate

    • Test compound (this compound)

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert MTT to a purple formazan product.[2]

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Decision-Making Framework for Off-Target Evaluation

The following diagram provides a logical framework for evaluating the significance of potential off-target effects based on experimental data.

Start Start: Off-Target 'Hit' Identified from Kinase Screen Potency Is the IC50 for the off-target within 10-fold of the on-target? Start->Potency Cellular_Activity Is there evidence of target engagement and pathway modulation in cells at relevant concentrations? Potency->Cellular_Activity Yes Low_Risk Low Risk of Off-Target Effect: Unlikely to contribute significantly to the observed phenotype. Potency->Low_Risk No Phenotype_Overlap Does inhibition of the off-target (e.g., via siRNA/CRISPR) replicate the compound's cellular phenotype? Cellular_Activity->Phenotype_Overlap Yes Moderate_Risk Moderate Risk: Off-target effect is possible, especially at higher concentrations. Cellular_Activity->Moderate_Risk No High_Risk High Risk of Off-Target Effect: Phenotype is likely influenced by this interaction. Phenotype_Overlap->High_Risk Yes Phenotype_Overlap->Moderate_Risk No

Logical framework for evaluating off-target effects.

Conclusion

The investigation of off-target effects is a critical component of drug discovery and chemical biology research. For this compound, while its precise off-target profile requires further experimental elucidation, the analysis of its chemical scaffold and comparison with other kinase inhibitors provide valuable insights into its potential for unintended interactions. By employing the systematic experimental workflows and protocols outlined in this guide, researchers can effectively characterize the selectivity of this compound and other novel compounds, leading to more reliable and translatable scientific findings. Minimizing off-target effects through careful dose selection and the use of orthogonal validation methods is essential for accurately interpreting experimental results.[3]

References

Comparative Docking Analysis of 7-Methoxyquinazoline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities, experimental protocols, and signaling pathways associated with 7-methoxyquinazoline derivatives. This guide provides an objective comparison of their performance against various cancer cell lines, supported by experimental data.

This publication delves into the comparative molecular docking studies of various this compound derivatives, a class of compounds demonstrating significant potential in anticancer drug discovery. Through a detailed examination of their binding interactions with key protein targets, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding their therapeutic promise. The following sections present quantitative data on their biological activity, detailed experimental methodologies for docking studies, and visualizations of the pertinent signaling pathways and experimental workflows.

Data Presentation: Biological Activity of this compound Derivatives

The cytotoxic potential of novel 4,7-disubstituted 8-methoxyquinazoline derivatives has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

CompoundTarget Cell LineIC50 (μM)Reference
18BHCT1165.64 ± 0.68[1][2]
18BHepG2Not Specified[1][2]
18BPrimary Human Gallbladder Cancer Cells8.50 ± 1.44[1][3]
TS-41A549-P1.48 - 2.76[4]
TS-41H19751.48 - 2.76[4]
TS-41PC-91.48 - 2.76[4]
Quinazoline-based thiazole derivative 4iMCF-72.86[5]
Quinazoline-based thiazole derivative 4iHepG25.91[5]
Quinazoline-based thiazole derivative 4iA54914.79[5]
Quinazoline-based thiazole derivative 4jMCF-73.09[5]
Quinazoline-based thiazole derivative 4jHepG26.87[5]
Quinazoline-based thiazole derivative 4jA54917.92[5]

Experimental Protocols: Molecular Docking Methodology

The in silico molecular docking studies of this compound derivatives are typically conducted using a standardized computational workflow to predict the binding affinity and interaction patterns with target proteins.[6]

Protein and Ligand Preparation
  • Protein Structure Preparation: The three-dimensional crystal structures of target proteins, such as β-catenin (PDB ID: 2GL7), EGFR, and c-Met, are retrieved from the Protein Data Bank (PDB).[3][4] Standard preparation involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning appropriate charges to the protein structure.[6]

  • Ligand Structure Preparation: The two-dimensional structures of the this compound derivatives are sketched using chemical drawing software and subsequently converted into three-dimensional formats.[6] Energy minimization is then performed using force fields like MMFF94 to obtain the most stable ligand conformation for docking.[6] The ligands are further prepared using tools like the LigPrep module in Maestro.[7]

Molecular Docking Simulation
  • Software: Commonly employed software for docking simulations includes AutoDock, AutoDock Vina, Glide (Schrödinger), and Maestro.[6][7][8]

  • Grid Box Generation: A grid box is defined around the active site of the target protein to delineate the search space for the ligand. The dimensions and center of this grid are determined based on the binding site of a co-crystallized ligand or through active site prediction algorithms.[6]

  • Docking and Scoring: The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, explores various conformations and orientations of the ligand within the protein's active site.[6] The binding affinity of each pose is calculated and reported as a docking score (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable interaction.[6][9]

Analysis of Results
  • Interaction Analysis: The resulting docked poses are visualized to analyze the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, between the quinazoline derivative and the amino acid residues of the target protein.[6] This analysis provides crucial insights into the structural basis of the observed biological activity and guides further lead optimization.

Signaling Pathway and Experimental Workflow Visualization

To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the Wnt/β-catenin signaling pathway targeted by some this compound derivatives and a typical workflow for molecular docking studies.

Wnt_beta_catenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP LRP5/6 GSK3b GSK3β Dishevelled->GSK3b inhibits beta_catenin_cytoplasm β-catenin GSK3b->beta_catenin_cytoplasm phosphorylates for degradation APC APC APC->beta_catenin_cytoplasm Axin Axin Axin->beta_catenin_cytoplasm Proteasome Proteasome beta_catenin_cytoplasm->Proteasome degradation beta_catenin_nucleus β-catenin beta_catenin_cytoplasm->beta_catenin_nucleus translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates Quinazoline This compound Derivatives Quinazoline->beta_catenin_nucleus inhibits interaction with TCF/LEF

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound derivatives.

molecular_docking_workflow start Start protein_prep Protein Preparation (from PDB) start->protein_prep ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) start->ligand_prep grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis end End analysis->end

Caption: A generalized workflow for molecular docking studies.

References

A Comparative Analysis: 7-Methoxyquinazoline Derivatives Versus Erlotinib in Non-Small Cell Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vitro performance of 7-methoxyquinazoline derivatives and the well-established EGFR inhibitor, erlotinib, in non-small cell lung cancer (NSCLC) cell lines. The information presented is collated from multiple studies to offer a comprehensive overview, supported by experimental data and detailed methodologies.

Introduction

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is a standard therapeutic agent for NSCLC, particularly in patients with activating EGFR mutations.[1] The quinazoline scaffold is a key pharmacophore in many EGFR inhibitors, including erlotinib. Consequently, numerous derivatives of this scaffold, such as those containing a this compound moiety, have been synthesized and evaluated for their potential as anticancer agents. This guide focuses on comparing the cytotoxic effects, induction of apoptosis, and cell cycle alterations induced by a representative this compound derivative, 4-(2-fluorophenoxy)-7-methoxyquinazoline, and erlotinib in various NSCLC cell lines.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values for a this compound derivative and erlotinib in several NSCLC cell lines. It is important to note that the experimental conditions, such as incubation times, may vary between studies, which can influence the IC50 values.

Table 1: IC50 Values of 4-(2-fluorophenoxy)-7-methoxyquinazoline (TS-41) in NSCLC Cell Lines

Cell LineIC50 (µM)Reference
A549-P1.48 - 2.76[2]
H19751.48 - 2.76[2]
PC-91.48 - 2.76[2]

Table 2: IC50 Values of Erlotinib in NSCLC Cell Lines

Cell LineIC50 (µM)Reference
A549~23[3]
PC-9~0.03[4]
H1299~65[5]
HCC8276.43[6]
H3255Not specified, but sensitive[7]

Performance Comparison

Cytotoxicity

Based on the available data, the 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative (TS-41) demonstrates potent cytotoxicity against the A549-P, H1975, and PC-9 NSCLC cell lines, with IC50 values in the low micromolar range.[2] Erlotinib's potency varies significantly across different NSCLC cell lines. It is highly potent in EGFR-mutant lines like PC-9 (IC50 ~30 nM) but shows considerably lower potency in EGFR wild-type lines like A549 (IC50 ~23 µM) and H1299 (IC50 ~65 µM).[3][4][5] This highlights the dependence of erlotinib on the EGFR mutation status for its cytotoxic efficacy. The this compound derivative, TS-41, appears to have a broader efficacy against cell lines with different EGFR statuses, although more extensive studies are needed to confirm this.

Apoptosis Induction

Both this compound derivatives and erlotinib have been shown to induce apoptosis in NSCLC cells.

  • This compound Derivative (TS-41): Flow cytometry analysis demonstrated that TS-41 induces apoptosis in A549-P cells in a concentration-dependent manner.[2]

  • Erlotinib: Erlotinib treatment leads to a significant increase in apoptosis in A549 cells, as determined by Hoechst 33342 staining and FACS analysis.[1] In drug-sensitive cell lines like H3255 and PC-9, erlotinib also robustly induces apoptosis.[7] The mechanism of erlotinib-induced apoptosis in A549 cells involves the activation of a ROS-dependent JNK signaling pathway.[1]

Cell Cycle Arrest

Alterations in cell cycle progression are a hallmark of the cellular response to many anticancer agents.

  • This compound Derivative (TS-41): This compound was found to induce cell cycle arrest in A549-P cells in a concentration-dependent manner.[2]

  • Erlotinib: Erlotinib has been consistently shown to induce G0/G1 phase cell cycle arrest in various NSCLC cell lines, including A549, H3255, and PC-9.[1][7] This arrest is a direct consequence of the inhibition of EGFR signaling, which is crucial for cell cycle progression from G1 to S phase.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on NSCLC cell lines.

  • Cell Seeding: Plate NSCLC cells (e.g., A549, PC-9) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound derivative or erlotinib) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This method quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat NSCLC cells with the desired concentrations of the test compounds for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat NSCLC cells with the test compounds for the desired duration.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Visualizations

Signaling Pathways

dot

erlotinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Erlotinib Erlotinib Erlotinib->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Erlotinib's Mechanism of Action on the EGFR Signaling Pathway.

dot

experimental_workflow cluster_assays Cell-Based Assays cluster_results Data Analysis start NSCLC Cell Lines treatment Treatment with This compound or Erlotinib start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (FACS) treatment->apoptosis cell_cycle Cell Cycle (FACS) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: General Experimental Workflow for Compound Evaluation.

References

Off-Target Kinase Profiling: A Comparative Analysis of 7-Methoxyquinazoline Analogs and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the off-target kinase profiles of inhibitors based on the 7-methoxyquinazoline scaffold, represented here by the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib. The binding profile of this selective inhibitor is contrasted with the multi-targeted inhibitor Dasatinib and the broad-spectrum, non-selective inhibitor Staurosporine. Understanding the off-target effects of kinase inhibitors is crucial for researchers, scientists, and drug development professionals to anticipate potential mechanisms of toxicity and to identify opportunities for therapeutic polypharmacology.

Executive Summary

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with 7-methoxy derivatives frequently designed as potent and selective agents against specific kinase targets. However, no kinase inhibitor is entirely specific. Off-target interactions can lead to unforeseen side effects or, in some cases, beneficial therapeutic outcomes. This guide presents quantitative data from kinase binding assays to illustrate the varying selectivity profiles of different classes of kinase inhibitors. Gefitinib, a this compound derivative, serves as a model for a highly selective inhibitor. In contrast, Dasatinib demonstrates a multi-targeted profile, potently inhibiting several key kinases. Staurosporine is included as a classic example of a non-selective inhibitor, binding to a wide array of kinases with high affinity.

Comparative Kinase Inhibition Profiles

The following tables summarize the dissociation constants (Kd) and IC50 values for Gefitinib, Dasatinib, and Staurosporine against a selection of kinases. A lower Kd or IC50 value indicates a higher binding affinity or inhibitory potency, respectively.

Table 1: Comparative Kinase Binding Affinities (Kd in nM)

KinaseGefitinib (Kd, nM)Dasatinib (Kd, nM)
Primary Targets
EGFR0.4>10,000
ABL1>10,0000.6
SRC5.70.8
Key Off-Targets
LCK1,6001.1
YES11300.7
FYN1,1001.0
KIT>10,0004.0
PDGFRα>10,00028
PDGFRβ>10,0001.1
TEC3,0004.1
BTK>10,0001.0

Data for Gefitinib and Dasatinib are representative values from KINOMEscan assays. Actual values may vary between experiments.

Table 2: Staurosporine IC50 Values for a Panel of Kinases

KinaseStaurosporine (IC50, nM)
PKCα0.7
PKA7
PKG8.5
CAMKII20
SRC6

Staurosporine is known to inhibit a vast number of kinases at low nanomolar concentrations.[1]

Experimental Protocols

The data presented in this guide are primarily derived from competition binding assays, such as the KINOMEscan™ platform. Below is a detailed protocol for this key experimental methodology.

KINOMEscan™ Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a large panel of kinases. The fundamental principle is a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest.

Materials:

  • DNA-tagged kinases

  • Test compound (e.g., this compound derivative)

  • Immobilized, broad-spectrum kinase inhibitor (ligand)

  • 96-well plates

  • Assay buffer

  • Quantitative PCR (qPCR) reagents

Methodology:

  • Kinase Preparation: A comprehensive panel of human kinases are expressed as fusions with a unique DNA tag.

  • Binding Reaction Setup: The DNA-tagged kinase, the test compound at various concentrations, and the immobilized ligand are combined in the wells of a 96-well plate. A DMSO control (no test compound) is included to determine the maximum amount of kinase binding.

  • Equilibration: The reaction is allowed to reach equilibrium.

  • Washing: Unbound kinase is removed by washing the plate.

  • Elution and Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using qPCR of the DNA tag.

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to the DMSO control. A lower amount of bound kinase indicates stronger competition and thus a higher affinity of the test compound for the kinase. Dissociation constants (Kd) are then calculated from the dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

G cluster_workflow KINOMEscan™ Experimental Workflow prep Preparation of Assay Components (DNA-tagged kinases, test compound, immobilized ligand) binding Binding Reaction (Kinase + Compound + Ligand) prep->binding wash Wash to Remove Unbound Kinase binding->wash quant Quantification of Bound Kinase (via qPCR of DNA tag) wash->quant analysis Data Analysis (Kd Calculation) quant->analysis

Caption: KINOMEscan™ Experimental Workflow.

G cluster_pathway Hypothetical Signaling Pathway Interactions compound This compound (e.g., Gefitinib) egfr EGFR (Primary Target) compound->egfr High Affinity Inhibition src SRC (Off-Target) compound->src Lower Affinity Inhibition downstream_egfr Cell Proliferation & Survival Pathway egfr->downstream_egfr downstream_src Cell Adhesion & Migration Pathway src->downstream_src phenotype_on Therapeutic Effect (Anti-cancer) downstream_egfr->phenotype_on phenotype_off Potential Side Effect or Polypharmacology downstream_src->phenotype_off

Caption: On- and Off-Target Signaling.

References

Comparative Guide to the Structure-Activity Relationship of C4-Substituted 7-Methoxyquinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of C4-substituted 7-methoxyquinazoline analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy.[1] The strategic placement of a methoxy group at the C7 position, combined with diverse substitutions at the C4 position, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Core Pharmacophore and Mechanism of Action

The anticancer activity of these analogs often stems from their ability to inhibit protein kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family. The fundamental 4-anilinoquinazoline pharmacophore binds to the ATP-binding site of the kinase domain. Key interactions typically involve:

  • Hinge Region Binding: The nitrogen atom at position 1 (N-1) of the quinazoline ring acts as a hydrogen bond acceptor, forming a crucial bond with the backbone amide of a methionine residue (e.g., Met793 in EGFR) in the hinge region of the kinase.[1]

  • Hydrophobic Pocket Occupancy: The substituent at the C4 position projects into the hydrophobic pocket of the ATP-binding site, a region typically occupied by the adenine ring of ATP.[1][2] The nature of this C4 substituent is a primary determinant of the inhibitor's affinity and selectivity.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is profoundly influenced by the chemical nature of the substituent at the C4 position.

C4-Anilino Substitutions

The most extensively studied modification involves an anilino (aminophenyl) group at the C4 position. The substitution pattern on this aniline ring is critical for activity.

  • Electron-Withdrawing Groups: The presence of small, lipophilic, electron-withdrawing groups (e.g., chloro, fluoro, bromo) at the meta-position (C3') of the aniline ring is generally favorable for potent inhibitory activity.[1][3] A 3-chloro-4-fluoroaniline moiety is a common feature in highly effective EGFR inhibitors.[1]

  • Positional Importance: Substitution at the meta-position of the aniline ring is often more beneficial for activity than at other positions due to favorable interactions within the hydrophobic pocket.[4]

  • Bulky Groups: While small lipophilic groups are preferred, the introduction of bulkier substituents can modulate selectivity. However, excessively large groups may introduce steric hindrance, reducing binding affinity.

C4-Phenoxy Substitutions

Replacing the C4-anilino linkage with a C4-phenoxy (oxophenyl) group offers an alternative chemical scaffold. Recent studies have explored these analogs as dual EGFR/c-Met inhibitors. For instance, the compound TS-41, a 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative, demonstrated potent inhibitory activity against both EGFR and c-Met kinases.[5] This suggests that the phenoxy linkage can effectively orient the substituted phenyl ring within the kinase active site to achieve potent inhibition.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative C4-substituted this compound analogs against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of C4-Substituted this compound Analogs

CompoundC4-SubstituentTarget KinaseIC₅₀ (nM)Reference
TS-41 2-FluorophenoxyEGFRL858R68.1[5]
c-Met0.26[5]
Gefitinib 3-Chloro-4-fluoroanilinoEGFR39[3]
Compound 7 Substituted anilinoEGFR60.1[4][6]
Compound 8 4-ArylaminoEGFRwt0.8[4]
EGFRT790M/L858R2.7[4]

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Table 2: Antiproliferative Activity of C4-Substituted this compound Analogs

CompoundC4-SubstituentCell LineIC₅₀ (µM)Reference
TS-41 2-FluorophenoxyA549-P (NSCLC)1.48 - 2.76[5]
H1975 (NSCLC)1.48 - 2.76[5]
PC-9 (NSCLC)1.48 - 2.76[5]
Compound 7 Substituted anilinoMDA-MB-231 (Breast)0.9[4][6]

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of synthesized compounds. Below are standard protocols for key biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This cell-free enzymatic assay measures the direct inhibitory effect of compounds on kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7]

1. Materials:

  • Recombinant human kinase enzyme (e.g., EGFR, c-Met)
  • Poly (Glu, Tyr) substrate
  • ATP (Adenosine Triphosphate)
  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
  • Test Compounds (dissolved in DMSO)
  • ADP-Glo™ Kinase Assay Kit
  • Opaque 96-well or 384-well plates

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to achieve final desired concentrations.
  • Kinase Reaction:
  • Add diluted test compounds to the wells of the plate.
  • Add the kinase enzyme and substrate mixture to each well.
  • Incubate at room temperature for 30-60 minutes to allow for compound-enzyme binding.
  • Initiate the reaction by adding ATP to each well.
  • Incubate the reaction mixture at 30°C for 40-60 minutes.
  • Signal Generation:
  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
  • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction to produce a luminescent signal.
  • Data Analysis:
  • Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
  • Calculate the percentage of inhibition for each compound concentration relative to controls (DMSO for 0% inhibition, no enzyme for 100% inhibition).
  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression model.[7]

Cell-Based Proliferation Assay (MTT or CellTiter-Glo® Assay)

This assay measures the effect of test compounds on the proliferation and viability of cancer cell lines that are dependent on the target kinase.[7]

1. Materials:

  • Cancer cell lines (e.g., A549, H1975, PC-9)
  • Complete cell culture medium
  • Test Compounds (dissolved in DMSO)
  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit
  • Clear or opaque 96-well plates

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO-only vehicle control.
  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
  • Viability Measurement (CellTiter-Glo®):
  • Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
  • Incubate at room temperature for 10 minutes to stabilize the signal.
  • Measure luminescence with a plate reader.
  • Data Analysis:
  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.
  • Determine the IC₅₀ (or GI₅₀) value by plotting the percent inhibition against the logarithm of the compound concentration and using a non-linear regression model.[7]

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS-RAF-MAPK Pathway cluster_pi3k PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds & Activates Quinazoline This compound Analog (Inhibitor) Quinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathways and the mechanism of quinazoline-based inhibitors.

Experimental Workflow Diagram

Experimental_Workflow start Design & Synthesis of C4-Substituted This compound Analogs biochem Biochemical Screening (e.g., Kinase Inhibition Assay) Determine IC₅₀ start->biochem cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) Determine IC₅₀/GI₅₀ biochem->cell_based Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt Identify Lead Compounds in_vivo In Vivo Efficacy Studies (e.g., Xenograft Models) sar_analysis->in_vivo Promising Leads lead_opt->start Iterative Redesign end Candidate Drug in_vivo->end

Caption: Workflow for evaluating quinazoline derivatives as kinase inhibitors.

References

Validating the Antitumor Efficacy of 7-Methoxyquinazoline Derivatives In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo antitumor efficacy of a promising 7-methoxyquinazoline derivative, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (referred to as Compound 2 in cited literature), against established quinazoline-based anticancer drugs, Gefitinib and Erlotinib. The data presented is compiled from preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance.

Comparative In Vivo Efficacy

The antitumor activities of 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, Gefitinib, and Erlotinib have been evaluated in various xenograft models. The following tables summarize the quantitative data from these in vivo studies, showcasing tumor growth inhibition and the experimental conditions.

CompoundAnimal ModelCell LineDoseTumor Growth Inhibition (TGI)Reference CompoundTGI of Reference Compound
7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNude Mouse Subcutaneous XenograftNCI-H460 (Lung)0.25 mg/kg17.8%Paclitaxel60.4% at 15 mg/kg
0.5 mg/kg36.8%
1.0 mg/kg61.9%
GefitinibLLC Mice Metastasis ModelLLC (Lung)75 mg/kg/day (oral)Inhibits M2-like polarization of macrophages--
H358R XenograftH358R (Lung)150 mg/kg (oral gavage, daily)Enhances anti-tumor effect of Cisplatin--
ErlotinibBxPC-3 XenograftBxPC-3 (Pancreatic)100 mg/kg/day~74.5%--
H460a XenograftH460a (Lung)100 mg/kg71%--
A549 XenograftA549 (Lung)100 mg/kg93%--

Mechanism of Action: A Tale of Two Pathways

The antitumor effects of these quinazoline derivatives stem from distinct mechanisms of action. 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one acts as a tubulin-binding tumor-vascular disrupting agent, while Gefitinib and Erlotinib are EGFR tyrosine kinase inhibitors.

cluster_0 This compound Derivative Compound 2 Compound 2 Tubulin Tubulin Compound 2->Tubulin Binds to Microtubule Destabilization Microtubule Destabilization Tubulin->Microtubule Destabilization Vascular Disruption Vascular Disruption Microtubule Destabilization->Vascular Disruption Tumor Cell Apoptosis Tumor Cell Apoptosis Vascular Disruption->Tumor Cell Apoptosis

Mechanism of this compound derivative.

cluster_1 Gefitinib & Erlotinib Gefitinib/Erlotinib Gefitinib/Erlotinib EGFR EGFR Gefitinib/Erlotinib->EGFR Inhibits Tyrosine Kinase Downstream Signaling (e.g., MAPK, Akt) Downstream Signaling (e.g., MAPK, Akt) EGFR->Downstream Signaling (e.g., MAPK, Akt) Activates Cell Proliferation Cell Proliferation Downstream Signaling (e.g., MAPK, Akt)->Cell Proliferation Promotes Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Cell_Culture Cancer Cell Line Culture Xenograft_Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Xenograft_Implantation Tumor_Growth Tumor Growth to Palpable Size Xenograft_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration (e.g., Oral Gavage, IP Injection) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Analysis Tumor Excision, Weight Measurement, & Histopathological Analysis Endpoint->Analysis

Safety Operating Guide

Essential Guide to the Safe Disposal of 7-Methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for 7-Methoxyquinazoline, a compound that requires careful management due to its potential hazards.

Safety and Hazard Profile

This compound is classified with several hazards that necessitate stringent safety protocols. It is harmful if swallowed, can cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4]

A summary of key safety information is provided in the table below:

Hazard ClassificationGHS Hazard StatementsPrecautionary Measures
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]P264: Wash hands thoroughly after handling.[2][4] P270: Do not eat, drink or smoke when using this product.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] P330: Rinse mouth.[4]
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]P280: Wear protective gloves.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P332+P313: If skin irritation occurs: Get medical advice/attention.[5] P362: Take off contaminated clothing and wash before reuse.[4]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]P280: Wear eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P337+P313: If eye irritation persists: Get medical advice/attention.[5]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P271: Use only outdoors or in a well-ventilated area.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

Proper Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[6] It must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[4] The following step-by-step protocol outlines the recommended procedure for its disposal.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical. This compound waste should be collected in a designated container labeled "Halogenated Organic Waste."[6] It is crucial not to mix this with non-halogenated waste streams, as the disposal methods and costs can differ significantly.

Step 2: Container Management

Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. Ensure the container is kept closed when not in use and is stored in a designated, well-ventilated satellite accumulation area away from incompatible materials.

Step 3: Handling Contaminated Materials

Any materials that come into contact with this compound, such as gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste.[7] Glassware should be rinsed with a suitable organic solvent (e.g., acetone or ethanol), and the rinsate must be collected as halogenated organic waste.[6]

Step 4: Spill Management

In the event of a spill, evacuate the area and alert personnel.[6] For small spills, use an inert absorbent material like vermiculite or sand to contain and absorb the chemical.[2][6] The contaminated absorbent material must then be collected into a sealed, labeled container for disposal as hazardous waste.[6] The spill area should be cleaned with an appropriate solvent, and all cleaning materials should also be disposed of as hazardous waste.[6]

Step 5: Final Disposal

Once the waste container is full, it should be securely sealed and stored in a designated hazardous waste accumulation area. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste management company.[6] These facilities typically use incineration or other specialized methods to safely destroy the chemical waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 This compound Disposal Workflow A Start: this compound Waste Generated B Is the waste solid or liquid? A->B C1 Collect in a designated 'Halogenated Solid Waste' container. B->C1 Solid C2 Collect in a designated 'Halogenated Liquid Waste' carboy. B->C2 Liquid D Store container in a designated Satellite Accumulation Area. C1->D C2->D E Is the container full? D->E F Contact Environmental Health & Safety (EHS) for hazardous waste pickup. E->F Yes H Continue to collect waste. E->H No G End: Waste disposed of by licensed facility (incineration). F->G H->D

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 7-Methoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Methoxyquinazoline. The information is designed to ensure the safety of laboratory personnel and to provide clear, step-by-step guidance for operational questions.

Quantitative Safety Data

The following table summarizes the available safety data for 7-Methoxyquinoline, a structurally similar compound to this compound. This information should be used for risk assessment and to inform handling procedures.

ParameterValueSource / Notes
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBased on data for 7-Methoxyquinoline.[1]
CAS Number Not available for this compound. (4964-76-5 for 7-Methoxyquinoline)[2][3][4][5]
Molecular Formula C₉H₈N₂O-
Molecular Weight 160.17 g/mol -
Occupational Exposure Limits (OELs) No established OELs.It is recommended to handle this compound in a manner that minimizes any potential exposure.
Acute Toxicity (LD50) Data not available.Assumed to be harmful if swallowed based on GHS classification for related compounds.[1]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are the minimum requirements for handling this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.

  • Skin Protection:

    • Gloves: Wear nitrile gloves as a minimum. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.

    • Lab Coat: A flame-resistant lab coat that fully covers the arms is required. Ensure the lab coat is buttoned to provide maximum protection.

    • Protective Clothing: For procedures with a high risk of contamination, consider wearing disposable coveralls.

  • Respiratory Protection: All handling of this compound powder should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if there is a risk of aerosol generation outside of a contained system, a properly fitted NIOSH-approved respirator with an appropriate particulate filter is necessary.

Experimental Protocols: Safe Handling and Operational Plan

Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.

Preparation and Weighing
  • Pre-operational Check: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. The work area should be clean and free of clutter.

  • Weighing:

    • Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling the powder.

    • Use a disposable weighing boat or paper to avoid contamination of the balance.

    • Handle the container of this compound with care to prevent generating dust.

    • After weighing, carefully transfer the compound to the reaction vessel.

    • Clean the spatula and weighing area with a damp cloth or paper towel to collect any residual powder. Dispose of the cleaning materials as hazardous waste.

Dissolving and Reactions
  • Solubilization: When dissolving the powder, add the solvent slowly to the solid to prevent splashing. If the dissolution process is exothermic, ensure the vessel is adequately cooled.

  • Reaction Setup: All reactions involving this compound should be carried out in a chemical fume hood. Ensure that the reaction apparatus is securely clamped and that any potential pressure buildup is managed with an appropriate venting system.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Small Spills (in a fume hood):

    • Alert others in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical powders.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the area immediately and alert your supervisor and the institutional EHS office.

    • Prevent others from entering the contaminated area.

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid waste, including contaminated PPE (gloves, disposable lab coats), weighing papers, and spill cleanup materials, in a clearly labeled, sealed plastic bag.

    • Place this bag into a designated hazardous waste container for solid chemical waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. The container should be made of a material compatible with the solvents used.

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Labeling and Storage
  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Store waste containers in a designated, secure area away from incompatible materials, pending pickup by the EHS department.

Decontamination of Glassware
  • Rinse any glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone or ethanol).

  • The initial rinsate must be collected and disposed of as hazardous liquid waste.

  • Subsequent rinses with soap and water can be performed after the initial decontamination.

Workflow and Logical Relationships

The following diagram illustrates the key stages and decision points for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe setup Prepare Fume Hood & Workspace ppe->setup weigh Weigh Compound setup->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate_tools Decontaminate Equipment dissolve->decontaminate_tools spill Spill Occurs? dissolve->spill segregate_waste Segregate Waste decontaminate_tools->segregate_waste dispose Dispose via EHS segregate_waste->dispose spill->decontaminate_tools No cleanup_spill Follow Spill Protocol spill->cleanup_spill Yes cleanup_spill->segregate_waste

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.